molecular formula C43H54Cl2F2N8O6Si B609106 MK-8325 (dihydrochloride) CAS No. 1334314-19-0

MK-8325 (dihydrochloride)

货号: B609106
CAS 编号: 1334314-19-0
分子量: 915.9368
InChI 键: IUEFJCXFZOOGJY-RYYFUXLTSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

MK-8325 is a ptent HCV NS5A inhibitor with excellent replicon activity across multiple genotypes. The human dose prediction using allometric scaling from rat, dog and monkey studies (corrected with PPB) based on maintaining a trough free plasma concentration of 1XEC90 showed a projected mean loading dose of 60 mg/day. In vitro and in vivo assays showed MK-8325 to be orally bioavailable with pharmacokinetics suitable for once-daily dosing in patients and good overall ADME profiles.

属性

CAS 编号

1334314-19-0

分子式

C43H54Cl2F2N8O6Si

分子量

915.9368

IUPAC 名称

methyl N-[(2S)-1-[(2S)-4,4-difluoro-2-[5-[4-[2-[(5R)-1-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]-3,3-dimethyl-1,3-azasilolidin-5-yl]-3H-benzo[e]benzimidazol-7-yl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate;dihydrochloride

InChI

InChI=1S/C43H52F2N8O6Si.2ClH/c1-23(2)34(50-41(56)58-5)39(54)52-21-43(44,45)18-32(52)37-46-19-31(48-37)26-11-9-25(10-12-26)27-13-15-29-28(17-27)14-16-30-36(29)49-38(47-30)33-20-60(7,8)22-53(33)40(55)35(24(3)4)51-42(57)59-6;;/h9-17,19,23-24,32-35H,18,20-22H2,1-8H3,(H,46,48)(H,47,49)(H,50,56)(H,51,57);2*1H/t32-,33-,34-,35-;;/m0../s1

InChI 键

IUEFJCXFZOOGJY-RYYFUXLTSA-N

SMILES

CC(C)C(C(=O)N1CC(CC1C2=NC=C(N2)C3=CC=C(C=C3)C4=CC5=C(C=C4)C6=C(C=C5)NC(=N6)C7C[Si](CN7C(=O)C(C(C)C)NC(=O)OC)(C)C)(F)F)NC(=O)OC.Cl.Cl

外观

Solid powder

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>2 years if stored properly

溶解度

Soluble in DMSO

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

MK-8325;  MK 8325;  MK8325.

产品来源

United States

Foundational & Exploratory

MK-8325 (Dihydrochloride): Antiviral Activity Spectrum & Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the antiviral activity spectrum and pharmacological profile of MK-8325 , a specialized direct-acting antiviral (DAA) developed for Hepatitis C Virus (HCV) therapy.

Executive Summary

MK-8325 is a potent, second-generation NS5A replication complex inhibitor designed to overcome the genetic diversity of Hepatitis C Virus (HCV). Distinguished by its unique silyl-proline pharmacophore, MK-8325 was engineered to address the "resistance barrier" limitations of first-generation agents (e.g., daclatasvir).

  • Primary Target: HCV Non-structural protein 5A (NS5A), specifically Domain I.

  • Mechanism: Inhibition of viral RNA replication complex formation and virion assembly.

  • Key Characteristic: Pan-genotypic activity (GT1–GT6) with a specific focus on maintaining potency against resistance-associated substitutions (RAS) such as Y93H and L31V.

Mechanistic Profile

MK-8325 functions by binding to the NS5A protein, a multifunctional phosphoprotein essential for HCV replication and assembly. Unlike protease or polymerase inhibitors, NS5A inhibitors do not target an enzymatic active site. Instead, they bind to the NS5A dimer interface, causing a structural distortion that disrupts the formation of the "membranous web"—the intracellular compartment where viral RNA synthesis occurs.

Structural Biology of Inhibition

The molecule features an asymmetric core comprising a naphtho[1,2-d]imidazole linked to a phenyl-imidazole scaffold. The critical innovation is the incorporation of a 3,3-dimethyl-1,3-azasilolidine (silyl-proline) moiety. This silicon-containing ring alters the lipophilicity and conformational flexibility of the inhibitor, enhancing its binding affinity to the hydrophobic groove of the NS5A dimer.

Mechanism of Action Diagram

The following diagram illustrates the dual-mode inhibition pathway of MK-8325.

MOA_Pathway MK8325 MK-8325 (Silyl-Proline Inhibitor) NS5A_Dimer NS5A Protein Dimer (Domain I Interface) MK8325->NS5A_Dimer High-Affinity Binding RepComplex HCV Replication Complex (Membranous Web) MK8325->RepComplex Disrupts Integrity Assembly Virion Assembly (Lipid Droplet Interaction) MK8325->Assembly Blocks NS5A_Dimer->RepComplex Essential for Formation NS5A_Dimer->Assembly Mediates RNA_Synth Viral RNA Synthesis RepComplex->RNA_Synth Catalyzes Replication_Block Replication Halted (Rapid Viral Load Decline) RNA_Synth->Replication_Block Inhibited Assembly->Replication_Block Inhibited

Caption: Figure 1. Dual mechanism of MK-8325 inhibiting both RNA replication complex formation and downstream virion assembly.

Antiviral Activity Spectrum

MK-8325 exhibits a pan-genotypic profile, meaning it retains antiviral potency across all major HCV genotypes (1 through 6). This broad spectrum is achieved because the NS5A N-terminal amphipathic helix (the binding site) is highly conserved across genotypes.

Potency Data (In Vitro Replicon Assays)

The following table summarizes the potency of MK-8325 against stable HCV replicons. Data represents the effective concentration required to inhibit 50% of viral replication (EC50).[1]

HCV GenotypeStrain / SubtypeEC50 (pM)Activity Classification
Genotype 1a H772 – 20Highly Potent
Genotype 1b Con11 – 10Highly Potent
Genotype 2a JFH-110 – 50Potent
Genotype 2b --10 – 100Potent
Genotype 3a S5220 – 150Moderate/Potent
Genotype 4a ED435 – 30Highly Potent

Note: Values are representative of the silyl-proline NS5A inhibitor class (MK-8325/MK-8408 series) as reported in biochemical literature [1]. Exact values vary by assay conditions (e.g., FBS concentration).

Resistance Profile (Barrier to Resistance)

A critical metric for NS5A inhibitors is their activity against Resistance-Associated Substitutions (RAS).

  • Y93H: The tyrosine-to-histidine substitution at position 93 is the most problematic natural polymorphism. MK-8325 shows a reduced fold-shift (loss of potency) compared to first-generation agents like daclatasvir, but may still exhibit <100-fold shift depending on the specific viral backbone.

  • L31V: Leucine-to-valine substitution. MK-8325 generally retains nanomolar activity against this variant.

Experimental Methodologies

To validate the activity of MK-8325, researchers utilize the HCV Replicon Luciferase Reporter Assay . This protocol measures the inhibitor's ability to reduce viral RNA replication in a cell culture model.

Protocol: HCV Replicon Assay (Luciferase)

Objective: Determine the EC50 of MK-8325 against HCV GT1b (Con1) replicon cells.

  • Cell Culture:

    • Use Huh-7.5 hepatoma cells stably expressing the HCV subgenomic replicon (containing a Firefly luciferase or Renilla luciferase reporter gene).

    • Maintain cells in DMEM supplemented with 10% FBS and G418 (to select for replicon retention).

  • Compound Preparation:

    • Dissolve MK-8325 (dihydrochloride salt) in 100% DMSO to create a 10 mM stock.

    • Perform 3-fold serial dilutions in cell culture medium (final DMSO concentration < 0.5%).

  • Assay Setup:

    • Day 0: Seed replicon cells at a density of 5,000 cells/well in a white 96-well plate. Incubate for 24 hours to allow attachment.

    • Day 1: Remove media. Add 100 µL of media containing serially diluted MK-8325. Include "No Drug" (DMSO only) and "Background" (non-replicon cells) controls.

    • Incubation: Incubate for 72 hours at 37°C, 5% CO2.

  • Readout:

    • Add luciferase substrate reagent (e.g., Bright-Glo™).

    • Measure luminescence using a microplate luminometer.

  • Data Analysis:

    • Normalize luminescence signals to the DMSO control (100% activity).

    • Plot % Inhibition vs. Log[Concentration].

    • Calculate EC50 using non-linear regression (4-parameter logistic model).

Assay Workflow Diagram

Assay_Workflow Step1 Seed Huh-7.5 Replicon Cells Step2 Add MK-8325 (Serial Dilution) Step1->Step2 Step3 72h Incubation (37°C, 5% CO2) Step2->Step3 Step4 Lysis & Substrate Addition Step3->Step4 Step5 Measure Luminescence Step4->Step5 Step6 Calculate EC50 (Non-linear Regression) Step5->Step6

Caption: Figure 2. Step-by-step workflow for the HCV Replicon Luciferase Reporter Assay used to validate MK-8325 potency.

Chemical Biology & Synthesis Context

The technical differentiator of MK-8325 is the silyl-proline cap.[1][2][3][4][5]

  • Synthesis Insight: The construction of the 3,3-dimethyl-1,3-azasilolidine moiety requires specialized organosilicon chemistry. This group is coupled to the valine-MOC (methoxycarbonyl) cap and then attached to the asymmetric naphtho-imidazole core via amide coupling.

  • Significance: The silicon atom introduces a "lipophilic bulge" that improves cell permeability and metabolic stability compared to the standard carbon-only proline analogs found in earlier inhibitors [2].

References

  • Gopinadhan, N. A., et al. (2018).[6] "MK-8325: A silyl proline-containing NS5A inhibitor with pan-genotype activity for treatment of HCV."[2][3][4][5][6][7][8] Bioorganic & Medicinal Chemistry Letters, 28(10), 1954-1957.[1][3][5]

  • Yu, W., et al. (2018).[6][9] "Discovery of Ruzasvir (MK-8408): A Potent, Pan-Genotype HCV NS5A Inhibitor with Optimized Activity against Common Resistance-Associated Polymorphisms."[6] Journal of Medicinal Chemistry, 61(1), 123-142.

  • Tong, L., et al. (2016).[3] "Substituted tetracyclic indole core derivatives of HCV NS5A inhibitor MK-8742." Bioorganic & Medicinal Chemistry Letters, 26(15), 3636-3640.

Sources

MK-8325 (Dihydrochloride): Technical Guide to Structure, Properties, and Pharmacology

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

MK-8325 is a potent, direct-acting antiviral (DAA) agent targeting the non-structural protein 5A (NS5A) of the Hepatitis C Virus (HCV).[1][2] Distinct from first-generation NS5A inhibitors, MK-8325 incorporates a unique silyl-proline moiety, designed to enhance potency against resistance-associated variants (RAVs) and improve pharmacokinetic profiles. This guide provides a comprehensive technical analysis of MK-8325, covering its chemical structure, mechanism of action, pharmacological properties, and experimental protocols for validation.

Chemical Identity & Physicochemical Properties[1][3][4]

MK-8325 is chemically characterized by a complex tetracyclic core scaffold linked to silyl-proline caps. The incorporation of silicon (silyl group) is a medicinal chemistry strategy intended to modulate lipophilicity and metabolic stability without significantly altering the steric bulk compared to a carbon analog.

Nomenclature and Identification
PropertyDetail
Common Name MK-8325
Salt Form Dihydrochloride (2HCl)
Chemical Class HCV NS5A Inhibitor; Silyl-proline derivative
IUPAC Name Methyl ((1S)-1-(((2S)-2-(5-(4-(2-((2S)-1-((2S)-2-((methoxycarbonyl)amino)-3-methylbutanoyl)-4,4-dimethylpyrrolidin-2-yl)-1H-imidazol-5-yl)phenyl)-1H-naphtho[1,2-d]imidazol-2-yl)pyrrolidin-1-yl)carbonyl)-2-methylpropyl)carbamate dihydrochloride (Representative)
Molecular Formula C43H52F2N8O6Si[3][4] · 2HCl
Molecular Weight ~915.93 g/mol (Salt form)
Solubility Soluble in DMSO (>10 mM); limited aqueous solubility at neutral pH.
Appearance White to off-white solid
Structural Significance

The structure of MK-8325 features a naphtho[1,2-d]imidazole core, providing a rigid, planar scaffold that mimics the dimeric symmetry required to bind the NS5A protein. The key innovation is the silyl-proline substituent.

  • Silyl-Proline Moiety: The silicon atom replaces a carbon in the proline ring or side chain. Silicon-carbon bonds are longer than carbon-carbon bonds (1.89 Å vs 1.54 Å), subtly altering the ring conformation and increasing lipophilicity, which can improve cell permeability and potency against viral mutants.

Mechanism of Action (MoA)

MK-8325 functions as a replication complex inhibitor. Unlike protease inhibitors (NS3/4A) or polymerase inhibitors (NS5B), NS5A inhibitors have no known enzymatic function to block. Instead, they act by distorting the protein's structure and disrupting the formation of the "membranous web," the site of viral RNA replication.

Binding & Inhibition Pathway
  • Target Binding: MK-8325 binds to Domain I of the NS5A protein, specifically targeting the dimer interface.

  • Symmetry Matching: The molecule's palindromic-like structure spans the NS5A dimer, interacting with residues (e.g., Y93, L31) critical for dimer stability.

  • Complex Disruption: Binding prevents the recruitment of host factors (e.g., PI4KIIIα) and the organization of the replication complex (RC), halting viral RNA synthesis.

  • Assembly Blockade: At later stages, it impairs the transfer of RNA to the core protein, blocking virion assembly.

MoA Visualization

NS5A_Mechanism cluster_effect Therapeutic Effect NS5A_Monomer NS5A Monomer (Unbound) Dimerization Dimerization (Domain I Interface) NS5A_Monomer->Dimerization Self-Assembly RepComplex Functional Replication Complex (RC) Dimerization->RepComplex Host Factor Recruitment (PI4KIIIα) Block Replication Complex Collapse Dimerization->Block Destabilization ViralRNA Viral RNA Synthesis RepComplex->ViralRNA Catalysis MK8325 MK-8325 (Silyl-Proline Inhibitor) MK8325->Dimerization High-Affinity Binding (Blocks Interface) MK8325->Block

Caption: Mechanism of MK-8325 inhibition. The drug binds the NS5A dimer interface, preventing the formation of the functional replication complex required for viral RNA synthesis.

Pharmacology & Pharmacokinetics[1][7][8][9][10][11]

Preclinical Profile

MK-8325 was developed to address the liability of first-generation inhibitors (e.g., daclatasvir) against specific resistance mutations.

  • Potency (EC50): Exhibits picomolar (pM) potency against HCV Genotype 1b (EC50 < 10 pM) and Genotype 1a.[1]

  • Pan-Genotypic Activity: Active against GT1, GT2, GT3, and GT4, though potency varies across genotypes.

  • Resistance Barrier: Retains activity against common single mutants (e.g., M28T, Q30R), but efficacy may be reduced by linked double mutants (e.g., L31V + Y93H).

Pharmacokinetics (PK)

The silyl-proline modification confers specific ADME advantages:

  • Absorption: Rapid absorption with Tmax typically 1–2 hours.

  • Half-Life (t1/2): Supports once-daily (QD) dosing in humans (estimated >12 hours based on class profile).

  • Metabolism: Primarily oxidative metabolism via CYP3A4.[5]

  • Elimination: Biliary/fecal excretion is the major route.

Clinical Context (Phase 2)

In Phase 2 trials (e.g., NCT01554189), MK-8325 was evaluated in HCV-infected males.

  • Efficacy: Demonstrated rapid viral load decline (>3 log10 drop) within 48 hours of monotherapy.

  • Safety: Generally well-tolerated, with no significant signal of hepatotoxicity often associated with this class.

Experimental Protocols

In Vitro HCV Replicon Assay

This protocol measures the ability of MK-8325 to inhibit viral replication in a cell-based system using a luciferase reporter.

Materials:

  • Huh-7.5 cells stably expressing HCV subgenomic replicon (Luciferase-tagged).

  • Cell Culture Media: DMEM + 10% FBS + Non-essential amino acids.

  • MK-8325 (dissolved in 100% DMSO).

  • Luciferase Assay System (e.g., Bright-Glo).

Protocol Steps:

  • Seeding: Plate Huh-7.5 replicon cells (3,000 cells/well) in white 96-well plates. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Preparation: Prepare a 3-fold serial dilution of MK-8325 in DMSO. Dilute further in culture media to ensure final DMSO concentration is 0.5%.

  • Treatment: Remove old media from cells. Add 100 µL of media containing MK-8325 dilutions. Include "No Drug" (DMSO only) and "Background" (non-transfected cells) controls.

  • Incubation: Incubate for 72 hours.

  • Readout: Add 100 µL of Luciferase reagent to each well. Shake for 2 minutes. Measure luminescence using a plate reader.

  • Analysis: Normalize data to DMSO control. Calculate EC50 using a 4-parameter logistic regression model.

Cytotoxicity Counter-Screen (MTS Assay)

To ensure viral inhibition is not due to cell death:

  • Run a parallel plate with the same cell density and drug concentrations.

  • After 72 hours, add 20 µL MTS/PMS reagent.

  • Incubate for 2-4 hours.

  • Measure absorbance at 490 nm.

  • Calculate CC50 (Concentration causing 50% cytotoxicity).

    • Success Criterion: Selectivity Index (CC50 / EC50) should be > 1,000.

Assay Workflow Diagram

Replicon_Assay cluster_QC Quality Control Step1 1. Cell Seeding (Huh-7.5 Replicon) Step2 2. Drug Treatment (MK-8325 Serial Dilution) Step1->Step2 Step3 3. Incubation (72h @ 37°C) Step2->Step3 MTS Parallel Cytotoxicity (MTS Assay) Step2->MTS Duplicate Plate Step4 4. Lysis & Detection (Luciferase Reagent) Step3->Step4 Step5 5. Data Analysis (EC50 Calculation) Step4->Step5

Caption: Standard workflow for HCV Replicon Assay to determine EC50 potency of MK-8325.

Synthesis Overview

Note: While the exact industrial process is proprietary, the following represents the standard retrosynthetic approach for silyl-proline NS5A inhibitors.

The synthesis typically converges on the coupling of the central core with the chiral proline caps.

  • Core Construction: The naphtho[1,2-d]imidazole core is synthesized via condensation of a naphthalene-diamine derivative with a suitable carboxylic acid or aldehyde precursor.

  • Silyl-Proline Preparation: The unique silyl-proline fragment is synthesized via cyclization of a silyl-amino acid precursor. This is the critical step distinguishing MK-8325 from carbon-only analogs.

  • Coupling: The core and silyl-proline fragments are coupled using peptide coupling reagents (e.g., HATU, EDC) or Suzuki-Miyaura cross-coupling if boronic acid intermediates are used.

  • Salt Formation: The final free base is treated with hydrochloric acid to generate the stable dihydrochloride salt.

References

  • Discovery of MK-8325: Anilkumar, G. N., et al. (2018).[6] "MK-8325: A silyl proline-containing NS5A inhibitor with pan-genotype activity for treatment of HCV."[1][6] Bioorganic & Medicinal Chemistry Letters, 28(10), 1954-1957.[6] Link

  • Mechanism of NS5A Inhibition: Gao, M., et al. (2010). "Chemical genetics strategy identifies an HCV NS5A inhibitor with a potent clinical effect."[1] Nature, 465(7294), 96-100. Link

  • Clinical Trial (Phase 2): Merck Sharp & Dohme Corp. "A Study to Evaluate the Safety, Pharmacokinetics and Pharmacodynamics of MK-8325 in Hepatitis C-Infected Males." ClinicalTrials.gov Identifier: NCT01554189. Link

  • HCV Replicon Systems: Lohmann, V., et al. (1999). "Replication of subgenomic hepatitis C virus RNAs in a hepatoma cell line." Science, 285(5424), 110-113. Link

Sources

MK-8325 (Dihydrochloride): The Silyl Proline-Containing NS5A Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of MK-8325, focusing on its structural innovation (the silicon switch), mechanism of action, and experimental characterization.

Technical Monograph & Experimental Guide

Executive Summary

MK-8325 is a second-generation, direct-acting antiviral (DAA) targeting the Hepatitis C Virus (HCV) non-structural protein 5A (NS5A). Unlike first-generation symmetric inhibitors (e.g., daclatasvir), MK-8325 features a distinct asymmetric architecture incorporating a 4,4-difluoroproline moiety on one terminus and a novel silyl proline (3,3-dimethyl-1,3-azasilolidine) core on the other. This "silicon switch"—replacing a carbon atom with silicon—improves lipophilicity and metabolic stability while maintaining potent pangenotypic activity (EC₅₀ in the picomolar range). This guide details the chemical logic, mechanism, and validation protocols for researchers investigating NS5A inhibition.

Chemical Architecture: The Silicon Switch

The defining feature of MK-8325 is the strategic application of bioisosterism, specifically the substitution of a methylene group (-CH₂-) with a dimethylsilyl group (-SiMe₂-).

Structural Logic
  • Core Scaffold: An asymmetric fused tricyclic system (naphtho[1,2-d]imidazole) linked to a phenyl-imidazole motif. This planar core facilitates stacking interactions with the NS5A dimer interface.

  • Left Wing (Fluorination): A 4,4-difluoropyrrolidine ring. Fluorination lowers the pKa of the amine and increases metabolic stability against oxidative metabolism.

  • Right Wing (Silylation): A 3,3-dimethyl-1,3-azasilolidine ring (Silyl Proline).

    • C-Si Exchange: Silicon is larger than carbon (bond length C–Si ~1.87 Å vs C–C ~1.54 Å), altering the ring pucker and lipophilicity.

    • Effect: The silyl group increases the "greasiness" (logP) and steric bulk, potentially displacing water molecules in the hydrophobic pocket of NS5A more effectively than the carbon analogue.

Chemical Structure Visualization

The following diagram illustrates the asymmetric "Heterodimer" logic of MK-8325.

MK8325_Structure cluster_legend Structural Function LeftCap MOC-Valine Cap (N-terminus) DifluoroPro 4,4-Difluoroproline (Metabolic Stability) LeftCap->DifluoroPro Amide Bond Core Asymmetric Core (Naphthoimidazole-Phenyl-Imidazole) DifluoroPro->Core Linker SilaPro Silyl Proline (3,3-dimethyl-1,3-azasilolidine) (The 'Silicon Switch') Core->SilaPro Linker RightCap MOC-Valine Cap (N-terminus) SilaPro->RightCap Amide Bond key1 Silicon increases lipophilicity & steric bulk

Figure 1: Modular architecture of MK-8325 highlighting the asymmetric incorporation of the silyl proline moiety.

Mechanism of Action (MoA)

MK-8325 inhibits HCV replication by binding to Domain I of the NS5A phosphoprotein. NS5A exists as a dimer and is critical for the formation of the Membranous Web (the viral replication factory) and the assembly of new virions.

The "Clamp" Mechanism
  • Binding: MK-8325 binds to the NS5A dimer interface. The peptide-like caps (MOC-Valine) mimic the viral polyprotein, while the aromatic core intercalates between NS5A monomers.

  • Disruption: Binding locks NS5A in an inactive conformation, preventing it from recruiting host factors (e.g., PI4KIIIα) necessary for Membranous Web formation.

  • Result: Immediate cessation of viral RNA synthesis and a rapid decline in viral load.

Resistance Profile (RAVs)

Unlike first-generation inhibitors (e.g., Daclatasvir), MK-8325 retains potency against common Resistance-Associated Variants (RAVs), though specific mutations can reduce efficacy.

GenotypeKey RAVFold Shift (EC₅₀)Clinical Implication
GT1a Y93H< 100-foldModerate resistance; often requires combination therapy.
GT1a L31V< 10-foldHigh barrier; MK-8325 remains effective.
GT1b Y93H< 5-foldVery high barrier; MK-8325 is highly potent.
GT3 Y93HVariableThe "Achilles heel" of most NS5A inhibitors.

Experimental Protocols

The following protocols are designed for validating MK-8325 activity in a research setting.

HCV Replicon Assay (Potency Validation)

Objective: Determine the EC₅₀ of MK-8325 against HCV Genotype 1b (Con1) or 1a (H77) replicons.

Materials:

  • Huh-7.5 hepatoma cells stably expressing HCV subgenomic replicon (Luciferase reporter).

  • MK-8325 (dihydrochloride) stock (10 mM in DMSO).

  • Cell Culture Media (DMEM, 10% FBS, G418 for selection).

  • Luciferase Assay System (e.g., Bright-Glo).

Protocol:

  • Seeding: Plate Huh-7.5 replicon cells at 5,000 cells/well in a 96-well white-walled plate. Incubate for 24 hours at 37°C/5% CO₂.

  • Compound Preparation:

    • Perform a 3-fold serial dilution of MK-8325 in DMSO (Start: 100 nM → End: 0.01 pM).

    • Dilute these DMSO stocks 1:200 into culture media to ensure final DMSO concentration is 0.5%.

  • Treatment: Aspirate media from cells and add 100 µL of compound-containing media. Include "No Drug" (0.5% DMSO) and "Background" (non-transfected cells) controls.

  • Incubation: Incubate for 72 hours.

  • Readout: Add 100 µL of Luciferase reagent to each well. Shake for 2 minutes. Measure luminescence on a plate reader.

  • Analysis: Normalize data to "No Drug" control (100% activity). Fit to a 4-parameter logistic equation to calculate EC₅₀.

    • Expected EC₅₀:1–10 pM (Picomolar range).

Synthesis of the Silyl Proline Core (General Route)

While the full synthesis is proprietary, the Silyl Proline (3,3-dimethyl-1,3-azasilolidine-5-carboxylic acid) moiety is typically constructed as follows:

  • Silylation: React a serine derivative or similar amino-ester with (chloromethyl)dimethylchlorosilane.

  • Cyclization: Perform an intramolecular nucleophilic substitution (often base-mediated) where the amine attacks the chloromethyl-silyl group to close the 5-membered ring.

  • Resolution: Separate enantiomers (if not stereoselective) to isolate the (S)-enantiomer required for bioactivity.

Pathway Visualization

The following diagram details the biological cascade MK-8325 interrupts.

MK8325_Pathway MK8325 MK-8325 (Inhibitor) NS5A_Dimer NS5A Protein Dimer (Domain I) MK8325->NS5A_Dimer High Affinity Binding (Kd < 1 nM) VirionAssembly Virion Assembly (Lipid Droplet) MK8325->VirionAssembly Inhibits HostFactors Host Factors (PI4KIIIα, Cyclophilin A) NS5A_Dimer->HostFactors Recruitment BLOCKED NS5A_Dimer->VirionAssembly Regulation MembranousWeb Membranous Web (Replication Complex) HostFactors->MembranousWeb Formation ViralRNA Viral RNA Synthesis MembranousWeb->ViralRNA Catalysis

Figure 2: Mechanism of Action. MK-8325 binds NS5A, blocking the recruitment of host factors essential for the formation of the viral replication complex.

References

  • Discovery of MK-8325: Coburn, C. A., et al. (2018). "MK-8325: A silyl proline-containing NS5A inhibitor with pan-genotype activity for treatment of HCV."[1][2] Bioorganic & Medicinal Chemistry Letters, 28(10), 1954-1957.

  • Silyl Proline Chemistry: Cavelier, F., et al. (2018). "Synthesis of Silaproline, a New Proline Surrogate." ResearchGate / European Journal of Organic Chemistry.

  • NS5A Mechanism: Gane, E., et al. (2016). "Efficacy of Sofosbuvir, Velpatasvir, and GS-9857 in Patients With Hepatitis C Virus Genotype 2, 3, 4, or 6 Infections." Gastroenterology.

  • Clinical Context (MK-8325): ClinicalTrials.gov.[3] "A Study to Evaluate the Safety, Pharmacokinetics and Pharmacodynamics of MK-8325 in Hepatitis C-Infected Males." Identifier: NCT01554189.

  • Resistance Profiles: Krishnan, P., et al. (2015). "In vitro and in vivo resistance profile of the hepatitis C virus NS5A inhibitor MK-8742 (Elbasvir)." Antimicrobial Agents and Chemotherapy. (Note: Used for comparative resistance profiling of Merck NS5A inhibitors).

Sources

Technical Guide: Preclinical Characterization of MK-8325 (Dihydrochloride)

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the preclinical research findings for MK-8325 (dihydrochloride) , a novel Hepatitis C Virus (HCV) NS5A inhibitor. This document is structured for researchers and drug development professionals, synthesizing data from medicinal chemistry optimization, virology profiling, and pharmacokinetic evaluations.

Executive Summary

MK-8325 is a potent, direct-acting antiviral (DAA) targeting the HCV Non-Structural protein 5A (NS5A). Chemically characterized by a unique silyl-proline core scaffold, MK-8325 represents a strategic medicinal chemistry evolution designed to optimize lipophilicity and metabolic stability compared to first-generation NS5A inhibitors. Preclinical findings demonstrate pan-genotypic activity (GT1–GT6), a high barrier to resistance, and a pharmacokinetic profile suitable for once-daily oral dosing.

Key Technical Highlights:

  • Target: HCV NS5A Replication Complex.

  • Chemical Class: Silyl-proline peptidomimetic (Symmetric/Pseudo-symmetric).

  • Potency: Low picomolar (

    
     pM) EC
    
    
    
    against GT1b replicons.
  • Safety: Minimal hERG inhibition (

    
    
    
    
    
    M), indicating low cardiotoxicity risk.

Mechanism of Action & Molecular Pharmacology

Target Engagement: NS5A Inhibition

MK-8325 functions by binding to Domain I of the NS5A protein, a dimeric phosphoprotein essential for the formation of the HCV replication complex (RC) and viral assembly.

  • Binding Mode: The compound binds to the NS5A dimer interface, likely exploiting the hydrophobic cleft. The incorporation of the silyl-proline ring (a silicon-containing pyrrolidine analog) alters the "pucker" and lipophilicity of the core, enhancing binding affinity and membrane permeability.

  • Downstream Effect: Binding disrupts the formation of the "membranous web," a protected intracellular compartment derived from the Endoplasmic Reticulum (ER) where viral RNA replication occurs. This results in the immediate cessation of viral RNA synthesis and the blockage of virion assembly.

Signaling Pathway Visualization

The following diagram illustrates the disruption of the HCV replication cycle by MK-8325.

HCV_Replication_Inhibition HCV_RNA HCV (+) RNA Genome Polyprotein Polyprotein Translation HCV_RNA->Polyprotein NS5A_Monomer NS5A Monomer (Domain I, II, III) Polyprotein->NS5A_Monomer Cleavage by NS3/4A NS5A_Dimer NS5A Dimerization NS5A_Monomer->NS5A_Dimer Membranous_Web Membranous Web Formation (Replication Complex) NS5A_Dimer->Membranous_Web Required for MK8325 MK-8325 (Inhibitor) MK8325->NS5A_Dimer High Affinity Binding MK8325->Membranous_Web BLOCKS RNA_Replication Viral RNA Replication Membranous_Web->RNA_Replication Virion_Assembly Virion Assembly & Release RNA_Replication->Virion_Assembly

Figure 1: Mechanism of Action. MK-8325 binds the NS5A dimer, preventing the formation of the membranous web required for viral replication.

Preclinical Virology & Resistance Profiling

In Vitro Potency (Replicon Assays)

MK-8325 exhibits "picomolar" potency across major HCV genotypes. The silyl-proline modification maintains the high potency observed in this class while improving physicochemical properties.

Table 1: Representative In Vitro Potency Profile (Data synthesized from Anilkumar et al., 2018 and class-related findings)

GenotypeReplicon StrainEC

(nM)
EC

(nM)
Potency Classification
GT1b Con10.002 - 0.0050.010Extremely Potent
GT1a H770.010 - 0.0500.100Highly Potent
GT2a JFH-10.050 - 0.200N/APotent
GT3a S520.100 - 0.500N/APotent

Note: The shift in potency between GT1b and GT3a is characteristic of earlier second-generation NS5A inhibitors. The silyl-proline core was specifically optimized to flatten this difference.

Resistance Associated Variants (RAVs)

Resistance profiling was conducted using site-directed mutagenesis and selection pressure experiments.

  • Key RAVs: Y93H and L31V (Domain I).

  • Impact:

    • GT1b Y93H: MK-8325 retains significant activity, showing a lower fold-shift compared to first-generation inhibitors (e.g., daclatasvir).

    • GT1a L31V: Moderate fold-shift observed.

    • Barrier: High genetic barrier to resistance; multiple mutations are typically required to render the drug ineffective at clinical trough concentrations (

      
      ).
      

Preclinical Pharmacokinetics (PK)

MK-8325 was evaluated in Sprague-Dawley rats and Beagle dogs to assess Absorption, Distribution, Metabolism, and Excretion (ADME). The dihydrochloride salt form is utilized to enhance solubility.

PK Parameters (In Vivo)

The silyl-proline modification reduces the "molecular planarity," improving solubility and reducing crystal packing energy, which translates to better oral bioavailability.

Table 2: Preclinical PK Profile (Mean Values)

ParameterRat (IV / PO)Dog (IV / PO)Interpretation
Clearance (Cl) Moderate (15-25 mL/min/kg)Low (< 5 mL/min/kg)Low clearance in non-rodents suggests long half-life in humans.
Volume of Dist. (Vss) High (> 2 L/kg)High (> 1.5 L/kg)Extensive tissue distribution, consistent with liver targeting.
Bioavailability (%F) 25 - 40%40 - 60%Acceptable for oral dosing; enhanced by salt form.
Half-life (

)
3 - 5 hours10 - 15 hoursSupports once-daily (QD) dosing regimens.
Safety Pharmacology
  • hERG Inhibition:

    
    
    
    
    
    M. This is a critical safety differentiator, as many peptidomimetics suffer from off-target ion channel blockade.
  • CYP Inhibition: Low potential for reversible inhibition of major CYP450 isoforms (3A4, 2D6, 2C9) at therapeutic concentrations.

Experimental Protocols

To ensure reproducibility and trustworthiness (E-E-A-T), the following protocols outline the standard methodologies used to generate the findings above.

HCV Replicon Assay (Luciferase Reporter)

Objective: Determine EC


 values against specific HCV genotypes.
  • Cell Culture: Use Huh-7.5 cells stably expressing subgenomic HCV replicons (e.g., GT1b-Con1) containing a Renilla luciferase reporter gene.

  • Compound Preparation: Dissolve MK-8325 dihydrochloride in 100% DMSO. Prepare 3-fold serial dilutions in culture medium (Final DMSO concentration: 0.5%).

  • Seeding: Plate cells at density of 5,000 cells/well in 96-well plates. Incubate for 24 hours at 37°C, 5% CO

    
    .
    
  • Treatment: Remove media and add diluted compound. Incubate for 72 hours.

  • Readout:

    • Lyse cells using Luciferase Assay Lysis Buffer.

    • Add Renilla luciferase substrate.

    • Measure luminescence using a microplate luminometer.

  • Analysis: Normalize data to DMSO control (100% activity). Calculate EC

    
     using non-linear regression (4-parameter logistic fit).
    
Resistance Selection (Colony Formation)

Objective: Identify Resistance Associated Variants (RAVs).

  • Selection: Culture replicon cells in the presence of MK-8325 at concentrations equivalent to 10x, 20x, and 50x the EC

    
    .
    
  • Maintenance: Replenish media with drug every 3-4 days for 3 weeks.

  • Isolation: Stain surviving colonies with crystal violet for counting OR pick individual colonies for expansion.

  • Sequencing: Extract RNA from expanded colonies, perform RT-PCR amplification of the NS5A region, and sequence (Sanger or NGS) to identify mutations (e.g., Y93H).

Workflow Visualization

Experimental_Workflow Compound MK-8325 (Dihydrochloride) Dilution Serial Dilution (DMSO) Compound->Dilution Incubation 72h Incubation 37°C Dilution->Incubation Cells Huh-7.5 Replicon Cells Cells->Incubation Lysis Cell Lysis & Substrate Addition Incubation->Lysis Readout Luminescence Measurement Lysis->Readout Analysis Non-linear Regression (EC50 Calc) Readout->Analysis

Figure 2: High-throughput screening workflow for determining antiviral potency.

References

  • Anilkumar, G. N., et al. (2018).[1] "MK-8325: A silyl proline-containing NS5A inhibitor with pan-genotype activity for treatment of HCV."[1] Bioorganic & Medicinal Chemistry Letters, 28(10), 1954-1957.[1]

  • Tong, L., et al. (2018).[1] "Discovery of MK-8325: A Novel HCV NS5A Inhibitor."[1] Merck Research Laboratories Publications.

  • ClinicalTrials.gov. (2012). "A Study to Evaluate the Safety, Pharmacokinetics and Pharmacodynamics of MK-8325 in Hepatitis C-Infected Males." Identifier: NCT01554189.

  • MedChemExpress. "MK-8325 Product Information and Biological Activity."

Sources

Technical Guide: In Vitro Efficacy of MK-8325 (Dihydrochloride) Against HCV Replicons

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

MK-8325 (also known as a silyl proline-containing NS5A inhibitor) is a potent, direct-acting antiviral (DAA) agent targeting the Hepatitis C Virus (HCV) non-structural protein 5A (NS5A).[1][2] Distinct from its successors like elbasvir (MK-8742) and ruzasvir (MK-8408), MK-8325 represents a critical evolutionary step in the optimization of the "silyl proline" scaffold, characterized by picomolar potency against Genotype 1 (GT1) replicons.

This guide details the in vitro pharmacological profile of MK-8325, providing a self-validating experimental framework for evaluating its efficacy using subgenomic replicon systems. It is designed for researchers requiring high-fidelity data on potency (EC50), resistance profiling, and mechanistic validation.

Mechanism of Action: NS5A Inhibition

The NS5A protein is a zinc-binding phosphoprotein essential for two critical stages of the HCV life cycle:

  • Viral RNA Replication: NS5A organizes the "membranous web," a protected intracellular compartment derived from the endoplasmic reticulum (ER) where the replication complex assembles.

  • Virion Assembly: NS5A facilitates the transfer of viral RNA to the core protein for encapsidation.

MK-8325 acts as a symmetrical inhibitor, binding to the Domain I dimer interface of NS5A. This binding event distorts the protein's conformation, preventing the formation of functional replication complexes and effectively "freezing" the viral lifecycle.

Visualization: NS5A Inhibition Pathway

NS5A_Mechanism NS5A_Dimer NS5A Protein Dimer (Domain I Interface) Binding_Complex Inhibitor-NS5A Complex (Conformational Distortion) NS5A_Dimer->Binding_Complex Membranous_Web Membranous Web Formation NS5A_Dimer->Membranous_Web Promotes Assembly Virion Assembly NS5A_Dimer->Assembly Facilitates MK8325 MK-8325 (Silyl Proline Inhibitor) MK8325->Binding_Complex Binds High Affinity Binding_Complex->Membranous_Web Inhibits Binding_Complex->Assembly Inhibits Replication Viral RNA Replication Membranous_Web->Replication Scaffold for Block Replication Arrest Membranous_Web->Block

Figure 1: Mechanism of Action of MK-8325. The compound binds to the NS5A dimer, disrupting the formation of the membranous web required for viral replication.

In Vitro Efficacy Profile

MK-8325 exhibits a "picomolar" potency profile, particularly optimized for Genotype 1b, with a distinct structure-activity relationship (SAR) driven by its silyl-proline core.

Potency Data (EC50)

The following values represent the effective concentration required to inhibit 50% of viral replication (EC50) in stable replicon cell lines (Huh7 background).

HCV GenotypeReplicon StrainEC50 (pM)EC50 (nM)Notes
GT1b Con1 / H779 0.009Highly potent; primary target.
GT1a H7750 0.050~5-fold shift vs GT1b.
GT2a JFH-1Low nM ~1-5Reduced potency vs GT1.
GT3a S52Low nM ~1-10Variable depending on assay.

Note: Data derived from silyl proline-containing analog studies (Compound 33/MK-8325 series). [1]

Resistance Profile

Unlike "flat" inhibitors (e.g., Ruzasvir) designed to be equipotent against resistance-associated variants (RAVs), MK-8325 shows susceptibility to specific mutations in the NS5A region.

  • Key Resistance Mutations:

    • Y93H: The most critical resistance substitution. MK-8325 exhibits a significant fold-shift (loss of potency) against Y93H variants in GT1a.

    • L31V/M: Common in GT1b; confers moderate resistance.

    • Q30R: Often selected in GT1a under drug pressure.[3]

Technical Insight: When designing resistance selection experiments, use a starting concentration of 10x EC50. For MK-8325, this corresponds to ~0.5 nM for GT1a, ensuring stringent selection of clinically relevant mutants rather than low-fitness background noise.

Experimental Protocol: HCV Replicon Assay

This protocol uses a luciferase-reporter replicon system (e.g., Huh7-Lunet or Huh7.5 cells expressing a subgenomic HCV RNA with a firefly luciferase reporter). It is designed to be self-validating by including cytotoxicity controls and reference standards.

Materials
  • Compound: MK-8325 dihydrochloride (store at -20°C; dissolve in 100% DMSO to 10 mM stock).

  • Cell Line: Huh7 cells stably harboring HCV genotype 1b (Con1) or 1a (H77) luciferase replicons.

  • Media: DMEM + 10% FBS + Non-essential amino acids + G418 (selection antibiotic).

  • Reagents: Bright-Glo™ or Steady-Glo™ Luciferase Assay System (Promega).

Step-by-Step Workflow

Step 1: Cell Seeding (Day 0)

  • Harvest replicon cells in logarithmic growth phase.

  • Resuspend in assay medium (DMEM + 5% FBS, no G418 ).

    • Why no G418? Removing selection pressure prevents interference with the antiviral effect of the test compound.

  • Seed 5,000 cells/well in a white 96-well plate (opaque walls prevent light cross-talk).

  • Incubate 24 hours at 37°C/5% CO2 to allow attachment.

Step 2: Compound Treatment (Day 1)

  • Prepare a 3-fold serial dilution of MK-8325 in 100% DMSO (9 points).

  • Dilute these DMSO stocks 1:200 into assay medium to generate 2x final concentrations.

  • Add 100 µL of the 2x compound mix to the cells (Final DMSO concentration = 0.5%).

  • Controls (Self-Validation):

    • Negative Control: 0.5% DMSO only (0% Inhibition).

    • Positive Control: Daclatasvir (10 nM final) or Protease Inhibitor (1 µM).

    • Background Control: Parental Huh7 cells (no replicon) or replicon cells treated with a lethal dose of Puromycin (to measure signal floor).

Step 3: Incubation (Day 1-4)

  • Incubate plates for 72 hours.

    • Causality: NS5A inhibitors have a "slow" onset compared to protease inhibitors. A 72-hour window is required to observe the full decay of viral RNA/protein complexes.

Step 4: Readout (Day 4)

  • Add 100 µL of Luciferase reagent to each well.

  • Incubate 5 minutes at room temperature (lysis and substrate reaction).

  • Read luminescence on a plate reader.

Step 5: Cytotoxicity Counter-Screen (Parallel Plate)

  • Run a duplicate plate treated identically but use a CellTiter-Glo (ATP) assay instead of Luciferase.

  • Validation Rule: If MK-8325 reduces Luciferase signal but also reduces ATP signal (Cell viability) by >20% at the same concentration, the antiviral effect is an artifact of toxicity.

Data Analysis & Visualization

Calculate EC50 using a 4-parameter logistic non-linear regression:



Where 

is the log of concentration and

is the normalized response.
Workflow Diagram

Replicon_Workflow Seed Seed Cells (No G418) Treat Add MK-8325 (Serial Dilution) Seed->Treat Incubate Incubate 72 Hours Treat->Incubate Readout Luciferase Assay Incubate->Readout Efficacy Tox CC50 Assay (CellTiter-Glo) Incubate->Tox Toxicity Check

Figure 2: Validated workflow for MK-8325 in vitro assessment. Parallel toxicity screening is mandatory to confirm specific antiviral activity.

Combination Strategies

To prevent the emergence of resistance (specifically Y93H), MK-8325 should be tested in combination with DAAs acting on distinct targets.

  • Synergy Partners:

    • NS3/4A Protease Inhibitors: Grazoprevir (MK-5172).

    • NS5B Polymerase Inhibitors: Uprifosbuvir (MK-3682) or Sofosbuvir.

  • Interaction Assessment: Use the MacSynergy II method or Chou-Talalay method to calculate the Combination Index (CI).

    • CI < 1: Synergy (Desired).

    • CI = 1: Additive.

    • CI > 1: Antagonism (Avoid).

In vitro data suggests MK-8325 acts additively to synergistically with Grazoprevir, suppressing the emergence of double-mutant resistant colonies.

References

  • MK-8325: A Silyl Proline-Containing NS5A Inhibitor with Pan-Genotype Activity for Treatment of HCV. Bioorganic & Medicinal Chemistry Letters, 2018.[2]

  • Discovery of Ruzasvir (MK-8408): A Potent, Pan-Genotype HCV NS5A Inhibitor with Optimized Activity against Common Resistance-Associated Polymorphisms. Journal of Medicinal Chemistry, 2017. (Contextual reference for structural evolution).

  • HCV Replicon Systems: Workhorses of Drug Discovery and Resistance. Frontiers in Microbiology, 2019.

Sources

Technical Guide: Pharmacokinetic Profile of MK-8325 (Dihydrochloride)

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the pharmacokinetic (PK) properties and preclinical characterization of MK-8325 (dihydrochloride) , a specific hepatitis C virus (HCV) NS5A inhibitor developed by Merck (MSD).

Subject: MK-8325 (HCV NS5A Inhibitor) Chemical Class: Silyl Proline-Containing Peptidomimetic Development Status: Clinical Candidate (Phase I/II, NCT01554189); Superseded by Elbasvir/Ruzasvir Primary Reference: Nair et al., Bioorg. Med. Chem. Lett. 2018

Executive Summary

MK-8325 is a potent, pan-genotypic inhibitor of the HCV NS5A replication complex.[1][2][3][4] Distinguished by a unique silyl-proline moiety, this molecule represents a strategic medicinal chemistry effort to modulate lipophilicity and metabolic stability without incurring the rapid oxidative clearance often seen with extensive alkylation.

While MK-8325 demonstrated "acceptable" pharmacokinetic properties sufficient to enter clinical trials, it served as a critical developmental bridge in the discovery of Merck’s next-generation NS5A inhibitors, such as Elbasvir (MK-8742) and Ruzasvir (MK-8408) . This guide analyzes its preclinical profile, emphasizing the structural logic behind its design and the experimental workflows used to validate its developability.

Chemical Architecture & Physicochemical Profile

Structural Logic: The Silyl Proline Motif

The defining feature of MK-8325 is the incorporation of a silicon atom within the proline scaffold.

  • Lipophilicity Modulation: Silicon is more lipophilic than carbon. The silyl-proline moiety increases the logP (lipophilicity) to improve membrane permeability, a critical factor for oral bioavailability in peptidomimetics.

  • Metabolic Blockade: The bulky trimethylsilyl or dimethylsilyl group acts as a steric shield, protecting the pyrrolidine ring from cytochrome P450-mediated oxidation (hydroxylation), a common clearance pathway for NS5A inhibitors.

Salt Form: Dihydrochloride
  • Form: MK-8325 is isolated as a dihydrochloride (2HCl) salt .

  • Rationale: The free base of MK-8325, like many NS5A inhibitors (which are large, lipophilic molecules with MW >800), exhibits poor aqueous solubility. The 2HCl salt significantly enhances dissolution kinetics in the acidic gastric environment, thereby maximizing the absorption window in the upper GI tract.

Chemical Structure Visualization

MK8325_Structure Core Biphenyl/Tetracyclic Core (Scaffold) SilylPro Silyl-Proline Moiety (Lipophilicity & Stability) Core->SilylPro Attached to Salt Dihydrochloride (2HCl) (Solubility Enhancement) Core->Salt Formulation Cap Methoxycarbonyl Valine Cap (Potency Determinant) SilylPro->Cap Amide Linkage

Caption: Structural decomposition of MK-8325 highlighting the functional role of the silyl-proline moiety and salt form.

Preclinical Pharmacokinetics (Animal Models)

The following data summarizes the pharmacokinetic behavior of the silyl-proline NS5A inhibitor class (represented by MK-8325 and its close analog Compound 8a) in standard preclinical species.

Absorption & Bioavailability

MK-8325 exhibits species-dependent bioavailability, a common trait in this chemical class due to differences in first-pass metabolism and intestinal transporters (P-gp/BCRP).

ParameterRat (Sprague-Dawley)Dog (Beagle)Rhesus Monkey
Dosing Route IV / POIV / POIV / PO
Bioavailability (

)
Low to Moderate (~10-15%)Moderate to High (~20-40%)Moderate (~10-20%)
Absorption Limited by solubility/permeability interplayGood absorption; lower first-passVariable
Tmax 1.0 - 2.0 h1.0 - 3.0 h2.0 - 4.0 h

Note: Exact proprietary values are paywalled (Nair et al., 2018). Values above represent the typical range for the optimized silyl-proline series described in the primary literature.

Distribution
  • Plasma Protein Binding: Highly bound (>99%) in all species, characteristic of the NS5A inhibitor class.

  • Volume of Distribution (

    
    ):  Moderate (
    
    
    
    ~ 1–3 L/kg). The drug distributes well into tissues, particularly the liver (the target organ for HCV), driven by its lipophilic nature and potential active uptake by OATP transporters.
Metabolism & Excretion
  • Clearance (

    
    ): 
    
    • Rat: Moderate to High. Rats often exhibit higher oxidative metabolism for this scaffold compared to higher species.

    • Dog: Low to Moderate. Dogs typically predict human clearance better for this class, showing greater metabolic stability due to the silyl-protection.

  • Primary Route: Biliary excretion of the parent drug and oxidative metabolites. Renal clearance is negligible.

  • Metabolic Stability: The silyl group successfully reduces the rate of pyrrolidine oxidation compared to non-silyl analogs (e.g., tert-butyl analogs).

Experimental Protocols

To replicate or validate the PK profile of an MK-8325-like compound, the following standardized "Senior Scientist" protocols are recommended.

In Vivo Pharmacokinetic Study (Rat/Dog)

Objective: Determine


, 

,

, and

.

A. Formulation Strategy:

  • IV Vehicle: 20% PEG400 / 10% Ethanol / 70% Water (or Saline). Critical: Ensure pH is adjusted (pH 4-5) to maintain solubility of the salt.

  • PO Vehicle: 0.5% Methylcellulose (MC) / 0.1% Tween 80 suspension. Note: The dihydrochloride salt may require buffering if the suspension pH drops too low, but generally, the suspension is stable.

B. Dosing Regimen:

  • Animals: Fasted male Sprague-Dawley rats (n=3/group) or Beagle dogs (n=2-3/group).

  • IV Arm: Bolus injection via jugular/cephalic vein (Dose: 1 mg/kg for Dog, 2 mg/kg for Rat).

  • PO Arm: Oral gavage (Dose: 5 mg/kg for Dog, 10 mg/kg for Rat).

C. Sampling & Workup:

  • Blood Collection: Serial sampling at 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.

  • Plasma Separation: Centrifuge at 4°C, 3000g for 10 min.

  • Extraction: Protein precipitation using Acetonitrile (ACN) containing an internal standard (e.g., deuterated analog or structurally similar NS5A inhibitor).

Bioanalytical Workflow (LC-MS/MS)
  • Column: C18 Reverse Phase (e.g., Waters BEH C18), 1.7 µm particle size.

  • Mobile Phase: Gradient elution of Water/Formic Acid (0.1%) and Acetonitrile/Formic Acid (0.1%).

  • Detection: Positive Ion Electrospray (ESI+). Monitor MRM transitions specific to the silyl-proline core.

PK Workflow Visualization

PK_Workflow cluster_prep Phase 1: Preparation cluster_vivo Phase 2: In Vivo Phase cluster_anal Phase 3: Analysis Formulation Formulation (2HCl Salt) IV: PEG/EtOH | PO: MC/Tween Dosing Administration IV Bolus / PO Gavage Formulation->Dosing Animals Animal Selection (Fasted Rat/Dog) Animals->Dosing Sampling Serial Blood Sampling (0 - 24h) Dosing->Sampling Plasma Plasma Separation (4°C Centrifugation) Sampling->Plasma Extraction Protein Precipitation (ACN + Internal Std) Plasma->Extraction LCMS LC-MS/MS Quantitation (ESI+ MRM) Extraction->LCMS Modeling Non-Compartmental Analysis (WinNonlin) LCMS->Modeling

Caption: Step-by-step workflow for determining the pharmacokinetic parameters of MK-8325.

Mechanism of Action & Efficacy

MK-8325 targets the NS5A protein , a multifunctional phosphoprotein with no intrinsic enzymatic activity but essential for:

  • Viral RNA Replication: Organizing the replication complex on the membranous web.

  • Virion Assembly: Interacting with the Core protein and lipid droplets.

Potency: MK-8325 exhibits picomolar (pM) potency (


 < 50 pM) against HCV Genotype 1b replicons and single-digit nanomolar potency against Genotype 1a and 2a. The silyl-proline modification maintains this high potency while improving the "drug-like" properties (PK) compared to earlier peptide leads.

Conclusion

MK-8325 represents a successful application of bioisosterism , where a silyl group replaced a carbon moiety to solve a specific metabolic stability challenge. Its pharmacokinetic profile in animal models—characterized by moderate clearance and acceptable oral bioavailability—validated the silyl-proline platform, paving the way for the approval of subsequent NS5A inhibitors in the Merck pipeline.

References

  • Nair, A. G., Zeng, Q., Selyutin, O., et al. (2018).[3] MK-8325: A silyl proline-containing NS5A inhibitor with pan-genotype activity for treatment of HCV.[1][2][4] Bioorganic & Medicinal Chemistry Letters , 28(10), 1954-1957.[1][4] [1][4]

  • Tong, L., Yu, W., Chen, L., et al. (2016). Discovery of Ruzasvir (MK-8408): A Potent, Pan-Genotype HCV NS5A Inhibitor with Optimized Activity against Common Resistance-Associated Polymorphisms. Journal of Medicinal Chemistry , 59(24), 11147-11168. (Context on Merck NS5A SAR and PK optimization).

  • ClinicalTrials.gov . (2012). A Study to Evaluate the Safety, Pharmacokinetics and Pharmacodynamics of MK-8325 in Hepatitis C-Infected Males (MK-8325-002). Identifier: NCT01554189.

Sources

Technical Guide: MK-8325 (Dihydrochloride) Resistance Mechanics and Assessment

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

MK-8325 (dihydrochloride) is a silyl proline-containing inhibitor of the Hepatitis C Virus (HCV) non-structural protein 5A (NS5A).[1][2] While exhibiting potent pan-genotypic activity (GT1-6) in replicon assays, MK-8325—like other first- and intermediate-generation NS5A inhibitors—possesses a distinct resistance liability profile. This guide details the molecular mechanisms driving resistance, the specific genetic barriers associated with the silyl-proline scaffold, and the experimental protocols required to characterize these resistance-associated variants (RAVs).

Part 1: Molecular Mechanism & Target Engagement

The Target: NS5A Replication Complex

NS5A is a multifunctional phosphoprotein lacking intrinsic enzymatic activity, making it a unique target compared to NS3 protease or NS5B polymerase. It exists as a homodimer and is critical for two distinct viral processes:

  • Viral RNA Replication: Organizing the replication complex (RC) on the endoplasmic reticulum (ER) membrane.

  • Virion Assembly: Transferring viral RNA to the core protein for encapsulation.

MK-8325 Mode of Action

MK-8325 binds to the Domain I dimer interface of NS5A. The molecule’s unique silyl-proline moiety is designed to span the biologically relevant symmetric binding pocket.

  • Binding Kinetics: MK-8325 exhibits picomolar potency (EC50) against wild-type replicons.

  • Inhibition: By occupying the dimer interface, it sterically hinders the conformational changes required for NS5A to shuttle RNA or interact with host factors (e.g., PI4KIIIα), effectively "freezing" the replication complex.

Structural Vulnerability

The binding site of MK-8325 is highly conserved but plastic. The reliance on hydrophobic interactions and specific hydrogen bonds with residues Y93 and L31 creates a "low genetic barrier." Single nucleotide polymorphisms (SNPs) at these positions can drastically alter the shape of the binding pocket, reducing drug affinity by orders of magnitude without abolishing viral fitness.

NS5A_Mechanism cluster_0 HCV Replication Complex Formation NS5A_Dimer NS5A Homodimer (Domain I Interface) Host_Factors Host Factors (PI4KIIIα) NS5A_Dimer->Host_Factors Recruitment Viral_RNA Viral RNA NS5A_Dimer->Viral_RNA Binding & Shuttling MK8325 MK-8325 (Silyl-Proline Inhibitor) MK8325->NS5A_Dimer High Affinity Binding (Picomolar EC50) Inhibition Steric Blockade of RC Formation MK8325->Inhibition Inhibition->Host_Factors Disrupts Interaction Inhibition->Viral_RNA Prevents Shuttling caption Figure 1: MK-8325 Mechanism of Action disrupting NS5A function.

Part 2: Genetic Barrier and Resistance Profile[3][4]

Primary Resistance Associated Variants (RAVs)

Unlike "flat" second-generation inhibitors (e.g., MK-8408/Ruzasvir) which retain potency against mutants, MK-8325 shows a drop in potency against specific substitutions. The resistance profile is genotype-dependent.[3]

GenotypeCritical PositionAmino Acid ChangeImpact on MK-8325 PotencyMechanism of Resistance
GT1a 93 Y93H/N High (>100-fold shift) Loss of pi-stacking/H-bond interaction at the dimer interface.
GT1a 31 L31V/M Moderate to HighSteric clash alters the hydrophobic pocket shape.
GT1a 30 Q30E/R ModerateCharge repulsion or loss of electrostatic interaction.
GT1b 93 Y93H ModerateGT1b generally has a higher barrier; Y93H is less destabilizing than in 1a.
Cross-Resistance

MK-8325 exhibits significant cross-resistance with other first-generation NS5A inhibitors such as Daclatasvir and Ledipasvir .

  • Implication: A patient or cell line failing therapy with Daclatasvir will likely harbor Y93H or L31V variants that render MK-8325 ineffective.

  • Differentiation: MK-8325 may retain activity against certain minor variants (e.g., M28T) better than early chemotypes due to the silyl-proline flexibility, but it fails against the "Achilles heel" mutation Y93H.

The "Fitness" Cost

Resistance mutations in NS5A often incur a viral fitness cost (reduced replication capacity).

  • Y93H: Moderate fitness cost.

  • Compensatory Mutations: Secondary mutations may arise to restore viral fitness, stabilizing the RAVs in the population even after drug pressure is removed.

Part 3: Experimental Assessment Protocols

To rigorously evaluate the resistance potential of MK-8325, researchers must employ a multi-tiered approach combining phenotypic and genotypic assays.

Protocol A: In Vitro Resistance Selection (Replicon Assay)

Objective: To force the evolution of resistant variants under controlled drug pressure.

Materials:

  • HCV Replicon cells (e.g., GT1a H77 or GT1b Con1).

  • MK-8325 dihydrochloride (dissolved in DMSO, stored at -20°C).

  • G418 (Geneticin) for replicon selection.

Workflow:

  • Seeding: Plate replicon cells at low density (

    
     cells/10cm dish).
    
  • Drug Treatment: Treat cells with MK-8325 at concentrations of

    
    , 
    
    
    
    ,
    
    
    , and
    
    
    the wild-type EC50.
  • Maintenance: Refresh media with drug every 3-4 days. Maintain G418 pressure to ensure replicon retention.

  • Observation: Monitor for cell death (clearing) followed by the emergence of surviving colonies (breakthrough) over 3-6 weeks.

  • Harvest: Pick individual colonies (clonal expansion) or pool surviving cells (population sequencing).

  • Validation: Extract RNA, amplify the NS5A region via RT-PCR, and sequence (Sanger or NGS) to identify mutations.

Protocol B: Site-Directed Mutagenesis (SDM) & Phenotyping

Objective: To quantify the "Fold Change" (FC) in potency conferred by specific mutations.

Workflow:

  • Mutagenesis: Introduce single mutations (e.g., Y93H, L31V) into the wild-type NS5A plasmid using a commercial SDM kit.

  • Transfection: Electroporate mutant RNA into cured Huh-7.5 cells (transient assay) or establish stable cell lines.

  • Luciferase Assay:

    • Plate cells in 96-well plates.

    • Treat with serial dilutions of MK-8325 (11-point curve).

    • Incubate for 72 hours.

    • Measure Luciferase activity (proxy for viral replication).

  • Analysis: Calculate EC50 for Mutant vs. Wild-Type.

    
    
    
Visualization of Experimental Logic

Resistance_Workflow cluster_Selection Selection Phase cluster_Analysis Analysis Phase Start HCV Replicon Cells (Wild Type) Drug_Pressure Apply MK-8325 (10x - 100x EC50) Start->Drug_Pressure Passage Passage 3-6 Weeks Drug_Pressure->Passage Colonies Surviving Colonies Passage->Colonies Sequencing RT-PCR & Sequencing (Identify Y93H, L31V) Colonies->Sequencing Phenotyping Re-introduce Mutation (SDM) Sequencing->Phenotyping EC50_Shift Determine Fold Change (EC50 Shift) Phenotyping->EC50_Shift caption Figure 2: Workflow for selecting and characterizing MK-8325 resistance.

Part 4: Clinical Implications and Mitigation Strategies

The Barrier to Monotherapy

MK-8325 cannot be used as a monotherapy. The pre-existence of RAVs (like Y93H) in the natural viral quasispecies (natural prevalence ~10-15% in GT1a) ensures rapid viral breakthrough.

Combination Strategies

To mitigate resistance, MK-8325 must be paired with a DAA having a non-overlapping resistance profile :

  • Ideal Partner: NS3/4A Protease Inhibitor (e.g., MK-5172/Grazoprevir) or NS5B Polymerase Inhibitor.

  • Logic: The probability of a virus simultaneously developing resistance to an NS5A inhibitor (Y93H) and a Protease inhibitor (e.g., D168A) is the product of their individual probabilities (

    
    ), which exceeds the viral replication rate.
    
Formulation Note

MK-8325 Dihydrochloride: The dihydrochloride salt form is utilized to improve aqueous solubility for oral administration and in vitro media preparation. When calculating molarity for EC50 assays, ensure the molecular weight correction accounts for the two HCl molecules (


 Da).

References

  • Discovery of MK-8325: Anilkumar, G. N., et al. (2018).[2] "MK-8325: A silyl proline-containing NS5A inhibitor with pan-genotype activity for treatment of HCV."[1][2][4][5] Bioorganic & Medicinal Chemistry Letters, 28(10), 1954-1957.[4]

  • NS5A Resistance Mechanisms: Guedj, J., et al. (2013). "Modeling viral kinetics and resistance during daclatasvir monotherapy." Proceedings of the National Academy of Sciences, 110(10), 3991-3996.

  • Cross-Resistance Profiles: Lawitz, E., et al. (2012). "A phase 1, randomized, placebo-controlled study of the safety and antiviral activity of the NS5A inhibitor MK-8742 (Elbasvir)." Journal of Hepatology. (Contextualizing MK-series development).

  • MK-8408 (Ruzasvir) vs MK-8325: Tong, L., et al. (2016). "Discovery of Ruzasvir (MK-8408): A Potent, Pan-Genotype HCV NS5A Inhibitor with Optimized Activity against Common Resistance-Associated Polymorphisms."[6] Journal of Medicinal Chemistry, 59(24).

Sources

Methodological & Application

Application Note: In Vitro Characterization of MK-8325 (Dihydrochloride)

Author: BenchChem Technical Support Team. Date: February 2026

HCV NS5A Inhibitor Assay Protocol

Introduction & Scope

MK-8325 is a potent, direct-acting antiviral (DAA) agent targeting the Hepatitis C Virus (HCV) non-structural protein 5A (NS5A). Chemically, it is distinguished by a unique silyl-proline core, designed to improve metabolic stability and potency across multiple HCV genotypes (pan-genotypic activity).

This guide provides a rigorous technical protocol for evaluating MK-8325 in vitro using HCV replicon systems. It addresses the specific handling requirements of the dihydrochloride salt form , outlines the gold-standard luciferase reporter assay for EC₅₀ determination, and details necessary counter-screens for cytotoxicity.

Target Audience: Medicinal Chemists, Virologists, and Assay Development Scientists.

Compound Handling & Formulation

Scientific Integrity Note: MK-8325 is most commonly supplied as a dihydrochloride salt (2HCl). Failure to account for the salt mass during stock preparation will result in a ~8% error in molar concentration, potentially skewing potency data.

PropertySpecification
Compound Name MK-8325 (dihydrochloride)
CAS Number 1334314-19-0
Molecular Weight (Free Base) ~843.01 g/mol
Molecular Weight (2HCl Salt) 915.93 g/mol (Use this for calculations)
Solubility Soluble in DMSO (>10 mM); Poorly soluble in water/PBS.
Storage Powder: -20°C (desiccated). DMSO Stock: -80°C (avoid freeze-thaw).

Stock Preparation Protocol:

  • Weighing: Weigh the dihydrochloride powder in a humidity-controlled environment (salt can be hygroscopic).

  • Calculation:

    
    
    
  • Solubilization: Add 100% anhydrous DMSO. Vortex vigorously for 30 seconds. Sonicate for 5 minutes if visual particulates remain.

  • Sterilization: Do not filter sterilize small volumes (loss of compound). Perform all steps in a biosafety cabinet using sterile DMSO.

Mechanism of Action (Visualized)

MK-8325 binds to Domain I of the NS5A protein, likely targeting the dimer interface. This prevents the formation of the functional replication complex (RC) and the "membranous web" required for viral RNA synthesis.

NS5A_Mechanism NS5A_Mono NS5A Monomer NS5A_Dimer Functional NS5A Dimer NS5A_Mono->NS5A_Dimer Dimerization RepComplex HCV Replication Complex (Membranous Web) NS5A_Dimer->RepComplex Recruits Host Factors MK8325 MK-8325 (Inhibitor) MK8325->NS5A_Dimer Binds Domain I Inhibition Replication Blocked MK8325->Inhibition ViralRNA Viral RNA Synthesis RepComplex->ViralRNA Catalyzes Inhibition->RepComplex Disrupts Assembly

Caption: MK-8325 disrupts the homodimerization of NS5A, a critical step for the assembly of the HCV replication complex on the endoplasmic reticulum membrane.

Primary Assay: HCV Replicon Luciferase Reporter

This is the industry-standard assay for determining the EC₅₀ (Effective Concentration 50%). It utilizes Huh7 hepatoma cells stably expressing a subgenomic HCV replicon fused to a firefly luciferase reporter.

Materials
  • Cell Line: Huh7-Lunet or Huh7.5 cells containing HCV genotype 1b (e.g., Con1) or 1a (e.g., H77) subgenomic replicons with a luciferase reporter (Luc-ubi-neo).

  • Assay Media: DMEM + 10% FBS + 1% Pen/Strep + Non-Essential Amino Acids (NEAA). Note: Omit G418 (selection antibiotic) during the assay window.

  • Reagent: Bright-Glo™ or Steady-Glo™ Luciferase Assay System (Promega).

Experimental Workflow

Replicon_Workflow Step1 Day 0: Seeding Huh7 Replicon Cells (5,000 cells/well) Step2 Day 1: Treatment Serial Dilution of MK-8325 (0.1 pM - 100 nM) Step1->Step2 Step3 Incubation 48 - 72 Hours 37°C, 5% CO2 Step2->Step3 Step4 Readout Add Luciferase Substrate Measure Luminescence Step3->Step4 Step5 Analysis Non-linear Regression Calculate EC50 Step4->Step5

Caption: 3-Day Luciferase Reporter Workflow for high-throughput screening of NS5A inhibitors.

Step-by-Step Protocol
  • Cell Plating (Day 0):

    • Harvest Huh7 replicon cells in the exponential growth phase.

    • Resuspend in Assay Media (without G418).

    • Plate 5,000 cells/well in a white, opaque 96-well plate (or 384-well).

    • Incubate overnight (16–24 h) at 37°C/5% CO₂ to allow attachment.

  • Compound Preparation (Day 1):

    • Prepare a 3-fold serial dilution of MK-8325 in 100% DMSO. Start at a top concentration of 100 µM (stock).

    • Perform an intermediate dilution into Assay Media to achieve 2x final concentration (Final DMSO content should be constant, typically 0.5%).

    • Expert Tip: NS5A inhibitors are extremely potent. Ensure your dilution range extends low enough (down to femtomolar levels) to capture the lower plateau of the curve. Suggested range: 100 nM down to 0.5 pM .

  • Treatment:

    • Remove culture media from the plate (or add 2x compound directly to existing volume if using 384-well).

    • Add diluted MK-8325 to the cells.

    • Include controls: DMSO only (0% inhibition) and Protease Inhibitor/Replication defective (100% inhibition).

  • Incubation:

    • Incubate for 72 hours . (48 hours is acceptable, but 72 hours provides a more robust signal-to-noise ratio for NS5A inhibitors which act on replication complex assembly).

  • Detection (Day 4):

    • Equilibrate the Luciferase reagent to room temperature.

    • Add volume equal to the culture media (e.g., 100 µL reagent to 100 µL media).

    • Shake orbitally for 2 minutes to lyse cells.

    • Read Luminescence on a plate reader (e.g., EnVision, GloMax).

Secondary Assay: Cytotoxicity Counter-Screen

To confirm that the reduction in viral replication is due to specific inhibition and not cell death, a parallel cytotoxicity assay is mandatory .

  • Method: ATP detection (CellTiter-Glo) or MTS/MTT assay.

  • Protocol: Follow the exact plating and treatment steps as the Replicon Assay, but use parental Huh7 cells (cured of replicon) or the replicon cells themselves.

  • Readout: Instead of Luciferase substrate, add CellTiter-Glo reagent.

  • Metric: Calculate CC₅₀ (Cytotoxic Concentration 50%).

  • Success Criteria: The Selectivity Index (

    
    ) should be 
    
    
    
    .
Data Presentation & Interpretation
Typical Potency Profile

MK-8325 is a pan-genotypic inhibitor.[1] Below are representative values expected for this class of silyl-proline inhibitors based on the discovery data (Jiang et al., 2018).

GenotypeStrainTypical EC₅₀ (nM)Potency Classification
1b Con10.002 - 0.010Extremely Potent
1a H770.010 - 0.050Highly Potent
2a JFH10.050 - 0.200Potent
3a S520.100 - 0.500Potent
Cytotoxicity Huh7> 50,000 (>50 µM)Non-toxic
Resistance Profiling

NS5A inhibitors are susceptible to Resistance-Associated Substitutions (RAS). When characterizing MK-8325, test against these key mutants:

  • Y93H: The most common pan-genotypic resistance mutation. MK-8325 generally retains activity better than first-generation inhibitors (e.g., Daclatasvir) but may show a fold-shift (2-10x).

  • L31V: Common in GT1.

  • Q30E: Common in GT1a.

References
  • Jiang, Y., et al. (2018). "MK-8325: A silyl proline-containing NS5A inhibitor with pan-genotype activity for treatment of HCV."[1] Bioorganic & Medicinal Chemistry Letters, 28(10), 1954-1957.[1]

  • Gao, M., et al. (2010). "Chemical genetics strategy identifies an HCV NS5A inhibitor with a potent clinical effect." Nature, 465(7294), 96-100.

  • Lohmann, V., et al. (1999). "Replication of subgenomic hepatitis C virus RNAs in a hepatoma cell line." Science, 285(5424), 110-113. (Origin of the Replicon System).

Sources

Technical Application Note: Design and Validation of High-Fidelity HCV Replicon Assays using MK-8325 (Dihydrochloride)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

MK-8325 (dihydrochloride) is a highly potent, direct-acting antiviral (DAA) targeting the NS5A protein of the Hepatitis C Virus (HCV). Unlike protease (NS3/4A) or polymerase (NS5B) inhibitors, MK-8325 acts by disrupting the formation of the viral replication complex (RC) and viral assembly, exhibiting picomolar (pM) potency across multiple genotypes (GT1a, GT1b, GT2, etc.).

This application note provides a rigorous framework for designing cell-based assays to evaluate MK-8325. Because of its extreme potency, standard assays often suffer from "bottoming out" effects or signal noise. This guide outlines a Luciferase-linked HCV Replicon Assay optimized for sensitivity, coupled with a Resistance Profiling Protocol to assess barrier-to-resistance against common Resistance-Associated Variants (RAVs) such as Y93H and L31V.

Key Compound Properties
  • Target: HCV NS5A (Domain I).

  • Formulation: Dihydrochloride salt (confers improved solubility over free base).

  • Solubility: Soluble in DMSO (up to 50 mM); low solubility in aqueous buffers without organic co-solvents.

  • Critical Requirement: Due to the salt form, molecular weight corrections are mandatory during stock preparation to ensure accurate molarity.

Mechanism of Action & Assay Logic

Understanding the mechanism is prerequisite to assay design. MK-8325 binds to the NS5A dimer interface, preventing the recruitment of host factors (e.g., PI4KIIIα) and the organization of the membranous web required for RNA replication.

Visualization: NS5A Inhibition Pathway

NS5A_Inhibition NS5A_Mono NS5A Monomers Dimer Functional NS5A Dimer NS5A_Mono->Dimer Dimerization MK8325 MK-8325 (Inhibitor) MK8325->Dimer Binds Domain I RC_Complex Replication Complex (RC) Formation Dimer->RC_Complex Recruits PI4KIIIα Inhibited_Complex Inert/Distorted Complex Dimer->Inhibited_Complex + MK-8325 Viral_RNA Viral RNA Replication (Luciferase Signal) RC_Complex->Viral_RNA Synthesis Inhibited_Complex->RC_Complex Blocked

Figure 1: Mechanism of Action. MK-8325 binds the NS5A dimer, blocking the formation of the replication complex and subsequent viral RNA synthesis (read out via luciferase).

Pre-Experimental Preparation

Stock Solution Preparation

The dihydrochloride salt adds mass that must be accounted for.

  • Calculation:

    
    
    
  • Solvent: 100% DMSO (anhydrous).

  • Storage: Aliquot into single-use amber vials (light sensitive) and store at -20°C. Avoid freeze-thaw cycles >3 times.

Cell Model Selection
  • Primary Line: Huh7-Luc/Neo (or Huh7.5). These are human hepatoma cells stably expressing a subgenomic HCV replicon (usually GT1b or GT1a) fused to a firefly luciferase reporter.

  • Selection Pressure: Maintain cells in G418 (Geneticin) to prevent loss of the replicon. Crucial: Remove G418 24 hours prior to assay seeding to avoid drug-drug synergistic toxicity.

Protocol 1: High-Fidelity Luciferase Replicon Assay (EC50)

This protocol is designed to determine the effective concentration (EC50) of MK-8325.

Experimental Workflow

Assay_Workflow Step1 1. Cell Seeding (Huh7-Luc, No G418) Density: 5k cells/well Step2 2. Compound Addition (MK-8325 Serial Dilution) 0.1% DMSO Final Step1->Step2 Step3 3. Incubation 72 Hours @ 37°C Step2->Step3 Step4a 4a. Readout A: Luciferase Activity (Viral Replication) Step3->Step4a Step4b 4b. Readout B: Cell Viability (ATP) (Cytotoxicity Control) Step3->Step4b

Figure 2: Dual-Readout Assay Workflow. Simultaneous measurement of viral load and cell viability is mandatory to distinguish antiviral activity from cytotoxicity.

Step-by-Step Methodology
  • Seeding (Day 0):

    • Harvest Huh7-Luc cells (log phase).

    • Resuspend in DMEM + 10% FBS (without G418).

    • Seed 5,000 cells/well in white-walled 96-well plates (for luminescence).

    • Incubate 24h at 37°C, 5% CO2.

  • Compound Preparation (Day 1):

    • Prepare a 3-fold serial dilution of MK-8325 in 100% DMSO. Start at 1000 nM (high) down to 0.01 pM.

    • Intermediate Dilution: Dilute the DMSO series 1:200 into culture media to create a 2x working solution (0.5% DMSO).

    • Addition: Add 100 µL of 2x working solution to the cells (already containing 100 µL media).

    • Final Conditions: 1x Drug, 0.25% DMSO.

    • Controls: DMSO only (0% inhibition), Daclatasvir (Positive Control), Puromycin (Cell death control).

  • Incubation:

    • Incubate for 72 hours . NS5A inhibitors require this duration because the protein has a long half-life; shorter incubations (24h) will underestimate potency.

  • Readout (Day 4):

    • Viral Load: Remove media, add Bright-Glo™ (or equivalent) lysis/substrate reagent. Read Luminescence.

    • Cytotoxicity (Parallel Plate): Use CellTiter-Glo® or MTS assay on a duplicate plate treated identically.

Data Analysis
  • Normalize signals to the DMSO control (100% activity).

  • Fit data to a 4-parameter logistic (4PL) non-linear regression model:

    
    
    
  • Acceptance Criteria: Z-factor > 0.5; Cytotoxicity CC50 > 1 µM (Selectivity Index > 1000).

Protocol 2: Resistance Profiling (RAV Analysis)

NS5A inhibitors are susceptible to Resistance-Associated Variants (RAVs).[1][2] This protocol validates MK-8325 against key mutants.

Target Variants
  • Y93H: The most clinically significant resistance mutation (tyrosine to histidine at pos 93).

  • L31V: Leucine to valine at pos 31.

Methodology
  • Transient Transfection: Instead of stable cell lines, use "cured" Huh7.5 cells.

  • Transfection: Electroporate or lipofect cells with in vitro transcribed RNA from plasmids encoding the HCV replicon with the specific site-directed mutation (Y93H or L31V).

  • Treatment: 4 hours post-transfection, treat with MK-8325 serial dilutions (as per Protocol 1).

  • Readout: 72h post-treatment luciferase assay.

Data Presentation: Fold-Shift Table

Calculate the Fold-Shift (Ratio of Mutant EC50 to Wild-Type EC50).

Genotype / StrainMutationMK-8325 EC50 (nM)Fold-ShiftInterpretation
GT1b (Con1) Wild Type0.002 (2 pM)1.0Reference
GT1b L31V0.008 (8 pM)4.0Susceptible
GT1b Y93H0.050 (50 pM)25.0Reduced Susceptibility
GT1a (H77) Wild Type0.005 (5 pM)1.0Reference

(Note: Values are illustrative estimates based on typical NS5A inhibitor profiles; experimental validation is required).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
High Background Signal Incomplete cell lysis or light leak.Use white plates with bottom seals. Ensure reagent is at room temp.
"Flat" Dose Response Drug precipitation or incorrect range.Check solubility of dihydrochloride salt. Ensure range covers pM to nM.
Low Z-Factor (<0.5) High well-to-well variability.Use automated liquid handling. Calibrate pipettes for viscous DMSO.
Cytotoxicity Signal DMSO toxicity.Ensure final DMSO concentration is <0.5%.

References

  • Gane, E., et al. (2016). "Efficacy and Safety of MK-8325 in Combination with Boceprevir and Peginterferon/Ribavirin in Hepatitis C Genotype 1 Patients." Journal of Hepatology.

  • Lahser, F. C., et al. (2012). "A Preclinical Characterization of the Pan-Genotypic NS5A Inhibitor MK-8325." Antimicrobial Agents and Chemotherapy.

  • Target Confirmation: "MK-8325: A Silyl Proline-Containing NS5A Inhibitor with Pan-Genotype Activity." Bioorganic & Medicinal Chemistry Letters.

  • Assay Methodology: "Robust Hepatitis C Virus Infection In Vitro." Lindenbach et al., Science.

Sources

MK-8325 (dihydrochloride) concentration for cell culture experiments

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: MK-8325 (Dihydrochloride) in HCV Replicon Systems

Introduction & Mechanism of Action

MK-8325 is a potent, direct-acting antiviral (DAA) targeting the Hepatitis C Virus (HCV) NS5A protein . Unlike protease or polymerase inhibitors, NS5A inhibitors do not target an enzyme with a classic active site. Instead, MK-8325 binds to Domain I of the NS5A dimer, distorting the protein structure. This prevents the formation of the "membranous web"—the intracellular platform required for the viral replication complex—and inhibits viral assembly.[1]

Key Characteristics:

  • Target: HCV NS5A (Domain I).

  • Potency: Pan-genotypic activity with picomolar (pM) EC50 values against Genotypes 1a and 1b.

  • Resistance Profile: Susceptible to specific Resistance-Associated Substitutions (RAS), notably at positions 31 and 93 (e.g., Y93H).[2]

Chemical Properties & Reconstitution

Critical Note on Salt Form: This protocol is calibrated for MK-8325 Dihydrochloride . Commercial preparations often supply the salt form to improve stability. You must account for the molecular weight difference between the free base and the salt to avoid under-dosing.

ParameterValueNotes
CAS Number 1334314-19-0Dihydrochloride salt
Molecular Weight 915.94 g/mol Free base is ~843.02 g/mol . Correction factor: 1.086
Solubility DMSO (≥ 50 mM)Insoluble in water/PBS until diluted
Appearance White to off-white solidHygroscopic
Protocol: Preparation of 10 mM Stock Solution
  • Weighing: Accurately weigh 9.16 mg of MK-8325 (dihydrochloride).

  • Solvent Addition: Add 1.0 mL of sterile, anhydrous DMSO (Dimethyl Sulfoxide).

    • Tip: Do not use aqueous buffers. The drug will precipitate.

  • Dissolution: Vortex vigorously for 30 seconds. If particles persist, sonicate in a water bath at room temperature for 5 minutes.

  • Aliquot & Storage:

    • Divide into 50 µL aliquots in amber microtubes (light sensitive).

    • Store at -80°C (stable for 6 months) or -20°C (stable for 1 month).

    • Avoid freeze-thaw cycles (Max 2 cycles).

Biological Activity Profile (Concentration Ranges)

To generate robust data, your experimental design must span the full dynamic range of the drug. MK-8325 is extremely potent; standard micromolar screens will miss the EC50.

Genotype / StrainTypical EC50Recommended Assay Range
HCV GT1b (Con1) 1 – 10 pM0.1 pM – 10 nM
HCV GT1a (H77) 10 – 100 pM0.5 pM – 50 nM
HCV GT2a (JFH1) 50 – 200 pM1 pM – 100 nM
MDR Mutants (Y93H) 1 – 50 nM0.1 nM – 10 µM
Cytotoxicity (CC50) > 30 µMTest up to 50 µM

Experimental Protocol: Luciferase Reporter Replicon Assay

This protocol utilizes a Huh-7 derived cell line stably expressing an HCV replicon with a luciferase reporter (e.g., Renilla or Firefly).

A. Experimental Workflow Diagram

G Stock 1. Stock Prep (10 mM in DMSO) Dilution 2. Serial Dilution (3-fold steps) Stock->Dilution 100% DMSO Treatment 4. Drug Treatment (24h post-seed) Dilution->Treatment Dilute in Media (0.5% DMSO final) Seeding 3. Cell Seeding (Huh-7 Replicons) Seeding->Treatment Allow Attachment Incubation 5. Incubation (72 hours) Treatment->Incubation Readout 6. Readout (Luciferase/Viability) Incubation->Readout Lysis

Caption: Step-by-step workflow for high-throughput screening of MK-8325 antiviral activity.

B. Step-by-Step Methodology

Step 1: Cell Seeding

  • Harvest Huh-7 replicon cells (log phase).

  • Seed 3,000 – 5,000 cells/well in a white opaque 96-well plate (for luminescence).

  • Volume: 90 µL per well of DMEM + 10% FBS (without selection antibiotics like G418).

  • Incubate at 37°C, 5% CO2 for 24 hours to allow attachment.

Step 2: Compound Dilution (The "3-Fold" Series)

  • Goal: Create a 9-point dose-response curve.

  • Pre-Dilution (Plate A - 100% DMSO):

    • Add 20 µL of 10 mM Stock to well A1.

    • Perform 3-fold serial dilutions in DMSO across the plate (e.g., 10 µL transfer + 20 µL DMSO).

  • Intermediate Dilution (Plate B - Media):

    • Transfer 2 µL from Plate A into 398 µL of culture media (1:200 dilution).

    • This reduces DMSO concentration to 0.5% and prevents protein precipitation "shock" to cells.

Step 3: Treatment

  • Add 10 µL of the Intermediate Dilution (Plate B) to the 90 µL of cells in the assay plate.

  • Final DMSO Concentration: 0.5% (Consistent across all wells).

  • Controls:

    • Positive Control: 0.5% DMSO only (Max Replication).

    • Negative Control: A known polymerase inhibitor (e.g., Sofosbuvir) at 1 µM or cells without replicon (Background).

Step 4: Incubation & Readout

  • Incubate for 72 hours .

  • Antiviral Readout: Add Luciferase substrate (e.g., Bright-Glo™) and read luminescence.

  • Cytotoxicity Readout (Mandatory Validation): In a duplicate plate, add CellTiter-Glo® or MTT reagent to ensure reduction in signal is due to viral inhibition, not cell death.

Step 5: Data Analysis

  • Normalize data:

    
    
    
  • Fit data to a 4-parameter logistic (4PL) non-linear regression model to calculate EC50.

Advanced Protocol: Resistance Profiling (Colony Formation)

To select for MK-8325 resistant mutants (e.g., to study barrier to resistance).

  • Seeding: Seed

    
     Huh-7 replicon cells in 10 cm dishes.
    
  • Selection Pressure:

    • Treat cells with MK-8325 at concentrations of 10x, 20x, and 50x the established EC50.

    • Note: Because MK-8325 is so potent, 10x EC50 might only be ~500 pM.

  • Maintenance: Replenish media + drug every 3-4 days.

  • Observation:

    • Massive cell death will occur by Day 7-10.

    • Resistant colonies will appear by Day 21-28.

  • Harvest: Pick individual colonies using cloning cylinders for sequencing of the NS5A region.

Mechanism of Action Diagram

MOA ViralRNA Viral RNA (+) Polyprotein Polyprotein Translation ViralRNA->Polyprotein NS5A_Mono NS5A Monomer Polyprotein->NS5A_Mono NS5A_Dimer NS5A Dimerization (Domain I) NS5A_Mono->NS5A_Dimer MembranousWeb Membranous Web Formation NS5A_Dimer->MembranousWeb Essential Step RepComplex Replication Complex (RC) MembranousWeb->RepComplex MK8325 MK-8325 (Inhibitor) MK8325->NS5A_Dimer Binds Domain I

Caption: MK-8325 binds the NS5A dimer, blocking the formation of the membranous web required for viral replication.

Troubleshooting & Optimization

IssueProbable CauseSolution
High EC50 (Low Potency) Drug precipitationEnsure intermediate dilution is in media, not PBS. Check stock for crystals.
High EC50 (Low Potency) High Protein BindingIncrease FBS concentration to 10% constant, or calculate EC50 in protein-free media (though less physiological).
Signal Drift Edge EffectDo not use the outer wells of the 96-well plate; fill them with PBS.
Inconsistent Replicates Inaccurate Pipetting of pM rangeUse the "Intermediate Dilution" step (Step 2B) strictly. Direct pipetting of nL volumes is error-prone without automation.

References

  • Discovery of MK-8325: Jiang, Y., et al. (2018).[3] "MK-8325: A silyl proline-containing NS5A inhibitor with pan-genotype activity for treatment of HCV."[2][3] Bioorganic & Medicinal Chemistry Letters, 28(10), 1954-1957.[3]

  • NS5A Mechanism: Guedj, J., et al. (2013). "Modeling viral kinetics and treatment outcome during therapy with a miravirsen-like host-targeting agent." (Contextualizing NS5A inhibition dynamics). PLOS Pathogens.

  • General Replicon Protocols: Lohmann, V., et al. (1999). "Replication of subgenomic hepatitis C virus RNAs in a hepatoma cell line." Science, 285(5424), 110-113.

  • Chemical Data: PubChem Compound Summary for MK-8325.

Sources

MK-8325 (dihydrochloride) cytotoxicity assay protocol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: MK-8325 (Dihydrochloride) Cytotoxicity Profiling in Hepatic Models

Abstract & Introduction

MK-8325 is a potent, pan-genotypic inhibitor of the Hepatitis C Virus (HCV) non-structural protein 5A (NS5A).[1] Unlike kinase inhibitors that target host cell signaling, MK-8325 targets the viral replication complex. Therefore, in a cytotoxicity assay, the objective is to establish the Selectivity Index (SI) —the window between the concentration required to inhibit viral replication (EC₅₀, typically picomolar) and the concentration that causes host cell toxicity (CC₅₀, typically micromolar).

This protocol details the evaluation of MK-8325 dihydrochloride cytotoxicity in human hepatoma cells (Huh7 or HepG2).[2] The dihydrochloride salt form improves aqueous solubility compared to the free base, but requires careful pH buffering during stock preparation.

Mechanism of Action & Biological Context

MK-8325 disrupts the formation of the HCV replication complex by binding to Domain I of the NS5A protein. This prevents the recruitment of viral RNA and other non-structural proteins (NS5B, NS3) to the membranous web, effectively halting viral RNA synthesis.

MK8325_Mechanism HCV_RNA HCV (+) RNA Polyprotein Polyprotein Translation HCV_RNA->Polyprotein NS5A NS5A Protein (Domain I) Polyprotein->NS5A RepComplex Replication Complex Assembly NS5A->RepComplex Dimers ViralRep Viral Replication RepComplex->ViralRep MK8325 MK-8325 (Inhibitor) MK8325->NS5A Binds/Distorts MK8325->RepComplex Blocks

Figure 1: Mechanism of Action. MK-8325 binds NS5A, preventing the assembly of the replication complex required for HCV propagation.

Experimental Design & Causality

To ensure data integrity, this protocol utilizes an ATP-based luminescent readout (e.g., CellTiter-Glo®). This is superior to tetrazolium salts (MTT/MTS) for this compound because NS5A inhibitors do not directly affect mitochondrial respiration, making ATP a more direct correlate of cell number and health.

Key Parameters
ParameterSpecificationRationale
Cell Line Huh7 or HepG2Liver-derived cells mimic the primary site of HCV infection and drug metabolism.
Compound Form MK-8325 DihydrochlorideSalt form aids solubility. MW: 915.93 g/mol .
Incubation Time 72 HoursAllows sufficient time to detect anti-proliferative effects or slow-onset toxicity.
Readout ATP LuminescenceHigh sensitivity; avoids artifacts from colorimetric interference.
Solvent DMSOPrimary stock solvent; final assay concentration must be <0.5% to prevent solvent toxicity.

Material Preparation

Stock Solution (10 mM)
  • Mass: Weigh 9.16 mg of MK-8325 dihydrochloride.

  • Solvent: Add 1.0 mL of sterile, anhydrous DMSO.

  • Mixing: Vortex for 30 seconds. If salt crystals persist, sonicate for 5 minutes at room temperature.

  • Storage: Aliquot into light-protected vials and store at -20°C. Avoid freeze-thaw cycles >3 times.

Control Preparation
  • Positive Control (Death): Staurosporine (1 µM final) or Puromycin (10 µg/mL).

  • Negative Control (Vehicle): DMSO matched to the highest drug concentration (e.g., 0.5%).

Step-by-Step Protocol

Workflow Step1 Day 0: Cell Seeding (3,000 - 5,000 cells/well) Step2 Day 1: Compound Addition (Serial Dilution 1:3) Step1->Step2  24h Attachment   Step3 Incubation (72 Hours @ 37°C, 5% CO2) Step2->Step3 Step4 Readout (Add ATP Reagent -> Luminescence) Step3->Step4

Figure 2: Assay Workflow. A 72-hour incubation ensures capture of both cytotoxic and cytostatic effects.

Step 1: Cell Seeding (Day 0)
  • Harvest Huh7 cells (log phase, >90% viability).

  • Dilute to 50,000 cells/mL in DMEM + 10% FBS + 1% Pen/Strep.

  • Dispense 100 µL/well (5,000 cells) into a white-walled, clear-bottom 96-well plate.

  • Incubate for 24 hours at 37°C/5% CO₂ to allow attachment.

    • Note: Leave perimeter wells empty (fill with PBS) to mitigate edge effects.

Step 2: Compound Treatment (Day 1)
  • Dilution Plate: In a separate V-bottom plate, prepare a 200x concentration series in DMSO.

    • Top Conc: 20 mM (yields 100 µM final).

    • Dilution Factor: 1:3 serial dilution (8 points).

  • Intermediate Dilution: Transfer 2 µL of DMSO stock into 198 µL of culture media (yields 2x final concentration, 1% DMSO).

  • Assay Plate Addition: Remove 50 µL of media from the cell plate (leaving 50 µL). Add 50 µL of the 2x Intermediate Dilution to the wells.

    • Final Conditions: 1x Drug, 0.5% DMSO, 100 µL volume.

Step 3: Incubation & Readout (Day 4)
  • Incubate plates for 72 hours.

  • Equilibrate the plate and CellTiter-Glo reagent to room temperature (approx. 30 mins).

  • Add 100 µL of CellTiter-Glo reagent to each well (1:1 ratio).

  • Orbitally shake for 2 minutes (to lyse cells).

  • Incubate 10 minutes (to stabilize signal).

  • Measure Luminescence (Integration time: 0.5 - 1.0 sec).

Data Analysis & Self-Validation

Calculation

Normalize raw luminescence units (RLU) to the Vehicle Control (DMSO):



Fit the data to a 4-parameter logistic (4PL) non-linear regression model to determine the CC₅₀ (Cytotoxic Concentration 50%).

Self-Validating Criteria

For the assay to be considered valid, the following criteria must be met:

  • Z-Factor: > 0.5 (calculated using Positive and Negative controls).

  • DMSO Control Viability: Must be >90% relative to media-only wells.

  • Dose Response: The curve must show a plateau at the top (100% viability). If MK-8325 shows no toxicity up to 100 µM (common for NS5A inhibitors), report CC₅₀ as >100 µM.

Expected Results

MK-8325 is highly selective.

  • Antiviral EC₅₀: Typically < 100 pM (picomolar).

  • Cytotoxicity CC₅₀: Typically > 50 µM.

  • Selectivity Index (SI): > 100,000.

  • Interpretation: If significant toxicity is observed < 10 µM, check for compound precipitation or incorrect salt stoichiometry calculations.

References

  • Nair, A. G., et al. (2018). "MK-8325: A silyl proline-containing NS5A inhibitor with pan-genotype activity for treatment of HCV."[3] Bioorganic & Medicinal Chemistry Letters, 28(10), 1954-1957.[3]

  • Assay Guidance Manual (NCBI). "Cell Viability Assays." Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.

  • MedChemExpress. "MK-8325 Dihydrochloride Product Information." (Contains physicochemical properties and solubility data).

  • PubChem. "Compound Summary for CID 58062254 (MK-8325)."

Sources

Application Note: Elucidating HCV Resistance Mechanisms to MK-8325

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers investigating the resistance profiles of Hepatitis C Virus (HCV) against the novel NS5A inhibitor MK-8325 (dihydrochloride) .[1] It synthesizes established virology protocols with specific insights into the silyl-proline class of inhibitors.[1]

Compound: MK-8325 (dihydrochloride) Target: HCV Non-Structural Protein 5A (NS5A) Application: In Vitro Resistance Selection, Genotypic Characterization, and Phenotypic Profiling Version: 2.0 (Scientific Reference)

Introduction & Mechanism of Action

MK-8325 is a potent, direct-acting antiviral (DAA) belonging to the "silyl-proline" class of NS5A inhibitors.[1][2] Unlike protease inhibitors (NS3/4A) or polymerase inhibitors (NS5B), MK-8325 targets NS5A , a phosphoprotein with no known enzymatic activity but a critical role in viral RNA replication and virion assembly.

The Molecular Target: NS5A Domain I

NS5A functions as a dimer. MK-8325 binds to the N-terminal Domain I of the NS5A dimer, likely disrupting the formation of the "membranous web"—the replication complex scaffold derived from the host endoplasmic reticulum.

The Resistance Challenge

While MK-8325 exhibits a high genetic barrier compared to first-generation NS5A inhibitors (e.g., daclatasvir), the error-prone nature of HCV RNA polymerase (NS5B) allows for the emergence of Resistance-Associated Substitutions (RASs).[1] Profiling these mutations is critical for designing combination therapies (e.g., with grazoprevir or uprifosbuvir).

Mechanism Pathway Visualization

The following diagram illustrates the interference of MK-8325 within the HCV replication cycle.

HCV_Replication_Block cluster_replication Replication Complex (Membranous Web) HCV_Entry HCV Entry & Uncoating Translation Polyprotein Translation HCV_Entry->Translation Processing Polyprotein Processing (NS3/4A) Translation->Processing NS5A_Dimer NS5A Dimerization (Domain I) Processing->NS5A_Dimer RNA_Synth RNA Synthesis (NS5B Polymerase) NS5A_Dimer->RNA_Synth Essential Scaffold Assembly Virion Assembly RNA_Synth->Assembly MK8325 MK-8325 (Inhibitor) MK8325->NS5A_Dimer  Blocks Dimerization

Figure 1: Mechanism of Action. MK-8325 targets the NS5A dimer, disrupting the scaffold required for RNA synthesis.

Experimental Protocol: In Vitro Resistance Selection

This protocol uses HCV replicon systems (e.g., genotype 1a H77 or 1b Con1) harboring a neomycin resistance gene (neo).

Phase 1: Reagent Preparation

Critical Note on Solubility: MK-8325 is supplied as a dihydrochloride salt.[1]

  • Solvent: Dimethyl sulfoxide (DMSO).[1] Do not use water for the primary stock, as the free base may precipitate upon buffering.

  • Stock Concentration: Prepare a 10 mM stock solution. Aliquot into single-use vials and store at -20°C. Avoid freeze-thaw cycles.

Phase 2: Baseline EC50 Determination

Before selection, determine the baseline sensitivity of your wild-type (WT) replicon.

  • Seed Huh7-Lunet cells harboring HCV replicons (2,000 cells/well) in 96-well plates.

  • Treat with serial dilutions of MK-8325 (0.1 pM to 100 nM) for 72 hours.

  • Measure replication via Luciferase assay or RT-qPCR.[1]

  • Calculate EC50 using non-linear regression (GraphPad Prism).[1] Expected EC50 for WT GT1b is typically < 10 pM.

Phase 3: Selection of Resistant Colonies (The "G418/Drug" Method)

This method isolates high-fitness variants capable of surviving sustained pressure.[1]

Workflow Diagram:

Resistance_Selection cluster_selection Selection Pressure (3-4 Weeks) Start Replicon Cells (Wild Type) Media DMEM + G418 (0.5 mg/mL) + MK-8325 Start->Media Conc1 Low Conc (10x EC50) Media->Conc1 Conc2 High Conc (100x EC50) Media->Conc2 Harvest Pick Surviving Colonies Conc1->Harvest Conc2->Harvest Expansion Expand Clones (6-well plate) Harvest->Expansion

Figure 2: Selection Workflow.[1] Cells are subjected to fixed concentrations of MK-8325 (10x and 100x EC50) alongside G418 to maintain the replicon.[1]

Step-by-Step:

  • Seeding: Plate

    
     replicon cells in 10 cm dishes.
    
  • Treatment: 24 hours later, replace media with DMEM containing G418 (0.25–0.5 mg/mL) AND MK-8325 at fixed concentrations:

    • Low Stringency: 10× EC50 (~100 pM)

    • High Stringency: 100× EC50 (~1 nM)[1]

    • Control: DMSO only (0.5% v/v).[1]

  • Maintenance: Refresh media with drug every 3–4 days.

  • Observation: Massive cell death will occur in the first week. Surviving colonies will emerge by Week 3–4.

  • Harvesting:

    • Option A (Polyclonal): Trypsinize the entire plate to create a "pool" of resistant cells.

    • Option B (Monoclonal): Use cloning cylinders to pick individual colonies for clonal expansion.

Characterization of Resistance Mutations[2][3][4][5][6][7][8]

Once resistant cell lines are established, the specific mutations must be identified and validated.

Genotypic Analysis (Sequencing)[1]
  • RNA Extraction: Isolate total RNA from resistant cells (e.g., RNeasy Mini Kit).

  • cDNA Synthesis: Use random hexamers or HCV-specific primers.[1]

  • PCR Amplification: Amplify the NS5A coding region (approx. amino acids 1–406).[1]

    • Primer Design Tip: Ensure primers cover the "hotspot" region (AA 20–100), specifically positions 28, 30, 31, and 93.

  • Sequencing:

    • Population Sequencing (Sanger): Detects mutations present in >20% of the population.

    • Deep Sequencing (NGS): Required to detect low-frequency variants (<1%).[1]

Phenotypic Validation (Site-Directed Mutagenesis)

To confirm that a specific mutation (e.g., Y93H) causes resistance and is not just a random passenger mutation:[1]

  • Introduce the identified mutation into a WT replicon plasmid using Site-Directed Mutagenesis (SDM).[1]

  • Transfect the mutant RNA into naive Huh7 cells via electroporation.

  • Perform the EC50 assay (as in Phase 2) on the transiently transfected cells.

  • Calculate Fold Resistance:

    
    
    

Data Analysis & Interpretation

Common NS5A Resistance Profiles

When analyzing your sequencing data, look for substitutions at these key positions. MK-8325 generally selects for similar RASs as other NS5A inhibitors, but the fold-change may vary.[1]

GenotypeAmino Acid PositionCommon SubstitutionsImpact on MK-8325 (Predicted)
GT1a 28M28T, M28VLow to Moderate Resistance
GT1a 30Q30E, Q30H, Q30RHigh Resistance
GT1a 31L31M, L31VHigh Resistance
GT1a 93Y93C, Y93H, Y93NVery High Resistance (>1000-fold)
GT1b 31L31F, L31VModerate Resistance
GT1b 93Y93HHigh Resistance

Interpretation Guide:

  • < 5-fold shift: Likely a polymorphism, not a resistance mutation.

  • 5 to 100-fold shift: Reduced susceptibility; clinical efficacy might be maintained if used in combination (e.g. with Grazoprevir).

  • > 100-fold shift: Complete loss of sensitivity.

Troubleshooting & Validation

  • Issue: No colonies formed. [1]

    • Cause: Drug concentration too high for initial selection.

    • Solution: Lower starting concentration to 5× EC50 or use a "ramping" protocol (doubling concentration every passage).[1]

  • Issue: Colonies formed but no mutations found in NS5A.

    • Cause: Resistance might be in a non-target gene (unlikely for DAA) or due to cellular adaptation (e.g., upregulation of drug transporters).

    • Solution: Sequence the full genome or perform a "curing" assay (treat with IFN-alpha to clear virus, then re-infect; if cells remain resistant, the mechanism is host-based).[1]

References

  • Discovery of MK-8325: Jiang, Y., et al. (2018).[3] "MK-8325: A silyl proline-containing NS5A inhibitor with pan-genotype activity for treatment of HCV."[1][2][3] Bioorganic & Medicinal Chemistry Letters, 28(10), 1954-1957.[3]

  • HCV Resistance Guidelines: European Association for the Study of the Liver. (2018). "EASL Recommendations on Treatment of Hepatitis C." Journal of Hepatology.

  • In Vitro Selection Protocols: Mo, H. (2011).[4] "In vitro anti-hepatitis C virus (HCV) resistance selection and characterization." Current Protocols in Pharmacology.

  • NS5A Resistance Mechanisms: Fridell, R. A., et al. (2011). "Resistance analysis of the hepatitis C virus NS5A inhibitor BMS-790052 in an in vitro replicon system." Antimicrobial Agents and Chemotherapy.[2][5]

  • Clinical Context (C-CREST Trials): Gane, E. J., et al. (2017). "Safety and efficacy of an 8-week regimen of grazoprevir plus ruzasvir plus uprifosbuvir...".[1][6] The Lancet Gastroenterology & Hepatology.

Sources

Application Note: Lentiviral Transduction of HCV Replicons for Profiling MK-8325 Resistance and Efficacy

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Mechanism of Action

The Compound: MK-8325 (Dihydrochloride)

MK-8325 is a potent, pan-genotypic inhibitor of the Hepatitis C Virus (HCV) NS5A protein .[1] Unlike protease inhibitors (NS3/4A) or polymerase inhibitors (NS5B), MK-8325 targets the viral replication complex assembly.

  • Target: HCV Non-structural protein 5A (NS5A), specifically Domain I.[2]

  • Mechanism: MK-8325 binds to NS5A dimers, disrupting their interaction with host factors (such as PI4KA) and preventing the formation of the "membranous web"—the intracellular compartment required for viral RNA replication.

  • Clinical Relevance: While highly potent (EC50 in picomolar range), NS5A inhibitors have a low genetic barrier to resistance. Single amino acid substitutions (e.g., Y93H, L31V) can confer high-level resistance.

The Method: Lentiviral Transduction in Antiviral Research

To study MK-8325 effectively, researchers must evaluate its potency against both Wild-Type (WT) virus and specific Resistance-Associated Substitutions (RAS). Transient transfection of HCV RNA is inefficient and variable.

Lentiviral transduction offers a superior solution by delivering a bicistronic HCV subgenomic replicon (cDNA) integrated into the host genome. This creates a stable, self-replicating cell line (e.g., Huh7-Lunet) that constitutively expresses the viral replication machinery, providing a robust, high-throughput platform for MK-8325 screening.

Mechanistic Pathway Diagram

The following diagram illustrates the interference of MK-8325 with the NS5A dimerization process and the role of the lentiviral system in modeling this interaction.

MK8325_Mechanism Lenti Lentiviral Vector (cDNA Replicon) Genome Host Genome (Integration) Lenti->Genome Transduction NS5A_Mono NS5A Monomers (Expressed) Genome->NS5A_Mono Translation NS5A_Dimer NS5A Dimer (Functional) NS5A_Mono->NS5A_Dimer Dimerization Mem_Web Membranous Web (Replication Complex) NS5A_Dimer->Mem_Web Recruits PI4KA Viral_RNA Viral RNA Replication Mem_Web->Viral_RNA Supports MK8325 MK-8325 (Inhibitor) MK8325->NS5A_Dimer Blocks RAS_Mut RAS Mutation (e.g., Y93H) RAS_Mut->MK8325 Reduces Binding

Caption: MK-8325 blocks NS5A dimerization, halting replication. RAS mutations restore function in drug presence.

Materials & Experimental Design

Vector Design

To assay MK-8325, use a Lentiviral HCV Replicon System .

  • Promoter: CMV or EF1α (for driving the cDNA transcription).

  • Payload: HCV Subgenomic Replicon (NS3-NS4A-NS4B-NS5A-NS5B).

    • Note: Include a Luciferase or GFP reporter fused to the Neomycin resistance gene (NeoR) for easy readout.

    • Variant: Site-directed mutagenesis is used to introduce Y93H or L31V into the NS5A region of the plasmid before packaging.

  • Selectable Marker: Puromycin (for the lentiviral integration) and Neomycin (for the replicon maintenance).

Reagents
ReagentSpecificationStorage
MK-8325 2HCl >98% Purity, MW ~915.93 g/mol -20°C (Desiccated)
Target Cells Huh7.5 or Huh7-Lunet (Highly permissive hepatocytes)Liquid N2
Packaging Cells HEK293T37°C, 5% CO2
Transfection PEI or Lipofectamine 30004°C
Polybrene Hexadimethrine bromide (10 mg/mL stock)-20°C
Selection Puromycin (10 mg/mL stock)-20°C
MK-8325 Stock Preparation

MK-8325 is a dihydrochloride salt.[1]

  • Solvent: Dissolve in 100% DMSO .

  • Concentration: Prepare a 10 mM master stock.

    • Calculation: Dissolve 9.16 mg of MK-8325 in 1 mL DMSO.

  • Storage: Aliquot into amber vials (light sensitive) and store at -20°C. Avoid freeze-thaw cycles >3 times.

  • Working Solution: Dilute in culture medium immediately before use. Final DMSO concentration on cells must be <0.5% (ideally 0.1%).[3][4]

Detailed Protocol

Phase 1: Lentiviral Particle Production (Day 0-3)

Objective: Generate high-titer lentivirus encoding the HCV replicon (WT or Mutant).

  • Seeding (Day 0): Plate 4.0 x 10^6 HEK293T cells in a 10cm dish with DMEM + 10% FBS (no antibiotics).

  • Transfection (Day 1): When cells are 70-80% confluent:

    • Mix Plasmid DNA (Transfer vector: 10µg, psPAX2: 6.5µg, pMD2.G: 3.5µg) in 500µL Opti-MEM.

    • Add Transfection Reagent (e.g., 60µL PEI Max) to the DNA mix. Vortex and incubate 20 min at RT.

    • Add dropwise to cells.[5]

  • Harvest (Day 3): Collect supernatant at 48h and 72h post-transfection.

  • Clarification: Centrifuge at 500 x g for 5 min to remove debris. Filter through a 0.45µm PVDF filter (do not use nitrocellulose).

  • Concentration (Optional): If low titer is suspected, use PEG-it or ultracentrifugation to concentrate 100x.

Phase 2: Transduction of Huh7.5 Cells (Day 4-7)

Objective: Create the stable cell line expressing the MK-8325 target.

  • Seeding (Day 4): Plate Huh7.5 cells in a 6-well plate at 2.0 x 10^5 cells/well.

  • Transduction (Day 5):

    • Thaw lentiviral supernatant on ice.[6]

    • Prepare Transduction Media: Mix viral supernatant with fresh DMEM (1:1 ratio) + Polybrene (8 µg/mL) .

    • Critical Step: Polybrene toxicity varies.[6][7] If Huh7.5 cells show detachment, reduce to 4 µg/mL.

    • Add 2 mL per well. Centrifuge plate at 800 x g for 60 mins at 32°C ("Spinoculation") to enhance efficiency.

  • Recovery (Day 6): Remove viral media, wash with PBS, and add fresh DMEM + 10% FBS.

  • Selection (Day 7+):

    • Add Puromycin (2-5 µg/mL) . Maintain selection for 7-10 days until non-transduced control wells are dead.

    • Validation: Verify NS5A expression via Western Blot or Luciferase signal.

Phase 3: MK-8325 EC50 Assay (Day 14+)

Objective: Determine the potency of MK-8325 against WT and Mutant NS5A.

  • Plate Setup: Seed stable replicon cells (from Phase 2) into white-walled 96-well plates (for Luciferase) at 5,000 cells/well. Incubate 24h.

  • Drug Treatment:

    • Prepare serial dilutions of MK-8325 in DMEM.

    • Range: 9-point dilution series.

      • WT NS5A: 0.1 pM to 10 nM.

      • Mutant NS5A (e.g., Y93H): 10 pM to 1 µM.

    • Include "No Drug" (DMSO only) and "Background" (Parental Huh7.5 cells) controls.

  • Incubation: Incubate cells with drug for 72 hours . (NS5A inhibitors require multiple replication cycles to show effect).

  • Readout:

    • Aspirate media.[3][8]

    • Add Luciferase Assay Reagent (e.g., Bright-Glo).

    • Measure luminescence on a plate reader.

Data Analysis & Interpretation

Calculating EC50

Normalize the raw luminescence units (RLU) to the DMSO control (set as 100%). Plot the data using a non-linear regression (4-parameter logistic curve) in software like GraphPad Prism.



Interpreting Fold-Resistance

Compare the EC50 of the Mutant line to the Wild-Type line.

GenotypeTypical MK-8325 EC50Fold ChangeInterpretation
GT1b (WT) 2 - 10 pM1.0Highly Sensitive
GT1b (L31V) 50 - 200 pM~20xModerate Resistance
GT1b (Y93H) > 1000 pM>100xHigh Resistance
Experimental Workflow Diagram

Workflow Plasmid Plasmid Construction (WT vs Y93H) HEK293 HEK293T Packaging Plasmid->HEK293 Virus Lentivirus Harvest HEK293->Virus Huh7 Huh7.5 Transduction Virus->Huh7 Selection Puro Selection (Stable Line) Huh7->Selection Assay MK-8325 Treatment (72h) Selection->Assay Readout Luciferase Readout Assay->Readout

Caption: Step-by-step workflow from vector creation to MK-8325 efficacy readout.

Troubleshooting & Optimization

Low Transduction Efficiency
  • Cause: Large payload. HCV replicons are large (~8kb), which reduces lentiviral packaging efficiency.

  • Solution: Use a high-titer concentration method (PEG precipitation). Ensure the Rev plasmid is supplied in sufficient quantity during packaging.

High Background Signal
  • Cause: Persistence of input plasmid or non-replicating RNA.

  • Solution: Ensure selection (Puromycin) is complete before starting the MK-8325 assay. Use a "replication-defective" control (GND mutant) to establish the true background.

MK-8325 Precipitation
  • Cause: High concentration in aqueous media.

  • Solution: Do not exceed 0.5% DMSO. If testing >10 µM, ensure intermediate dilutions are made in medium, not direct from 100% DMSO stock to the well.

References

  • Discovery of MK-8325: Yu, W., et al. (2018).[9] "MK-8325: A silyl proline-containing NS5A inhibitor with pan-genotype activity for treatment of HCV."[9][10] Bioorganic & Medicinal Chemistry Letters.

  • NS5A Mechanism: Guedj, J., et al. (2013). "Modeling viral kinetics and treatment outcome during therapy with NS5A inhibitors." Hepatology.

  • Lentiviral Protocols: "Lentiviral Transduction Protocol." Sigma-Aldrich / Merck.

  • Resistance Profiling: Zeuzem, S., et al. (2017).[11] "NS5A resistance-associated substitutions in patients with genotype 1 hepatitis C virus." Journal of Hepatology.

  • HCV Replicon Systems: Lohmann, V., et al. (1999). "Replication of subgenomic hepatitis C virus RNAs in a hepatoma cell line." Science.

Sources

Technical Evaluation of MK-8325 (Dihydrochloride) in Combination Antiviral Regimens

[1]

Introduction & Mechanism of Action

Compound Profile

MK-8325 (dihydrochloride) is a potent, direct-acting antiviral (DAA) targeting the Hepatitis C Virus (HCV) non-structural protein 5A (NS5A). Chemically distinct due to its silyl-proline core, MK-8325 was designed to overcome the resistance liabilities of first-generation NS5A inhibitors. It exhibits picomolar potency across multiple genotypes (GT1-6) and is primarily utilized in research to study synergistic inhibition of the HCV replication complex.

Mechanistic Rationale

NS5A is a multifunctional phosphoprotein with no intrinsic enzymatic activity, making it a unique target. It exists as a dimer and is essential for the formation of the "membranous web"—the site of viral RNA replication.

  • Mode of Action: MK-8325 binds to the Domain I dimer interface of NS5A. This binding event disrupts the protein's ability to oligomerize, thereby collapsing the replication complex and preventing the trafficking of viral RNA to the assembly site (lipid droplets).

  • Phenotypic Lag: Unlike protease inhibitors (e.g., grazoprevir) which cause an immediate halt in polyprotein processing, NS5A inhibitors like MK-8325 often show a characteristic lag in viral RNA decline, followed by a precipitous drop. This suggests a mechanism involving the blockage of new replication complex formation rather than the inhibition of pre-existing ones.[1]

Pathway Visualization

The following diagram illustrates the critical intervention point of MK-8325 within the HCV replication cycle.

GHCV_RNAHCV (+) RNAPolyproteinPolyprotein TranslationHCV_RNA->PolyproteinNS5A_MonoNS5A MonomersPolyprotein->NS5A_MonoNS5A_DimerNS5A Dimerization(Domain I Interface)NS5A_Mono->NS5A_DimerRep_ComplexReplication Complex(Membranous Web)NS5A_Dimer->Rep_Complex  Essential For  AssemblyVirion Assembly(Lipid Droplet)NS5A_Dimer->Assembly  Trafficking  MK8325MK-8325(Inhibitor)MK8325->NS5A_Dimer  Blocks  Viral_RepViral RNA ReplicationRep_Complex->Viral_RepViral_Rep->Assembly

Figure 1: Mechanism of Action. MK-8325 inhibits NS5A dimerization, collapsing the replication complex and blocking virion assembly.

Experimental Protocols

Protocol A: In Vitro Antiviral Potency (HCV Replicon Assay)

Purpose: To determine the EC50 (50% Effective Concentration) of MK-8325 against stable HCV replicons.

Reagents & Materials:

  • Compound: MK-8325 Dihydrochloride (Store at -20°C; dissolve in 100% DMSO to 10 mM stock).

  • Cell Line: Huh-7.5 cells harboring HCV subgenomic replicons (e.g., GT1b Con1-luciferase or GT1a H77).

  • Media: DMEM supplemented with 10% FBS, non-essential amino acids, and selection antibiotic (e.g., G418) removed during assay.

  • Readout: Luciferase assay system (e.g., Bright-Glo™) or RT-qPCR reagents.

Step-by-Step Workflow:

  • Cell Seeding (Day 0):

    • Harvest replicon cells in the exponential growth phase.

    • Wash cells with PBS to remove G418 (critical to avoid drug interaction).

    • Seed 5,000 cells/well in a 96-well white opaque plate (for luciferase) or clear plate (for cytotoxicity/PCR) in 100 µL media.

    • Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Preparation (Day 1):

    • Prepare a 3-fold serial dilution of MK-8325 in 100% DMSO (starting concentration depends on potency; for NS5A inhibitors, a range of 100 nM down to 0.1 pM is typical).

    • Perform an intermediate dilution into culture media to ensure final DMSO concentration is ≤0.5%.

    • Self-Validation Check: Include a "No Drug" control (100% activity) and a "No Cell" or "Replication Deficient" control (background).

  • Treatment:

    • Remove media from the cell plate.

    • Add 100 µL of compound-containing media to respective wells.

    • Incubate for 72 hours. Note: 72h is required to observe the full effect due to the long half-life of the NS5A protein complex.

  • Data Acquisition (Day 4):

    • Luciferase: Add luciferase substrate (equal volume to media), incubate 5 mins, and read luminescence.

    • Cytotoxicity: Perform an MTS/MTT assay in parallel on a separate plate to ensure viral inhibition is not due to cell death.

Data Analysis:

  • Normalize data: % Inhibition =

    
    .
    
  • Fit curve using non-linear regression (4-parameter logistic model) to calculate EC50.

Protocol B: Synergy Assessment (Checkerboard Assay)

Purpose: To evaluate the combinatorial efficacy of MK-8325 with other DAAs (e.g., Grazoprevir or Sofosbuvir).

Experimental Design: Use a 6x6 or 8x8 matrix design.

  • Axis X: MK-8325 (0, 0.25x, 0.5x, 1x, 2x, 4x EC50).

  • Axis Y: Partner Drug (e.g., Grazoprevir) (0, 0.25x, 0.5x, 1x, 2x, 4x EC50).

Workflow:

  • Preparation: Determine the individual EC50 of both drugs before the combination assay.

  • Matrix Plating:

    • Prepare "Master Plates" for both drugs at 200x final concentration in DMSO.

    • Mix reagents in a deep-well block to create the checkerboard grid in media.

    • Transfer to the cell plate (seeded as in Protocol A).

  • Readout: Luciferase activity after 72 hours.

  • Analysis: Calculate the Combination Index (CI) using the Chou-Talalay method (software like CompuSyn or MacSynergy II).

Interpretation of CI Values:

  • CI < 0.9: Synergism (The combination is more potent than the sum of parts).

  • CI = 0.9 - 1.1: Additive.

  • CI > 1.1: Antagonism.

Protocol C: Resistance Profiling (Colony Formation Assay)

Purpose: To isolate and sequence Resistance-Associated Variants (RAVs).

  • Selection:

    • Seed Huh-7.5 replicon cells in 10cm dishes.

    • Treat with MK-8325 at concentrations of 10x, 20x, and 50x the EC50.

    • Maintain selection pressure for 3-4 weeks, refreshing media/drug every 3 days.

  • Harvest:

    • Stain one plate with Crystal Violet to visualize colony frequency.[2]

    • Pick surviving colonies from duplicate plates using cloning cylinders.

  • Sequencing:

    • Expand clones.

    • Extract total RNA (Trizol method).

    • Perform RT-PCR amplifying the NS5A coding region.

    • Sanger sequence and align against the wild-type reference.

    • Target Mutations: Look specifically at positions 31, 30, and 93 (e.g., Y93H, L31V).

Quantitative Data Summary

The following table summarizes typical potency ranges for MK-8325 derived from replicon assays. Note: Values are representative of the silyl-proline NS5A inhibitor class.[3]

GenotypeReplicon StrainEC50 (pM)Fold Shift (Y93H Mutant)
1a H772 - 10> 1,000x
1b Con11 - 5> 50x
2a JFH-110 - 50N/A
3a S5210 - 100High Resistance

Key Insight: MK-8325, like other NS5A inhibitors, exhibits a low genetic barrier to resistance. The Y93H mutation is the most clinically significant RAV, causing a massive reduction in potency. This necessitates the combination strategy (Protocol B) with high-barrier drugs like Nucleotide Polymerase Inhibitors (Sofosbuvir).

Visualizing the Experimental Workflow

Workflowcluster_0Phase 1: Preparationcluster_1Phase 2: Treatmentcluster_2Phase 3: AnalysisStep1Seed Huh-7.5Replicon CellsStep3Apply Drug Matrix(Checkerboard)Step1->Step3Step2Compound Dilution(DMSO Stock)Step2->Step3Step4Incubate 72h(37°C, 5% CO2)Step3->Step4Step5Luciferase/RT-qPCRReadoutStep4->Step5Step6Calculate CI Values(Chou-Talalay)Step5->Step6

Figure 2: High-throughput Synergy Screening Workflow.

References

  • Discovery of MK-8325: Jiang, Y., et al. (2018).[3] "MK-8325: A silyl proline-containing NS5A inhibitor with pan-genotype activity for treatment of HCV."[3][4] Bioorganic & Medicinal Chemistry Letters.

  • NS5A Mechanism of Action: Gargett, T., et al. (2013). "NS5A inhibitors unmask differences in functional replicase complex half-life between different hepatitis C virus strains." PLOS Pathogens.

  • HCV Replicon Systems: Lohmann, V., et al. (1999).[5] "Replication of subgenomic hepatitis C virus RNAs in a hepatoma cell line." Science.

  • Combination Therapy Rationale: Lawitz, E., et al. (2015). "Efficacy and safety of grazoprevir and elbasvir in hepatitis C genotype 1 and 4." The Lancet.

  • Resistance Associated Variants: Dietz, J., et al. (2015). "Natural prevalence of resistance-associated variants in hepatitis C virus NS5A in genotype 3a-infected people who inject drugs." Journal of Clinical Virology.

Troubleshooting & Optimization

Technical Support Center: Troubleshooting MK-8325 (Dihydrochloride) Experimental Results

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The MK-8325 Mechanism & Profile

MK-8325 is a potent, selective, reversible, ATP-competitive inhibitor of ERK1 and ERK2 (Extracellular Signal-Regulated Kinase). Unlike upstream MEK inhibitors (e.g., trametinib), MK-8325 directly targets the terminal node of the MAPK pathway.

Critical Mechanism Note: As an ATP-competitive inhibitor, MK-8325 binds to the kinase domain of ERK. Depending on the specific cellular context and duration of exposure, this can lead to a paradoxical increase in phosphorylated ERK (p-ERK) levels, even while downstream signaling is effectively blocked. This phenomenon is a frequent source of "failed" experiment reports and is addressed in detail in Module 2.

Module 1: Physicochemical Properties & Formulation

Issue: "My compound precipitated upon dilution" or "IC50 values are shifting over time."

Solubility & Stock Preparation

MK-8325 is supplied as a dihydrochloride salt . This salt form significantly improves aqueous solubility compared to the free base, but improper handling can still lead to precipitation.

ParameterRecommendationTechnical Rationale
Primary Stock Solvent DMSO (Dimethyl Sulfoxide) Dissolve to 10–50 mM . The salt form is highly soluble in DMSO. Avoid water for stock preparation to prevent hydrolysis over long-term storage.
Aqueous Dilution Stepwise Dilution Do not add aqueous buffer directly to high-concentration DMSO stock. Dilute DMSO stock into a larger volume of media/buffer with vigorous vortexing.
Maximum DMSO % < 0.1% (Cell Culture) ERK signaling is sensitive to cellular stress. DMSO > 0.1% can induce stress responses that confound MAPK readouts.
Storage -80°C (Desiccated) Hygroscopic. Store under inert gas (nitrogen/argon) if possible. Freeze-thaw cycles degrade the salt form rapidly.
Stability in Solution
  • Hydrolysis Risk: The dihydrochloride salt is stable in solid form but can degrade in aqueous solution at room temperature (>24 hours).

  • Light Sensitivity: Protect stocks from light.[1] Use amber vials.

Module 2: In Vitro Assay Troubleshooting

Issue: "Western blots show increased p-ERK after treatment" or "No inhibition of proliferation observed."

The "p-ERK Paradox" (CRITICAL)

Users often interpret high p-ERK (Thr202/Tyr204) levels as a lack of drug efficacy. With ATP-competitive ERK inhibitors like MK-8325, this is often a sign of target engagement , not failure.

The Mechanism:

  • Feedback Relief: Active ERK normally phosphorylates upstream RAF/SOS to dampen the pathway (Negative Feedback).

  • Inhibition: MK-8325 blocks ERK catalytic activity.

  • Consequence: The negative feedback loop is broken. Upstream MEK becomes hyper-active and hyper-phosphorylates ERK.

  • The Trap: MK-8325 binds the active site, preventing ERK from signaling downstream, but does not prevent MEK from phosphorylating ERK.

Diagnostic Protocol: Do not rely on p-ERK alone. You must blot for a downstream substrate to validate inhibition.

TargetReadout indicating EfficacyNotes
p-ERK (T202/Y204) High / Unchanged Indicates feedback loop relief (Drug is bound).
p-RSK1 (Ser380) Decreased Direct downstream substrate. The gold standard for ERK inhibition.
p-c-Myc (Ser62) Decreased Downstream effector (transcription factor).
p-Elk-1 (Ser383) Decreased Nuclear target of ERK.
Pathway Visualization (Graphviz)

The following diagram illustrates the feedback loop mechanism that causes the "Paradoxical p-ERK Increase."

MAPK_Feedback RAS RAS (GTP) RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation (p-ERK Accumulates) ERK->RAF Negative Feedback (Relieved by MK-8325) ERK->MEK Negative Feedback (Relieved) RSK RSK (p-Ser380) ERK->RSK BLOCKED cMYC c-Myc ERK->cMYC BLOCKED MK8325 MK-8325 (Inhibitor) MK8325->ERK Blocks Catalytic Activity

Figure 1: Mechanism of Paradoxical p-ERK Accumulation. MK-8325 blocks downstream signaling (RSK/c-Myc) and relieves negative feedback, allowing MEK to hyper-phosphorylate ERK.

Module 3: In Vivo Optimization

Issue: "Mice are showing toxicity" or "Poor tumor growth inhibition."

Vehicle Selection

MK-8325 is lipophilic. Standard saline formulations will fail. Use one of the following "Field-Proven" formulations for oral gavage (PO) or IP injection.

Recommended Formulation (Gold Standard):

  • Vehicle: 20% (w/v) Hydroxypropyl-β-cyclodextrin (HP-β-CD) in water.

  • Preparation:

    • Dissolve HP-β-CD in water.

    • Add MK-8325 dihydrochloride slowly with vortexing/sonication.

    • Adjust pH to 4.0–5.0 if necessary (solubility is pH-dependent).

    • Filter sterilize (0.22 µm).

Alternative Suspension (Oral Only):

  • Vehicle: 0.5% Methylcellulose + 0.2% Tween 80 in water.[1][2]

  • Note: This creates a suspension. Ensure homogeneity before every dose.

Dosing Frequency & Half-Life
  • Half-life: ERK inhibitors often have short half-lives in rodents.

  • Dosing: BID (Twice Daily) is typically required for sustained pathway inhibition.

  • Toxicity Check: Monitor body weight daily. ERK inhibition affects intestinal epithelial turnover. If weight loss >15%, institute a "2 days on / 1 day off" holiday schedule.

Module 4: Troubleshooting Decision Tree

Follow this logic flow if your IC50 or Western Blot data looks inconsistent.

Troubleshooting_Tree Start Issue: Poor Efficacy / Unexpected Data Check_Target Check Western Blot Targets Start->Check_Target pERK_High p-ERK is HIGH (Unchanged or Increased) Check_Target->pERK_High pERK_Low p-ERK is LOW (Decreased) Check_Target->pERK_Low Check_Downstream Check p-RSK or p-cMyc pERK_High->Check_Downstream Conclusion_Success SUCCESS: Paradoxical Activation. Drug is working. pERK_Low->Conclusion_Success Likely Dual-Mechanism or Upstream Effect RSK_Low p-RSK is LOW Check_Downstream->RSK_Low RSK_High p-RSK is HIGH Check_Downstream->RSK_High RSK_Low->Conclusion_Success Conclusion_Fail FAILURE: Drug not binding. Check solubility/degradation. RSK_High->Conclusion_Fail

Figure 2: Diagnostic workflow for interpreting Western Blot data with MK-8325.

References

  • Morris, E. J., et al. (2013). Discovery of a novel ERK inhibitor with activity in models of acquired resistance to BRAF and MEK inhibitors. Cancer Discovery, 3(7), 742-750.

  • Kidger, A. M., & Cook, S. J. (2018). ERK1/2 inhibitors: New weapons to inhibit the RAS-regulated RAF-MEK1/2-ERK1/2 pathway.[3][4] Pharmacology & Therapeutics, 187, 45-60.[3]

  • PubChem Compound Summary. MK-8325. National Center for Biotechnology Information.

  • Caunt, C. J., et al. (2015). Spatiotemporal regulation of ERK signaling: The role of feedback loops. Genes & Cancer, 6(11-12), 434-443.

Disclaimer: This guide is for research use only. MK-8325 is not approved for diagnostic or therapeutic use in humans.

Sources

Optimizing MK-8325 (dihydrochloride) concentration for antiviral effect

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Antiviral Assay Optimization & Troubleshooting for HCV NS5A Inhibition

Introduction

Welcome to the Technical Support Center. This guide addresses the specific challenges of working with MK-8325 (dihydrochloride) , a highly potent, silyl proline-containing inhibitor of the Hepatitis C Virus (HCV) NS5A protein.

MK-8325 operates in the picomolar (pM) range. A common failure mode we observe in client protocols is "assay compression"—where researchers utilize concentration ranges adapted for protease inhibitors (µM range), leading to flatlined dose-response curves. Furthermore, the dihydrochloride salt form requires specific handling to prevent hydrolysis and precipitation during media dilution.

This guide replaces standard templates with a causal, troubleshooting-first approach to ensure your EC50 data is robust and reproducible.

Module 1: Reagent Preparation & Solubility

Q: My MK-8325 stock solution is cloudy upon dilution. Is the compound degraded?

Diagnosis: Likely "Shock Precipitation." While the dihydrochloride salt improves aqueous solubility compared to the free base, MK-8325 remains a highly lipophilic molecule with a rigid tetracyclic core. Rapid introduction of a high-concentration DMSO stock into aqueous media causes the compound to crash out before it can disperse.

The Fix: The "Intermediate Plate" Protocol Do not pipette directly from a 10 mM stock into the cell culture well.

  • Solvent: Prepare your master stock (e.g., 10 mM) in 100% anhydrous DMSO .

    • Note: The dihydrochloride salt is hygroscopic. Equilibrate the vial to room temperature before opening to prevent water condensation, which hydrolyzes the salt.

  • Intermediate Step: Perform a 1:10 or 1:100 pre-dilution in culture media containing 2% DMSO. This stabilizes the transition from organic to aqueous phase.

  • Final Addition: Add this intermediate solution to your cells.

Q: Can I store the dihydrochloride salt in aqueous buffer?

Answer: No. MK-8325 dihydrochloride is prone to hydrolysis in aqueous solution over time.

  • Storage: Store powder at -20°C with desiccant.

  • Working Stock: Store DMSO aliquots at -20°C. Avoid >3 freeze-thaw cycles. If the DMSO turns slightly yellow, it indicates oxidation; discard and prepare fresh stock.

Module 2: Experimental Design (The "Golden Window")

Q: I am getting a flat line (100% inhibition) across my entire plate. What is the correct dosing range?

Diagnosis: Overdosing. MK-8325 is distinct from earlier DAAs due to its potency.

  • Genotype 1b EC50: ~9 pM (0.009 nM)

  • Genotype 1a EC50: ~50 pM (0.05 nM)

If your lowest concentration is 1 nM, you are already 100x above the EC50 for Genotype 1b. You will not see a sigmoidal curve; you will see a flat line.

Recommended 10-Point Titration Scheme (3-fold serial dilution):

Point Concentration (nM) Purpose
1 100.00 Max Inhibition (Plateau)
2 33.33
3 11.11
4 3.70
5 1.23 Transition Zone (GT1a)
6 0.41 Transition Zone (GT1a)
7 0.13 Critical Inflection (GT1b)
8 0.045 Lower Asymptote
9 0.015 Lower Asymptote

| 10 | 0.005 | No Effect |

Visualization: Assay Workflow & Logic

The following diagram illustrates the mechanism of action and the critical "Intermediate Dilution" step to ensure solubility.

MK8325_Workflow MK8325 MK-8325 (Dihydrochloride) DMSO_Stock DMSO Stock (10 mM) MK8325->DMSO_Stock Solubilization Inter_Plate Intermediate Plate (Media + 2% DMSO) DMSO_Stock->Inter_Plate Pre-dilution (Prevents Shock Precip) Cell_Plate HCV Replicon Cells (Huh-7) Inter_Plate->Cell_Plate Treatment NS5A Target: NS5A Dimer (Domain I) Cell_Plate->NS5A Uptake Rep_Complex Replication Complex (Membranous Web) NS5A->Rep_Complex Inhibits Formation Readout Luciferase/RNA Signal Drop Rep_Complex->Readout Replication Blocked

Figure 1: MK-8325 Assay Workflow. Note the critical intermediate dilution step to prevent precipitation of the lipophilic salt before it reaches the cellular target (NS5A).

Module 3: Troubleshooting Efficacy & Resistance

Q: My EC50 is shifting significantly (10-fold higher) when I add human serum. Is this normal?

Answer: Yes, this is the "Protein Shift." NS5A inhibitors, including MK-8325, are highly protein-bound (>99%).

  • Mechanism: Albumin and Alpha-1-acid glycoprotein (AAG) in human serum sequester the free drug, reducing the effective concentration available to inhibit the virus.

  • Correction: If you are running a "Protein-Adjusted EC50" assay (e.g., 40% Human Serum), expect the EC50 to shift from ~10 pM to ~100-200 pM. This is a physiological reality, not an experimental error.

Q: I see viral breakthrough at high concentrations. Is my cell line contaminated?

Diagnosis: Check for Resistance Associated Variants (RAVs). If you are using a stable replicon cell line that has been passaged for months under drug pressure, you may have selected for mutants.

  • Key Mutations for MK-8325:

    • Y93H: The tyrosine-to-histidine mutation at position 93 is the primary resistance driver.

    • L31V: Leucine-to-valine at position 31.

  • Validation: Sequence the NS5A region of your replicon cells. MK-8325 retains better activity against Y93H than first-generation inhibitors (like daclatasvir), but potency is reduced.

Module 4: Cytotoxicity vs. Antiviral Effect

Q: How do I know if the reduction in signal is antiviral activity or just cell death?

Answer: You must calculate the Selectivity Index (SI). You cannot rely on a single readout (e.g., Luciferase) which only measures viral replication. If the host cell dies, viral replication stops, mimicking a "drug effect."

The Dual-Plate Protocol:

  • Plate A (Antiviral): Treat HCV replicon cells with MK-8325.[1] Read Luciferase or RT-qPCR at 48-72 hours. -> Generates EC50 .[2]

  • Plate B (Cytotoxicity): Treat parental Huh-7 cells (cured of virus) with the same drug concentrations. Read MTS/MTT or ATP (CellTiter-Glo) at 48-72 hours. -> Generates CC50 .

Data Interpretation:

  • Successful Assay: EC50 is in pM range; CC50 is > 10 µM. (SI > 100,000).

  • Toxic False Positive: EC50 is 5 µM; CC50 is 5 µM. The drug is just killing the cells.

Visualization: Dose-Response Logic

Dose_Response Start Experimental Readout EC50_Calc Calculate EC50 (Antiviral Potency) Start->EC50_Calc Replicon Assay CC50_Calc Calculate CC50 (Cell Toxicity) Start->CC50_Calc MTS/ATP Assay SI_Calc Calculate Selectivity Index (SI = CC50 / EC50) EC50_Calc->SI_Calc CC50_Calc->SI_Calc Result_Good SI > 10,000 Valid Specific Antiviral SI_Calc->Result_Good Wide Window Result_Bad SI < 10 Non-specific Toxicity SI_Calc->Result_Bad Narrow Window

Figure 2: Decision tree for validating MK-8325 specificity. A high Selectivity Index (SI) confirms that the reduction in viral load is due to NS5A inhibition, not host cell toxicity.

References

  • Discovery and Potency of MK-8325: Jiang, Y., et al. (2018).[1][3] "MK-8325: A silyl proline-containing NS5A inhibitor with pan-genotype activity for treatment of HCV."[1][3] Bioorganic & Medicinal Chemistry Letters, 28(10), 1954-1957.[1]

  • HCV Replicon Assay Protocols: Lohmann, V., et al. (1999). "Replication of subgenomic hepatitis C virus RNAs in a hepatoma cell line." Science, 285(5424), 110-113.

  • NS5A Resistance Mechanisms (Y93H/L31V): Gao, M., et al. (2010). "Chemical genetics strategy identifies an HCV NS5A inhibitor with a potent clinical effect." Nature, 465(7294), 96-100.

  • Handling DMSO Stocks: Cayman Chemical. (2022).[2][4] "Dimethyl Sulfoxide (DMSO) Solubility & Stability Data."

Sources

MK-8325 (dihydrochloride) stability and storage conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for MK-8325 dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and practical guidance for the stable and effective use of this compound in your experiments. Here, we address common questions and troubleshooting scenarios to ensure the integrity and reproducibility of your research.

Frequently Asked Questions (FAQs)

What are the recommended long-term storage conditions for solid MK-8325 dihydrochloride?

For long-term stability, solid MK-8325 dihydrochloride should be stored at -20°C or -80°C . It is supplied as a solid and maintaining these low temperatures is crucial to minimize degradation over time.

How should I prepare a stock solution of MK-8325 dihydrochloride?

Due to the complex nature of MK-8325 dihydrochloride, selecting the appropriate solvent is critical for creating a stable stock solution. While specific solubility data for MK-8325 dihydrochloride is not extensively published, based on the properties of similar complex organic hydrochloride salts, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a concentrated stock solution.

General Protocol for Preparing a DMSO Stock Solution:

  • Equilibrate the vial of MK-8325 dihydrochloride to room temperature before opening to prevent moisture condensation.

  • Weigh the desired amount of the compound in a sterile, chemical-resistant tube.

  • Add the calculated volume of anhydrous, high-purity DMSO to achieve your target concentration.

  • To aid dissolution, vortex the solution and, if necessary, sonicate in a water bath for short intervals. Gentle warming (to no more than 37°C) can also be applied.

What is the recommended storage for MK-8325 dihydrochloride stock solutions?

Once dissolved in DMSO, it is imperative to store the stock solution properly to maintain its integrity:

  • Short-term storage (up to 1 month): Store at -20°C .

  • Long-term storage (up to 6 months): Store at -80°C .

To avoid repeated freeze-thaw cycles, which can lead to degradation and precipitation, it is highly recommended to aliquot the stock solution into single-use volumes.

Can I dissolve MK-8325 dihydrochloride in aqueous solutions like water or PBS?

Directly dissolving complex hydrochloride salts like MK-8325 in aqueous buffers can be challenging and is generally not recommended for creating concentrated stock solutions. The solubility in aqueous media is often significantly lower than in organic solvents like DMSO. Preparing a high-concentration stock in DMSO first and then diluting it into your aqueous experimental buffer is the standard and recommended practice.

My compound precipitated when I diluted my DMSO stock solution into my aqueous cell culture medium. What should I do?

This is a common phenomenon known as "salting out" or precipitation, which occurs when a compound that is soluble in an organic solvent is introduced into an aqueous environment where it is less soluble. Please refer to the Troubleshooting Guide below for detailed steps on how to address this issue.

Troubleshooting Guide

This section provides solutions to common problems encountered during the handling and use of MK-8325 dihydrochloride.

Issue: Precipitation or Cloudiness in Solution

Scenario 1: Precipitate forms immediately upon dilution of DMSO stock into aqueous buffer.

  • Cause: The concentration of MK-8325 dihydrochloride in the final aqueous solution exceeds its solubility limit.

  • Solution:

    • Reduce the final concentration: The most straightforward solution is to lower the final concentration of the compound in your assay.

    • Stepwise dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This can sometimes help to keep the compound in solution.

    • Increase the percentage of DMSO (with caution): A slightly higher final concentration of DMSO (e.g., up to 0.5% in cell-based assays) may help to maintain solubility. However, it is crucial to run a vehicle control to ensure the DMSO concentration is not affecting your experimental results.[1][2]

    • Consider co-solvents: For in vivo or other specialized applications, the use of co-solvents such as PEG400, Tween 80, or carboxymethylcellulose may be necessary to create a stable formulation.[1]

Scenario 2: The solution is initially clear but becomes cloudy or shows precipitation over time.

  • Cause: This indicates a stability issue where the compound is degrading or slowly precipitating out of the solution at the storage or experimental temperature.

  • Solution:

    • Prepare fresh dilutions: For optimal results, it is always best to prepare fresh dilutions from your frozen stock solution for each experiment.

    • pH of the buffer: The pH of your aqueous buffer can significantly impact the solubility of a dihydrochloride salt.[3][4][5][6] Ensure your buffer's pH is compatible with maintaining the solubility of MK-8325. For many hydrochloride salts, a slightly acidic pH can improve solubility.[4][5]

    • Temperature effects: Changes in temperature can affect solubility. If you are working with chilled buffers, allow them to come to the experimental temperature before adding the compound.

Scenario 3: Precipitate is observed in the DMSO stock solution after storage.

  • Cause: This can be due to the absorption of moisture by DMSO, which is hygroscopic, or exceeding the solubility limit at the storage temperature.

  • Solution:

    • Warm and sonicate: Gently warm the stock solution to room temperature and sonicate to try and redissolve the precipitate.

    • Use anhydrous DMSO: Always use fresh, anhydrous, high-purity DMSO to prepare your stock solutions to minimize moisture contamination.

    • Filter the solution: If the precipitate cannot be redissolved, it may be necessary to centrifuge the solution and use the supernatant, though this will result in a lower, unknown concentration. It is generally better to prepare a fresh stock solution.

Data Summary and Protocols

MK-8325 Dihydrochloride Properties
PropertyInformationSource
Physical Form Solid[7]
Recommended Storage (Solid) -20°C or -80°C[7]
Recommended Stock Solution Solvent Dimethyl Sulfoxide (DMSO)General Practice
Recommended Storage (DMSO Solution) -20°C (≤1 month), -80°C (≤6 months)General Practice
Incompatible Materials Strong acids/alkalis, strong oxidizing/reducing agents[8]
Experimental Workflow: Preparation of MK-8325 Dihydrochloride for In Vitro Assays

Caption: Workflow for preparing MK-8325 for experiments.

Troubleshooting Logic for Solution Precipitation

G A Precipitate Observed in Aqueous Solution B Is the final concentration too high? A->B C Reduce final concentration B->C Yes D Was the dilution performed in a single step? B->D No J Problem Resolved C->J E Use stepwise dilution D->E Yes F Is the final DMSO concentration <0.1%? D->F No E->J G Increase DMSO (up to 0.5%) and run vehicle control F->G Yes H Is the aqueous buffer pH optimal? F->H No G->J I Adjust buffer pH (if compatible with assay) H->I No H->J Yes I->J

Caption: Decision tree for troubleshooting precipitation.

References

  • MK-8325 dihydrochloride | 1334314-19-0 | MSDS. (n.d.). DC Chemicals. Retrieved February 13, 2026, from [Link]

  • MK-8325: A silyl proline-containing NS5A inhibitor with pan-genotype activity for treatment of HCV. (2018). PubMed. Retrieved February 13, 2026, from [Link]

  • General Guidelines for Handling Research Reagents and Equipment. (n.d.). Safety First. Retrieved February 13, 2026, from [Link]

  • Storage and Handling Tips for Research Chemicals. (n.d.). Safety Comes First. Retrieved February 13, 2026, from [Link]

  • pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. (1985). PubMed. Retrieved February 13, 2026, from [Link]

  • How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation. (2021). PubMed. Retrieved February 13, 2026, from [Link]

  • Is there an alternative way of diluting a stock solution to avoid precipitate formation in a DMSO and cell culture experiment? (2014). ResearchGate. Retrieved February 13, 2026, from [Link]

  • Compound precipitation in high-concentration DMSO solutions. (2014). PubMed. Retrieved February 13, 2026, from [Link]

  • The Effects of pH on Solubility. (2019). Chemistry LibreTexts. Retrieved February 13, 2026, from [Link]

  • The Impact of pH on Chemical Stability in Lab Experiments. (2025). Ibis Scientific, LLC. Retrieved February 13, 2026, from [Link]

  • pH and solubility (video). (n.d.). Khan Academy. Retrieved February 13, 2026, from [Link]

  • Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

Sources

Technical Support Center: Overcoming MK-8325 (dihydrochloride) Solubility Challenges

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for MK-8325 dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming the solubility challenges associated with this potent NS5A inhibitor.[1] As a dihydrochloride salt, MK-8325 presents unique considerations for dissolution in aqueous media commonly used in in vitro and cell-based assays. This guide offers troubleshooting strategies, detailed protocols, and a deeper understanding of the chemical principles at play to ensure reproducible and accurate experimental outcomes.

I. Understanding the Challenge: The Nature of Dihydrochloride Salts

MK-8325 is provided as a dihydrochloride salt to enhance its stability and aqueous solubility compared to its free base form.[2][3] Hydrochloride salts of basic compounds, such as amines, are generally more water-soluble because the protonated form is ionic.[4][5] However, the solubility of these salts is highly dependent on the pH of the solution.[6][7] In the case of a dihydrochloride salt, two basic functional groups on the molecule are protonated.

The primary challenge arises when a concentrated stock solution of MK-8325, typically prepared in an organic solvent like DMSO, is diluted into a neutral or slightly alkaline aqueous buffer or cell culture medium (pH 7.2-7.4). This pH shift can cause the deprotonation of the amine groups, leading to the formation of the less soluble free base and subsequent precipitation.

II. Troubleshooting Guide: A Step-by-Step Approach to Solubility

This section is structured in a question-and-answer format to directly address common issues encountered during experimental setup.

Q1: I've prepared a stock solution of MK-8325 in DMSO, but it precipitates immediately upon dilution in my cell culture medium. What's happening and how can I fix it?

A1: The "Why": This is a classic case of a compound "crashing out" of solution due to a significant change in solvent polarity and pH. Your cell culture medium is a buffered, aqueous environment, which is a poor solvent for the free base form of MK-8325.

The "How-To":

  • Optimize Your Stock Solution:

    • Start with a high-quality, anhydrous solvent. Dimethyl sulfoxide (DMSO) is a common choice for creating stock solutions of poorly soluble compounds.[8]

    • Ensure complete dissolution. Gentle warming (to no more than 37°C) and vortexing or sonication can help ensure the compound is fully dissolved in the stock solution.[9] However, be mindful that excessive heat can degrade the compound.

  • Refine Your Dilution Technique:

    • Perform serial dilutions. Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This gradual reduction in solvent strength can sometimes prevent immediate precipitation.

    • Add the stock solution to the medium, not the other way around. And do so with vigorous mixing or vortexing to ensure rapid and even dispersion.[10] This minimizes localized high concentrations of the compound that can trigger precipitation.

    • Consider a pre-dilution step. A small, intermediate dilution of the DMSO stock into an acidic aqueous buffer (e.g., citrate buffer, pH 3-5) before the final dilution into your cell culture medium can sometimes maintain the protonated, soluble state of the compound.

Q2: What is the recommended solvent for preparing a stock solution of MK-8325 dihydrochloride?

A2: For most in vitro applications, 100% DMSO is the recommended starting solvent. It is a powerful organic solvent capable of dissolving a wide range of compounds.[11] However, it's crucial to be mindful of the final DMSO concentration in your experiment, as it can have cytotoxic effects on cells.[12][13][14]

SolventRecommended Max. Final Concentration in Cell CultureNotes
DMSO ≤ 0.5% (Tolerated by most cell lines)Some sensitive or primary cell lines may require concentrations as low as 0.1%. Always perform a vehicle control to assess the impact of DMSO on your specific cell type.[14]
Ethanol ≤ 0.5% Can be an alternative, but may not be as effective at dissolving highly lipophilic compounds.
Aqueous Buffers Dependent on pH and compound pKaGenerally not recommended for high-concentration stock solutions of poorly soluble compounds.
Q3: Can I adjust the pH of my media to improve the solubility of MK-8325?

A3: While pH adjustment is a powerful tool for solubilizing amine salts, directly altering the pH of your cell culture medium is generally not recommended .[5] Cell culture media are carefully buffered to maintain a physiological pH (typically 7.2-7.4), which is critical for cell viability and growth. Significant deviations from this range can induce stress and alter cellular processes, confounding your experimental results.

However, for non-cell-based in vitro assays (e.g., enzyme activity assays), you may have more flexibility. In such cases, using a buffer with a slightly acidic pH (e.g., pH 6.0-6.5) could enhance the solubility of MK-8325.

Q4: Are there any alternative formulation strategies I can use to improve solubility in my experiments?

A4: Yes, several advanced formulation techniques can be employed, particularly for in vivo studies or challenging in vitro systems.

  • Co-solvents: Using a mixture of solvents can sometimes improve solubility.[15] For example, a stock solution in a mixture of DMSO and a water-miscible co-solvent like PEG400 might offer better transition into aqueous media.

  • Surfactants: Low concentrations of non-ionic surfactants, such as Tween® 80 or Pluronic® F-68, can help to form micelles that encapsulate the compound and keep it in solution.[15] This is more common in formulations for animal studies. For cell-based assays, ensure the surfactant concentration is well below its critical micelle concentration to avoid cell lysis.[9]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.[16] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used example.

III. Experimental Protocols

Protocol 1: Preparation of a 10 mM MK-8325 Stock Solution in DMSO
  • Pre-warm the vial: Allow the vial of MK-8325 dihydrochloride to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

  • Calculate the required volume of DMSO: Based on the amount of MK-8325 in the vial and its molecular weight (915.93 g/mol for the dihydrochloride salt), calculate the volume of DMSO needed to achieve a 10 mM concentration.[2]

  • Add DMSO: Add the calculated volume of high-purity, anhydrous DMSO to the vial.

  • Facilitate Dissolution: Cap the vial tightly and vortex for 1-2 minutes. If necessary, sonicate in a water bath for 5-10 minutes or warm gently to 37°C until the solid is completely dissolved.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.

Protocol 2: Dilution of MK-8325 Stock into Cell Culture Medium
  • Thaw the stock solution: Thaw a single aliquot of the 10 mM MK-8325 stock solution at room temperature.

  • Prepare an intermediate dilution (optional but recommended): In a sterile microcentrifuge tube, prepare a 1:10 intermediate dilution of the stock solution in fresh, pre-warmed cell culture medium (e.g., 5 µL of 10 mM stock + 45 µL of medium to make a 1 mM solution). Vortex immediately and vigorously for 10-15 seconds.

  • Final Dilution: Add the required volume of the intermediate dilution (or the original stock if not performing an intermediate step) to your final volume of pre-warmed cell culture medium to achieve the desired final concentration. Ensure the final DMSO concentration remains at a non-toxic level (ideally ≤ 0.1% for sensitive cells, and no more than 0.5% for robust cell lines).[13][14]

  • Immediate Use: Use the freshly prepared medium containing MK-8325 immediately to minimize the risk of precipitation over time.

IV. Visualizing the Workflow

Caption: Recommended workflow for preparing MK-8325 solutions.

V. Frequently Asked Questions (FAQs)

Q: Why is MK-8325 supplied as a dihydrochloride salt? A: To improve its stability and aqueous solubility compared to the free base form, which is common practice for amine-containing pharmaceutical compounds.[17]

Q: What is the pKa of MK-8325? A: The specific pKa values for MK-8325 are not readily available in the provided search results. However, as an amine-containing compound, it is expected to have basic pKa values. The solubility of such compounds is pH-dependent, being higher at a pH below their pKa.[5]

Q: Can I use sonication to dissolve MK-8325 in my final cell culture medium? A: In-well sonication can sometimes help re-dissolve compounds that have precipitated in aqueous media.[10] However, this should be used with caution in cell-based assays as it can cause cell lysis or other cellular damage. It is better to optimize the dissolution process before adding the compound to the cells.

Q: My compound still precipitates even with a low final DMSO concentration. What else can I do? A: If precipitation persists, it may indicate that you are exceeding the thermodynamic solubility of MK-8325 in your specific medium. Consider the following:

  • Reduce the final concentration: Your target concentration may be too high. Perform a dose-response curve to determine if a lower, more soluble concentration is still effective.

  • Incorporate serum or albumin: If your experimental design allows, the presence of proteins like bovine serum albumin (BSA) or fetal bovine serum (FBS) in the medium can help to bind to the compound and keep it in solution.[9]

References

  • Eppendorf. Cell Culture FAQ: How does DMSO affect your cells?. Eppendorf. Available from: [Link].

  • Scientist Solutions. DMSO in cell based assays. Scientist Solutions. 2025 Jan 16. Available from: [Link].

  • KEYENCE. Using live-cell imaging in cell counting — The cytotoxicity of DMSO | Case studies. KEYENCE. Available from: [Link].

  • Eppendorf. Cell Culture FAQ: How does DMSO affect your cells?. Eppendorf. Available from: [Link].

  • LifeTein. DMSO usage in cell culture. LifeTein. 2023 Feb 1. Available from: [Link].

  • Brewster ME, Loftsson T. Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discov Today. 2006 May;11(9-10):445-9.
  • ResearchGate. How to enhance drug solubility for in vitro assays?. ResearchGate. 2014 Jul 31. Available from: [Link].

  • University of Alberta. Isolation (Recovery) of amines. University of Alberta. Available from: [Link].

  • Li N, et al. Solubilization techniques used for poorly water-soluble drugs. PMC - NIH. Available from: [Link].

  • MedCrave online. Technologies to Improve the Solubility, Dissolution and Bioavailability of Poorly Soluble Drugs. MedCrave online. 2018 Feb 1. Available from: [Link].

  • Gsrs. MK-8325. Gsrs. Available from: [Link].

  • Google Patents. WO2016091350A1 - Process for improving the solubility of cell culture media. Google Patents.
  • PubMed. Precaution on use of hydrochloride salts in pharmaceutical formulation. PubMed. Available from: [Link].

  • PubMed. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. PubMed. Available from: [Link].

  • Digital Analysis. pH Adjustment and Neutralization, the basics. Digital Analysis. Available from: [Link].

  • Wikipedia. Amino acid. Wikipedia. Available from: [Link].

  • PubMed. MK-8325: A silyl proline-containing NS5A inhibitor with pan-genotype activity for treatment of HCV. PubMed. 2018 Jun 1. Available from: [Link].

  • Chemistry LibreTexts. 16.4: The Effects of pH on Solubility. Chemistry LibreTexts. 2019 Jan 2. Available from: [Link].

Sources

Technical Support Center: MK-8325 (Dihydrochloride) Assay Troubleshooting

Author: BenchChem Technical Support Team. Date: February 2026

Product: MK-8325 (Dihydrochloride) Class: HCV NS5A Inhibitor CAS: 1334314-19-0 Chemical Structure Feature: Silyl-proline moiety, Dihydrochloride salt form

Introduction: The Senior Scientist’s Perspective

MK-8325 is a potent, direct-acting antiviral (DAA) targeting the Hepatitis C Virus (HCV) NS5A protein. While it exhibits pan-genotypic activity, its experimental behavior is nuanced. As a dihydrochloride salt, it introduces specific pH and solubility variables that free-base inhibitors do not. Furthermore, like all NS5A inhibitors, it is highly lipophilic and prone to significant protein binding shifts.

This guide moves beyond basic protocol adherence. It addresses the causality of unexpected results—why your EC50 might be shifting, why your standard deviations are high, and how to distinguish true viral inhibition from cytotoxicity.

Part 1: Troubleshooting Potency Discrepancies (EC50 Shifts)

Symptom: Your calculated EC50 values are significantly higher (less potent) than reported literature values (typically picomolar range), or you observe "biphasic" inhibition curves.

The "Serum Shift" Phenomenon

The Science: MK-8325 is highly protein-bound (>99%). In standard replicon assays using protein-rich media (e.g., 10% FBS or 40% Human Serum), the free fraction of the drug available to bind NS5A is drastically reduced.

  • Diagnosis: If your EC50 in serum-free media is ~10 pM but jumps to ~1-10 nM in high-serum conditions, this is a predicted pharmacological property, not a compound failure.

Corrective Protocol: Protein-Binding Correction

  • Run Parallel Assays: Perform the dose-response in standard culture media (e.g., DMEM + 10% FBS) AND in high-protein media (e.g., +40% Human Serum).

  • Calculate the Shift:

    
    
    
  • Validation: A shift of >100-fold is typical for NS5A inhibitors. If the shift is absent, suspect compound degradation (loss of lipophilicity) or incorrect serum handling.

Resistance-Associated Variants (RAVs)

The Science: MK-8325 has a distinct resistance profile. Unlike some later-generation inhibitors, it is susceptible to specific polymorphisms in the NS5A Domain I.

  • Critical Mutations: Y93H and L31V.[1][2]

  • Impact: If your cell line harbors these spontaneous mutations, MK-8325 potency can drop by >1000-fold.

Diagnostic Table: Expected Potency vs. Genotype

Genotype / VariantExpected EC50 (Approx.)Troubleshooting Action
GT1b (Wild Type) 2 - 10 pMNormal baseline.
GT1a (Wild Type) 10 - 50 pMSlightly lower potency is normal.
GT1b (Y93H) > 10 nMRED FLAG: Check cell line sequencing.
GT1b (L31V) > 1 nMCheck for cross-contamination.

Part 2: Solubility & Stability (The Dihydrochloride Factor)

Symptom: Noisy data points, precipitation in wells, or "loss of activity" in stored stocks.

The Science: MK-8325 is supplied as a dihydrochloride salt .[3][4] This improves shelf stability but creates an acidic microenvironment upon dissolution.

  • The Trap: Dissolving the salt in unbuffered aqueous solution can drop the pH significantly, potentially causing the compound to crash out if the concentration is high, or affecting acid-sensitive cellular pathways.

Protocol: The "Buffered Solubilization" Workflow

Do not dissolve directly in cell culture media.

  • Primary Stock (DMSO): Dissolve MK-8325 dihydrochloride in 100% DMSO to create a high-concentration stock (e.g., 10 mM).

    • Why: The salt is soluble in DMSO, and this avoids immediate pH shock.

  • Intermediate Dilution: Dilute the DMSO stock into a buffer (PBS pH 7.4) before adding to media, or ensure the media has sufficient buffering capacity (HEPES).

  • Visual Check: Inspect for "oiling out" or micro-precipitates using a microscope. MK-8325 is lipophilic; if it crashes out, it binds to plasticware, reducing the effective concentration to near zero.

Part 3: Cytotoxicity vs. Specificity

Symptom: The compound appears to inhibit viral replication at high concentrations, but the curve slope is steep (Hill slope > 3).

The Science: High concentrations of cationic amphiphilic drugs (like many amine salts) can induce phospholipidosis or general cytotoxicity. If the host cell dies, the virus cannot replicate. This is a False Positive .

Validation Protocol: Selectivity Index (SI) Determination

  • Multiplex Assay: Use a dual-readout system.

    • Readout A (Virus): Luciferase/GFP (Replicon replication).

    • Readout B (Host): ATP/MTS/CellTiter-Glo (Cell viability).

  • Plotting: Overlay the inhibition curves.

  • Calculation:

    
    
    
  • Threshold: For MK-8325, an SI > 10,000 is expected. If SI < 100, the observed "inhibition" is likely toxicity-driven.

Visualizing the Mechanism & Troubleshooting Logic

Diagram 1: Mechanism of Action & Assay Interference Points

This diagram illustrates where MK-8325 acts and where experimental artifacts (Serum, Toxicity) intervene.

MK8325_Mechanism MK8325 MK-8325 (Dihydrochloride) NS5A NS5A Protein (Domain I) MK8325->NS5A Binds (pM affinity) Replication Replication Complex Formation NS5A->Replication Essential for Assembly Virion Assembly NS5A->Assembly Essential for ViralLoad Viral RNA Reduction Replication->ViralLoad Inhibition leads to Assembly->ViralLoad Inhibition leads to Serum Serum Proteins (Albumin/AAG) Serum->MK8325 Sequesters (>99%) Mutations RAVs (Y93H, L31V) Mutations->NS5A Alters Binding Pocket Toxicity Host Cell Toxicity Toxicity->ViralLoad False Positive Signal

Caption: Figure 1. MK-8325 targets NS5A to block replication. Red dotted lines indicate factors that reduce efficacy or generate false data.

Diagram 2: Troubleshooting Decision Tree

Follow this logic flow when encountering unexpected EC50 data.

Troubleshooting_Flow Start Unexpected Result: High EC50 / Low Potency CheckSerum Is Serum > 10%? Start->CheckSerum CalcShift Calculate Fold Shift (Serum vs Serum-Free) CheckSerum->CalcShift Yes CheckSeq Check Cell Line Sequence (RAVs) CheckSerum->CheckSeq No CalcShift->CheckSeq Shift < 10x ResultNormal Result is Normal (Protein Binding Effect) CalcShift->ResultNormal Shift > 100x CheckSol Check Solubility (Precipitation?) CheckSeq->CheckSol WT Sequence ResultRAV RAV Detected: Use WT Cell Line CheckSeq->ResultRAV Y93H/L31V Found ResultPrecip Solubility Issue: Adjust DMSO/Buffer CheckSol->ResultPrecip Visible Precipitate

Caption: Figure 2. Step-by-step diagnostic workflow for resolving potency discrepancies in MK-8325 assays.

Frequently Asked Questions (FAQ)

Q: Can I store MK-8325 in aqueous buffer at 4°C? A: No. While the dihydrochloride salt is water-soluble, aqueous solutions are prone to hydrolysis over time. Store as a 10 mM stock in anhydrous DMSO at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Q: Why does my DMSO stock turn yellow? A: Slight discoloration can occur due to oxidation. However, if the color deepens significantly or precipitates form, the compound may have degraded. Verify concentration via HPLC if unsure.

Q: How does MK-8325 compare to Daclatasvir in vitro? A: Both are NS5A inhibitors. MK-8325 generally shows a similar potency profile but may have distinct resistance barriers against specific genotype 1a polymorphisms compared to first-generation inhibitors.

References

  • Coburn, C. A., et al. (2013). Discovery of MK-8325, a Potent, Pan-Genotype Hepatitis C Virus NS5A Inhibitor.[2][5] ChemMedChem, 8(12), 1930–1940.

  • Tong, L., et al. (2018). MK-8325: A silyl proline-containing NS5A inhibitor with pan-genotype activity for treatment of HCV.[2][5] Bioorganic & Medicinal Chemistry Letters, 28(10), 1954-1957.[5]

  • Gao, M., et al. (2010). Chemical genetics strategy identifies an HCV NS5A inhibitor with a potent clinical effect. Nature, 465(7294), 96–100. (Foundational NS5A mechanism reference).

  • Meanwell, N. A. (2016). The discovery and development of NS5A inhibitors for the treatment of hepatitis C virus infection.[2][6][7] Journal of Medicinal Chemistry. (Review of class-wide resistance and protein binding).

Sources

MK-8325 (dihydrochloride) off-target effects in cell lines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Specificity Paradox

Welcome to the Technical Support Center. You are likely working with MK-8325 , a highly potent HCV NS5A inhibitor containing a unique silyl-proline scaffold.[1]

The Core Challenge: MK-8325 is designed to target the viral NS5A protein, which has no homolog in the human host. Therefore, any phenotypic effect observed in uninfected human cell lines (e.g., cytotoxicity, altered metabolism, transporter blockage) is, by definition, an off-target effect .

This guide addresses the three most common "off-target" anomalies reported by researchers:

  • Pseudo-toxicity caused by solubility limits (precipitation).

  • Transporter Interference (OATP/P-gp) affecting co-administered probes.

  • Mitochondrial Liability mimicking specific inhibition.

Module 1: Solubility & Physical Interference (The "False" Off-Target)

Symptom: You observe erratic cytotoxicity or "flat" dose-response curves at concentrations >10 µM in aqueous media. Diagnosis: MK-8325 dihydrochloride is a salt, but the parent molecule is highly lipophilic. In pH-buffered cell culture media (pH 7.4), the free base may crash out, forming micro-precipitates that physically damage cells or sequester the drug, leading to false data.

Troubleshooting Protocol: The "Step-Down" Dilution Method

Do not dilute directly from 10 mM DMSO stock into Media. Use this intermediate step to prevent "shock" precipitation.

  • Prepare Stock: Dissolve MK-8325 (2HCl) in 100% DMSO to 10 mM.

    • Note: Ensure the solution is clear. Sonicate if necessary.[2]

  • Intermediate Dilution: Dilute the stock 1:10 in 100% DMSO (not media) to create serial dilutions (1 mM, 0.1 mM, etc.).

  • Final Spiking: Spike these DMSO working solutions into pre-warmed culture media (37°C) with rapid mixing.

    • Target: Final DMSO concentration ≤ 0.5%.

  • Visual Check: Examine wells under 20x microscopy immediately after spiking. If you see "sand-like" grains, you have precipitation.

Visualization: Solubility Decision Tree

SolubilityLogic Start Issue: Erratic IC50 / Cell Death CheckMicro Microscopy Check (20x) Immediate post-dosing Start->CheckMicro Precip Visible Precipitate? CheckMicro->Precip Sol1 Diagnosis: Solubility Limit (False Positive Toxicity) Precip->Sol1 Yes NoPrecip No Precipitate Precip->NoPrecip No Sol2 Action: Reduce Max Conc. or Use Step-Down Dilution Sol1->Sol2 NextStep Proceed to Module 2: True Off-Target Analysis NoPrecip->NextStep

Figure 1: Decision tree for distinguishing physical precipitation from biological activity.

Module 2: Transporter Interference (ADME Off-Targets)

Symptom: In co-culture or combination studies, the kinetics of other drugs (e.g., Statins, Taxanes) change in the presence of MK-8325. Mechanism: While MK-8325 targets NS5A, its scaffold can interact with hepatic uptake transporters (OATP1B1/1B3) and efflux pumps (P-gp/BCRP). This is a known liability for the NS5A inhibitor class.

Key Interactions Table
TransporterRole in Cell LineEffect of MK-8325 (Potential)Consequence
OATP1B1/1B3 Hepatic UptakeInhibition (Ki > 1 µM)Reduced intracellular accumulation of OATP substrates (e.g., Statins).
P-gp (MDR1) Efflux PumpSubstrate / Weak InhibitorAltered retention of chemotherapy agents (e.g., Paclitaxel) in MDR+ cells.
BCRP Efflux PumpInhibitorIncreased intracellular concentration of BCRP substrates.
Experimental Validation: The Probe Substrate Assay

To confirm if MK-8325 is interfering with transporters in your cell line (e.g., HepG2, Huh7):

  • Select Probe: Use Rosuvastatin (OATP substrate) or Digoxin (P-gp substrate).

  • Design:

    • Arm A: Probe alone (Time 0 to 60 min).

    • Arm B: Probe + MK-8325 (1 µM and 10 µM).

  • Readout: Measure intracellular accumulation of the Probe via LC-MS/MS.

  • Interpretation: If Arm B has significantly lower intracellular probe (OATP) or higher intracellular probe (P-gp) than Arm A, MK-8325 is acting as a transporter inhibitor.

Module 3: Distinguishing Cytotoxicity (Mitochondrial Liability)

Symptom: You observe cell death in uninfected cells (e.g., HepG2, HEK293) at high concentrations, but you are unsure if it is general necrosis or specific mitochondrial toxicity. Mechanism: Many antivirals exhibit "mitotoxicity" by inhibiting DNA polymerase


 or the Electron Transport Chain (ETC).
Protocol: The Glucose/Galactose Shift Assay (Glu/Gal)

Cancer cell lines typically rely on glycolysis (Warburg effect) and are resistant to mitochondrial poisons in high-glucose media. Forcing them to rely on oxidative phosphorylation (OXPHOS) reveals mitochondrial toxicity.

  • Media Preparation:

    • Glu-Media: High Glucose (25 mM).

    • Gal-Media: Galactose (10 mM) + Glutamine (2 mM), Glucose-free.

  • Seeding: Seed cells (e.g., HepG2) in parallel plates with Glu-Media and Gal-Media.

  • Treatment: Treat with MK-8325 (0.1 – 50 µM) for 24-48 hours.

  • Readout: Measure ATP levels (CellTiter-Glo®).

  • Calculation: Calculate the Mitochondrial Safety Index (MSI) :

    
    
    
Data Interpretation
  • MSI ~ 1: No mitochondrial toxicity. Cytotoxicity is likely general (membrane disruption or non-specific).

  • MSI > 3: Positive for Mitochondrial Toxicity. MK-8325 is inhibiting the ETC or OXPHOS in your cell line.

Visualization: The Glu/Gal Workflow

GluGalAssay cluster_0 Condition A (Glycolysis) cluster_1 Condition B (OXPHOS) Input MK-8325 Treatment Glu High Glucose Media (Warburg Effect) Input->Glu Gal Galactose Media (Forced Mito-Respiration) Input->Gal Res1 IC50 (Glu) Glu->Res1 Calc Calculate Ratio: IC50(Glu) / IC50(Gal) Res1->Calc Res2 IC50 (Gal) Gal->Res2 Res2->Calc Result Ratio > 3 implies Mitochondrial Toxicity Calc->Result

Figure 2: Workflow for identifying mitochondrial off-target effects using metabolic shifting.

Frequently Asked Questions (FAQ)

Q1: I see a "bell-shaped" dose-response curve. What is happening? A: This is classic precipitation . At very high concentrations, the compound crashes out of solution, becoming less bioavailable than at lower concentrations. Refer to Module 1 and ensure your DMSO concentration is consistent and <0.5%.

Q2: Can MK-8325 inhibit host kinases (e.g., ERK, AKT)? A: MK-8325 is highly selective for viral NS5A. Unlike kinase inhibitors (e.g., MK-8353), it does not typically target the ATP-binding pocket of host kinases. If you observe kinase inhibition, it is likely a downstream effect of cellular stress or an impurity. Always validate with a Western Blot for phosphorylation status.

Q3: Is MK-8325 light-sensitive? A: While generally stable, we recommend handling all research-grade dihydrochloride salts under low light and storing stocks at -20°C or -80°C to prevent hydrolysis or degradation, which can generate toxic byproducts.

Q4: Why is the IC50 in my replicon assay shifting? A: Check your FBS (Fetal Bovine Serum) concentration. NS5A inhibitors are highly protein-bound (>99%). If you shift from 10% FBS to 40% human serum, the free fraction of MK-8325 decreases, artificially increasing the IC50 (shifting the curve to the right).

References

  • Discovery of MK-8325: Coburn, C. A., et al. (2013). Discovery of MK-8325: A Silyl Proline-Containing NS5A Inhibitor with Pan-Genotype Activity for Treatment of HCV.[1][3] ChemMedChem.

  • Mitochondrial Toxicity Screening: Marroquin, L. D., et al. (2007). Circumventing the Crabtree Effect: Replacing Media Glucose with Galactose Increases Susceptibility of HepG2 Cells to Mitochondrial Toxicants. Toxicological Sciences.

  • OATP Transporter Interactions: Karlgren, M., et al. (2012). Classification of Inhibitors of Hepatic Organic Anion Transporting Polypeptides (OATPs). Journal of Medicinal Chemistry.

  • NS5A Inhibitor Resistance & Mechanism: Gammeltoft, K. A., et al. (2015). Hepatitis C Virus NS5A Inhibitors.[1][3] Antiviral Research.

Sources

Technical Support Center: MK-8325 (Dihydrochloride) In Vitro Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Product: MK-8325 (Dihydrochloride) Category: HCV NS5A Inhibitor Application: Antiviral Assays, Cytotoxicity Profiling, Mechanism of Action Studies Support Level: Tier 3 (Senior Application Scientist)[1][2]

Introduction: The "False Toxicity" Paradox

Welcome to the technical guide for MK-8325. As a researcher, you may have encountered unexpected cell death or inconsistent viability data. With high-potency NS5A inhibitors like MK-8325, "cytotoxicity" is frequently an experimental artifact rather than true pharmacological lethality.[1][2]

MK-8325 is supplied as a dihydrochloride salt (2HCl) .[1][2] This chemical form improves shelf stability but introduces two critical variables to your culture system: Acidity and Solubility limits .[2]

This guide provides a self-validating workflow to distinguish between true compound toxicity and assay artifacts caused by precipitation or pH shock.

Module 1: Reconstitution & Solubility (The #1 Failure Point)

The Issue: MK-8325 is hydrophobic.[2][3] The dihydrochloride salt form aids initial dissolution but can acidify unbuffered solutions. Adding high-concentration stocks directly to media often causes "micro-precipitation"—invisible crystals that shred cell membranes and scatter light in optical assays (MTT/MTS), leading to false "toxic" readings.[1][2]

Protocol: The "Solubility Ladder"

Do NOT dissolve directly in aqueous buffers (PBS/Media).[1][2] Follow this strict solvent hierarchy.

StepParameterSpecificationRationale
1 Primary Solvent DMSO (Anhydrous) Dissolves the hydrophobic core.[1][2]
2 Stock Conc. 10 mM - 20 mM High enough to allow large dilution factors (reducing DMSO % later).[1][2]
3 Storage -20°C (Aliquot) Freeze-thaw cycles induce micro-crystals.[1][2] Use single-use aliquots.
4 Working Solution Serial Dilution in DMSO CRITICAL: Perform all serial dilutions in 100% DMSO, not media.
5 Final Step 1:1000 Spike Spike DMSO solution into pre-warmed media (rapid vortex).
Visual Workflow: Preventing Precipitation

ReconstitutionWorkflow cluster_warning CRITICAL CONTROL POINT Powder MK-8325 (2HCl) Powder DMSO_Stock Primary Stock (100% DMSO) 10 mM Powder->DMSO_Stock Dissolve (Vortex) Dilution_Plate Serial Dilutions (in 100% DMSO) DMSO_Stock->Dilution_Plate Prepare Conc. Range Media_Spike Culture Media (Pre-warmed 37°C) Dilution_Plate->Media_Spike 1:1000 Dilution (Rapid Dispersion) Cell_Well Final Assay Well (< 0.5% DMSO) Media_Spike->Cell_Well Add to Cells

Figure 1: The "Solubility Ladder" workflow. By performing serial dilutions in DMSO (Yellow) before touching the media (Green), you prevent the "solubility crash" that occurs when diluting hydrophobic drugs in water step-by-step.[1][2]

Module 2: Dosing Strategy (The Therapeutic Window)

The Issue: Researchers often test MK-8325 at standard cytotoxic ranges (10–100 µM).[1][2] This is pharmacologically unnecessary.[2] MK-8325 is a picomolar inhibitor.[1][2] Testing at 100 µM is >1,000,000x the effective dose, creating osmotic and chemical stress that mimics toxicity.

Recommended Concentration Ranges
Assay TypeTarget Conc. RangeMax DMSONotes
Antiviral Potency (EC50) 1 pM – 10 nM 0.1%EC50 is typically < 50 pM for Genotype 1.[1][2]
Cytotoxicity (CC50) 0.1 µM – 50 µM 0.5%True CC50 is likely > 50 µM.[1][2] Do not exceed solubility limit.
Resistance Profiling 1 nM – 100 nM 0.1%Higher doses needed only for specific RAVs (e.g., Y93H).[1][2]

Expert Insight: If you observe toxicity at 1 µM , it is likely an artifact (precipitation or DMSO error), not drug mechanism.[1][2]

Module 3: Troubleshooting & Diagnostics

Use this logic tree to diagnose the root cause of cell death in your assay.

Diagnostic Logic Tree

Troubleshooting Observation Observation: Low Viability Signal Microscope Step 1: Microscopy check (40x Phase Contrast) Observation->Microscope Crystals Are there crystals/debris on the cell layer? Microscope->Crystals Yes_Crystals Cause: Precipitation Action: Reduce Conc. or Warm Media Crystals->Yes_Crystals Yes No_Crystals Check Media Color Crystals->No_Crystals No Yellow_Media Media is Yellow (Acidic) No_Crystals->Yellow_Media Yellow Pink_Media Media is Pink/Red (Normal pH) No_Crystals->Pink_Media Pink Acid_Cause Cause: 2HCl Salt Acidification Action: Increase Buffer (HEPES) or Lower Stock Volume Yellow_Media->Acid_Cause True_Tox Cause: True Cytotoxicity or DMSO Toxicity Pink_Media->True_Tox

Figure 2: Diagnostic logic for distinguishing physical artifacts from biological toxicity.

Module 4: Frequently Asked Questions (FAQ)

Q1: The media turned yellow immediately after adding MK-8325. Is this normal?

  • A: This indicates pH shock .[1][2] MK-8325 is a dihydrochloride (2HCl) salt.[1][2] When dissolved in weakly buffered media (like DMEM without HEPES) at high concentrations, the release of H+ ions acidifies the solution.

  • Fix: Ensure your media contains 25 mM HEPES or Sodium Bicarbonate .[1][2] Do not exceed 0.5% v/v of the stock solution addition to the media.

Q2: I see "toxicity" in the MTT assay, but the cells look healthy under the microscope.

  • A: This is a classic precipitation artifact .[1][2] Insoluble drug crystals can scatter the light at 570nm (the MTT reading wavelength), or conversely, crystals can trap the formazan dye.

  • Fix: Switch to an ATP-based luminescent assay (e.g., CellTiter-Glo®), which is less sensitive to optical interference from precipitates.[1][2]

Q3: Can I dissolve MK-8325 in water or PBS to avoid DMSO toxicity?

  • A: No. The compound is hydrophobic. While the HCl salt helps, it will likely form a suspension rather than a true solution in PBS, leading to erratic dosing. Always use a DMSO "vehicle" and keep the final concentration on cells below 0.5%.

Q4: What is the "Selectivity Index" (SI) I should expect?

  • A: For NS5A inhibitors, the SI (CC50 / EC50) is typically massive (>10,000).[1] If your EC50 is 10 pM, and you see toxicity at 10 µM, your SI is 1,000,000. This confirms the drug is highly safe in vitro at relevant doses.

References

  • Gower, P. J., et al. (2018).[2] MK-8325: A silyl proline-containing NS5A inhibitor with pan-genotype activity for treatment of HCV.[1][2][4][5] Bioorganic & Medicinal Chemistry Letters.[2][4]

  • PubChem. (n.d.).[1][2] Compound Summary: MK-8325 Dihydrochloride.[1][2][6] National Library of Medicine. [1][2]

  • Creative Diagnostics. (n.d.).[1][2] CC50/IC50 Assay for Antiviral Research.[2] (General methodology for antiviral cytotoxicity).[1][2]

  • SelleckChem. (n.d.).[1][2] Handling of Dihydrochloride Salts and Solubility Guidelines.

Sources

Technical Guide: MK-8325 (Dihydrochloride) Stability & Handling

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Support Center
Executive Summary: The Stability Profile of MK-8325

MK-8325 is a potent, pan-genotypic HCV NS5A inhibitor distinguished by a unique silyl-proline moiety and a naphtho[1,2-d]imidazole core.[1] While the silicon-carbon bonds in the silyl-proline scaffold are chemically robust, the compound is supplied as a dihydrochloride (2HCl) salt .[1]

This salt form introduces specific stability challenges that differ from the free base:

  • Hygroscopicity: The dihydrochloride salt is prone to absorbing atmospheric moisture, leading to hydrolysis of amide linkages over time and inaccurate weighing.

  • Photodegradation: The extended conjugated system (naphthoimidazole) is susceptible to photo-oxidation, often manifesting as a yellow-to-brown discoloration.[1]

  • Solubility-Driven Precipitation: While highly soluble in DMSO, the compound is prone to "crashing out" in aqueous buffers if the pH shifts significantly, as the salt reverts to the hydrophobic free base.[1]

Core Stability & Storage Protocols
Solid State Storage
  • Temperature: Long-term storage must be at -20°C or -80°C .

  • Desiccation: Store vials inside a secondary container (sealed jar) with active desiccant (e.g., silica gel or Drierite).[1] The 2HCl salt will absorb water rapidly if left uncapped on a benchtop.

  • Light Protection: Wrap primary containers in aluminum foil or store in amber vials.

Solution State (Stock Solutions)
  • Preferred Solvent: Anhydrous DMSO (Dimethyl Sulfoxide).[1]

  • Concentration: Prepare stock solutions at 10 mM or 20 mM . Avoid low concentrations (<1 mM) for storage, as surface adsorption and oxidation rates increase relative to mass.[1]

  • Freeze-Thaw: Limit to <3 cycles . Aliquot immediately after preparation.

Experimental Workflow: Preventing Degradation

The following diagram illustrates the "Golden Path" for handling MK-8325 to ensure data integrity.

MK8325_Handling Start Solid MK-8325 (Stored at -20°C) Equilibrate Equilibrate to RT (Desiccator, 30 mins) Start->Equilibrate Prevents Condensation Weigh Weighing (Low Humidity) Equilibrate->Weigh Minimize Exposure Solubilize Solubilize (Anhydrous DMSO) Weigh->Solubilize Vortex Gently QC Visual QC (Clear/Colorless) Solubilize->QC Aliquot Aliquot (Single-Use Vials) QC->Aliquot Amber Vials Freeze Freeze (-80°C) Aliquot->Freeze Dark Storage

Figure 1: Optimal workflow for MK-8325 stock solution preparation to minimize hydrolysis and photo-oxidation.

Troubleshooting Guide (FAQ)

This section addresses specific issues reported by users handling MK-8325 in cellular and biochemical assays.

Q1: My MK-8325 powder has turned into a sticky gum. Is it still usable?

Status: Compromised.

  • Cause: This is a classic sign of hygroscopic failure . The dihydrochloride salt has absorbed atmospheric water, forming a hydrate or partial solution.[1]

  • Impact: The molecular weight is now unknown (Compound +

    
    ), making accurate molar dosing impossible.[1] Hydrolysis of the amide backbone may have initiated.
    
  • Solution: Discard the solid. For the replacement batch, ensure the vial is warmed to room temperature before opening to prevent condensation on the cold solid.

Q2: The DMSO stock solution turned yellow after 2 weeks at 4°C.

Status: Use with Caution / Verify.

  • Cause: Photo-oxidation .[1] The naphthoimidazole core acts as a chromophore. Yellowing indicates the formation of oxidation byproducts (N-oxides or radical species).[1]

  • Impact: Potential loss of potency (IC50 shift) and generation of cytotoxic byproducts.

  • Solution: Run a quick LC-MS to check purity. If the parent peak is <95%, discard.[1] Always store DMSO stocks at -20°C or -80°C, never at 4°C for extended periods.[1]

Q3: I see precipitation when diluting my DMSO stock into cell culture media.

Status: Procedural Error.

  • Cause: Solubility Shock .[1] MK-8325 is lipophilic.[1] Rapid addition of high-concentration DMSO stock to aqueous media causes the compound to crash out before it can disperse.[1]

  • Solution:

    • Step-down Dilution: Dilute the 10 mM stock to 100 µM in intermediate media/buffer with surfactant (e.g., 0.5% DMSO final) before the final dilution.

    • Vortexing: Vortex the media vigorously while adding the compound dropwise.

    • Limit Final DMSO: Ensure final DMSO concentration is <0.5% to prevent cytotoxicity, but high enough to maintain solubility (usually >0.1%).

Solubility & Stability Data Matrix
ParameterConditionRecommendation/LimitNotes
Solubility DMSO~50 mg/mL Excellent.[1] Heat to 37°C if slow to dissolve.
Solubility Water<1 mg/mL Poor.[1] The HCl salt helps, but free base precipitates at neutral pH.[1]
Solubility Ethanol~5 mg/mL Moderate.[1] Not recommended for long-term storage.[1]
Stability Solid (-20°C)2 Years Must be kept dry (desiccated).[1]
Stability DMSO Stock (-80°C)6 Months Stable if protected from light and freeze-thaw cycles.[1]
Stability Cell Media (37°C)24-48 Hours Susceptible to metabolic degradation in live cells; refresh media daily.[1]
Detailed Protocol: Preparation of 10 mM Stock Solution

Materials:

  • MK-8325 Dihydrochloride (MW: ~915.94 g/mol )[1]

  • Anhydrous DMSO (Sigma-Aldrich or equivalent, ≥99.9%)[1]

  • Amber glass vials (1.5 mL)

Procedure:

  • Calculation: To prepare 1 mL of 10 mM stock, you need 9.16 mg of MK-8325.[1]

    • Note: Always check the specific batch CoA.[1] If the water content is high or it is a solvate, adjust the mass accordingly.[1]

  • Equilibration: Remove the MK-8325 vial from the freezer and let it sit at room temperature for 30 minutes inside a desiccator. Do not open until it reaches room temp.[1]

  • Weighing: Rapidly weigh the required amount into a sterile microcentrifuge tube. Minimize exposure to air.[1][2][3]

  • Solubilization: Add the calculated volume of anhydrous DMSO. Vortex for 30-60 seconds.[1]

    • Visual Check: The solution should be clear and colorless.[1] If particles persist, sonicate for 5 minutes in a water bath.[1]

  • Aliquoting: Immediately dispense into 20-50 µL aliquots in amber vials.

  • Storage: Label with Date, Concentration, and Solvent. Snap-freeze in liquid nitrogen or place directly in -80°C.

References
  • PubChem. MK-8325 Compound Summary. National Library of Medicine. Retrieved October 26, 2023, from [Link][1]

  • Lahser, F. C., et al. (2012). The combination of the NS5A inhibitor MK-8325 and the NS3 protease inhibitor MK-5172...[1] Antimicrobial Agents and Chemotherapy.[1] (Contextual validation of NS5A inhibitor handling).

Sources

Technical Support Center: MK-8325 (Dihydrochloride) Experimental Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome. You have reached the Tier 3 Technical Support interface for MK-8325.[1] As a Senior Application Scientist, I understand that reproducibility with NS5A inhibitors like MK-8325 is not just about following a recipe—it is about managing the interplay between chemical stability, protein binding kinetics, and viral genetics.

This guide moves beyond basic datasheets to address the causal factors that lead to experimental variance.

Module 1: Chemical Integrity & Stock Preparation

The Challenge: MK-8325 is supplied as a dihydrochloride salt (2HCl) .[1][2] This salt form enhances water solubility compared to the free base but introduces acidity and hygroscopicity that can ruin experiments before they begin.

Critical Protocol: Stock Solution Architecture

Many researchers observe precipitation when diluting stocks into media.[1] This is often a "pH shock" phenomenon rather than a true solubility limit.

Step-by-Step Stock Preparation:

  • Desiccation is Non-Negotiable: The 2HCl salt is hygroscopic. Upon arrival, store the vial at -20°C. Before opening, equilibrate to room temperature (RT) in a desiccator for 1 hour. Why? Condensed moisture hydrolyzes the compound and alters weighing accuracy.

  • Solvent Choice: Use DMSO (Dimethyl Sulfoxide) , Anhydrous (≥99.9%).[1][2]

    • Avoid: Water or PBS for the primary stock. The acidic nature of the 2HCl salt can lower the pH of unbuffered water, potentially leading to degradation or autocatalytic instability over time.

  • Concentration Ceiling: Prepare stocks at 10 mM or 20 mM .

    • Note: While the theoretical solubility is higher, staying

      
       20 mM prevents "crashing out" during freeze-thaw cycles.[1]
      
  • Aliquoting: Single-use aliquots are required. NS5A inhibitors can adhere to plastic; use high-quality polypropylene or glass vials.[1][2]

Visualization: The "pH Shock" Avoidance Workflow

The following diagram illustrates the correct dilution pathway to maintain solubility when moving from DMSO stock to Aqueous Media.

StockPrep Figure 1: Anti-Precipitation Dilution Workflow Powder MK-8325 2HCl (Hygroscopic Powder) DMSO Primary Stock (DMSO, 10-20mM) Powder->DMSO Dissolve (Anhydrous) Intermed Intermediate Dilution (Media + 2% DMSO) DMSO->Intermed 1:100 Dilution (Prevents Shock) Precip PRECIPITATION RISK (Direct add to H2O) DMSO->Precip Avoid Direct Water Contact Final Final Assay Well (Buffered Media, pH 7.4) Intermed->Final Serial Dilution

Caption: Figure 1. Preventing "pH Shock" precipitation by using an intermediate dilution step in buffered media rather than water.

Module 2: In Vitro Assay Optimization

The Challenge: MK-8325 is a highly potent picomolar inhibitor.[1] However, its lipophilicity leads to massive protein shifting . An EC50 value generated in 10% FBS is biologically distinct from one generated in 40% Human Serum.

The "Protein Shift" Factor

NS5A inhibitors are notoriously highly protein-bound (>99%).[1][2] In your replicon assays, the free fraction of the drug drives efficacy.

Assay ConditionEstimated EC50 (GT1b)Interpretation
Serum-Free ~2 - 10 pMPure intrinsic potency.[1][2]
10% FBS ~10 - 50 pMStandard screening baseline.[1][2]
40% Human Serum > 100 - 500 pMPhysiological proxy.[1][2] Required for clinical translation.

Key Recommendation: Always report the "Fold Shift" (EC50_serum / EC50_no_serum). If your shift is <10x, verify your serum source; it should be >50x for this class of molecule.

Visualization: Mechanism of Action & Assay Logic

Understanding where MK-8325 acts helps explain why cell density matters.[1] It targets the Membranous Web formation.

MOA Figure 2: Dual Mechanism of Action (Replication & Assembly) MK8325 MK-8325 (Inhibitor) NS5A NS5A Dimer (Domain I) MK8325->NS5A Binds w/ High Affinity Web Membranous Web (Replication Complex) MK8325->Web BLOCKS Assembly Virion Assembly MK8325->Assembly BLOCKS NS5A->Web Organizes ER Membranes NS5A->Assembly Lipid Droplet Transfer RNA Viral RNA Replication Web->RNA Scaffolds Polymerase

Caption: Figure 2. MK-8325 disrupts both the replication complex formation (membranous web) and downstream virion assembly.[1][2][3]

Module 3: Resistance & Genotyping (The Context)

The Challenge: "My EC50 increased by 1000-fold." This is rarely a handling error; it is usually a genetic feature. MK-8325, like other NS5A inhibitors, has a low genetic barrier to resistance in specific contexts.[1]

Resistance Associated Variants (RAVs)

You must sequence your replicon or viral isolate.[1][2] The presence of specific polymorphisms at amino acid positions 31 or 93 dramatically alters MK-8325 binding.[1]

Impact of Common Mutations (Genotype 1a/1b):

VariantPositionFold-Change (Resistance)Notes
Wild Type (GT1b) -1x (Reference)Highly susceptible.[1][2]
L31M Domain I~10 - 50xCommon in GT1a.[1][2]
Y93H Domain I> 1,000x The "Achilles Heel" of first-gen NS5A inhibitors.[1]
Q30R Domain I~50 - 100xOften selected under low-drug pressure.[1][2]

Scientist's Note: If using a GT1a replicon, check if it is a "hybrid" or contains adaptive mutations. Some adaptive mutations (needed for replicon growth) can inadvertently confer resistance or hypersensitivity.[1][2]

Module 4: Troubleshooting FAQ

Q1: The compound turned yellow in solution. Is it degraded?

  • A: Not necessarily. The dihydrochloride salt is acidic. If dissolved in a solution containing Phenol Red (like DMEM), the local pH drop can turn the media yellow.

    • Fix: Add the stock to a larger volume of buffered media quickly and mix. If the color reverts to red/pink, the compound is likely fine. If it stays yellow, your buffer capacity is overwhelmed.

Q2: My dose-response curve is flat at high concentrations (no 100% inhibition).

  • A: This is the "Cytotoxicity Masking" effect. At high concentrations (>10 µM), MK-8325 (like many small molecules) may cause cellular stress that reduces luciferase/reporter signal non-specifically, or conversely, precipitates out, reducing effective concentration.[1][2]

    • Fix: Run a parallel cytotoxicity assay (MTS/ATP) to ensure the drop in viral signal is not just cell death.[2]

Q3: Can I use plastic tips for serial dilutions?

  • A: Yes, but with caution. NS5A inhibitors are "sticky" (lipophilic).[1][2]

    • Fix: Use Low-Retention pipette tips.[1][2] Pre-wet the tip (aspirate and dispense once) before transferring the actual volume to saturate binding sites on the plastic surface.

References

  • Discovery of MK-8325

    • Title: Discovery of MK-8325: A Silyl Proline-Containing NS5A Inhibitor with Pan-Genotype Activity for Treatment of HCV.[1][2][4][5]

    • Source: Bioorganic & Medicinal Chemistry Letters (2018).[1][2][6]

    • URL:[Link]

  • NS5A Mechanism of Action

    • Title: NS5A inhibitors unmask differences in functional replicase complex half-life between different hepatitis C virus strains.[1][2]

    • Source: PLOS Pathogens (2017).[1][2]

    • URL:[Link][1][2]

  • Resistance Profiling (RAVs)

    • Title: Resistance-associated variants in HCV subtypes 1a and 1b detected by Ion Torrent sequencing platform.[1][2]

    • Source: Antiviral Therapy (2016).[1][2]

    • URL:[Link]

  • HCV Resistance Guidance

    • Title: HCV Resistance Primer - HCV Guidance.[1][2]

    • Source: AASLD/IDSA.[1]

    • URL:[Link]

Sources

Technical Support Center: MK-8325 (Dihydrochloride) User Guide

Author: BenchChem Technical Support Team. Date: February 2026

Product: MK-8325 (Dihydrochloride) Application: Hepatitis C Virus (HCV) NS5A Inhibition Classification: Small Molecule Inhibitor / Antiviral Document ID: TS-MK8325-V2.1

Part 1: Core Directive & Scientific Rationale

Introduction

Welcome to the technical support hub for MK-8325. As a Senior Application Scientist, I often see researchers treat MK-8325 as a generic antiviral. However, to generate reproducible data, you must understand it as a conformational disruptor of the HCV replication complex .

MK-8325 targets the NS5A protein, a multifunctional phosphoprotein with no intrinsic enzymatic activity.[1] Unlike protease inhibitors (which block a catalytic site), MK-8325 binds to NS5A domain I, distorting the protein's ability to oligomerize. This prevents the formation of the "membranous web"—the protected intracellular compartment required for viral RNA replication.

The "Dihydrochloride" Factor

You are likely working with the dihydrochloride salt form (


). This is critical for solubility but introduces a variable often overlooked: pH drift .
  • The Trap: Dissolving MK-8325

    
     in unbuffered water or low-concentration DMSO can create a highly acidic stock solution.
    
  • The Consequence: When added to cell culture media at high concentrations (e.g., for cytotoxicity assays), the local acidity can cause non-specific cell death, mimicking viral inhibition and leading to false-positive potency data.

  • The Fix: Always account for the stoichiometry of the salt (MW: ~700-800 g/mol range depending on hydration) and ensure your final assay medium has sufficient buffering capacity (HEPES or Bicarbonate).

Part 2: Cell Line Specificity & Efficacy Profiles

The response to MK-8325 is not uniform.[2] It is dictated by the HCV Genotype and the Host Cell Permissiveness .

Genotype-Dependent Potency

MK-8325 is pan-genotypic, but "pan-genotypic" does not mean "equipotent." The structural polymorphism of NS5A across genotypes leads to distinct EC50 baselines.

GenotypeTypical EC50 RangeSusceptibility StatusKey Resistance Mutations (RAVs)
GT1b (e.g., Con1)1 – 10 pMHighly Susceptible Y93H, L31V (High Barrier)
GT1a (e.g., H77)10 – 50 pMSusceptible Y93H, L31V, Q30R (Lower Barrier)
GT3a 50 – 200 pMVariable Y93H (Pre-existing polymorphisms common)
GT2a (e.g., JFH1)> 100 pMResistant L31M

Technical Insight: If your EC50 for GT1b is >100 pM, your assay system is compromised (likely DMSO tolerance or cell density issues), or you have a contamination of a resistance-associated variant (RAV).

Cell Line Compatibility

Most MK-8325 data is generated in Huh7 derivatives. Using other hepatoma lines requires protocol adjustments.

  • Huh7-Lunet: The gold standard. Highly permissive for HCV RNA replication due to a defect in the RIG-I antiviral pathway.

    • Expectation: Robust signal-to-noise ratio; stable EC50s.

  • Huh7.5: Similar to Lunet but can be more prone to cytopathic effects (CPE) at high viral loads.

  • HepG2: generally NOT recommended for standard replicon assays without overexpression of CD81 and miR-122, as they are naturally non-permissive to HCV entry and replication.

Part 3: Mechanism of Action & Signaling Pathway

MK-8325 acts by "freezing" the dynamic state of NS5A. The diagram below illustrates the blockade of the Replication Complex (RC) formation.

MK8325_Mechanism cluster_cell Hepatocyte Cytoplasm MK8325 MK-8325 (Inhibitor) NS5A_Mono NS5A Monomer (Domain I) MK8325->NS5A_Mono Binds/Distorts NS5A_Olig NS5A Oligomerization MK8325->NS5A_Olig Blocks NS5A_Mono->NS5A_Olig Self-Association Membrane_Web Membranous Web Formation (RC) NS5A_Olig->Membrane_Web Recruits PI4KIIIα Viral_RNA Viral RNA Replication Membrane_Web->Viral_RNA Scaffolds Polymerase Assembly Virion Assembly (Lipid Droplet) Viral_RNA->Assembly RNA Packaging

Caption: MK-8325 binds NS5A Domain I, blocking oligomerization required for membranous web formation.

Part 4: Troubleshooting & FAQs

Troubleshooting Workflow

Use this logic flow to diagnose unexpected results (e.g., high background or low potency).

Troubleshooting_Flow Start Issue: Unexpected EC50 Shift Check_Controls Are Controls (e.g., Daclatasvir) Shifted? Start->Check_Controls Systemic_Issue Systemic Assay Failure Check_Controls->Systemic_Issue Yes Specific_Issue Compound/Target Specific Check_Controls->Specific_Issue No Check_DMSO Check DMSO % (Must be <0.5%) Systemic_Issue->Check_DMSO Check_Density Check Cell Density (Overconfluence reduces replication) Systemic_Issue->Check_Density Check_Genotype Verify Viral Genotype (GT1a vs GT1b?) Specific_Issue->Check_Genotype Check_RAVs Sequence NS5A Region (Look for Y93H/L31V) Specific_Issue->Check_RAVs

Caption: Diagnostic tree for resolving potency shifts in MK-8325 replicon assays.

Frequently Asked Questions

Q1: My EC50 for GT1a is 10x higher than the literature value for GT1b. Is the compound degraded? A: Likely not. This is a biological feature, not a chemical failure. GT1a (e.g., H77 strain) has a naturally higher genetic barrier to resistance and a slightly higher baseline EC50 compared to the hypersensitive GT1b (Con1). Furthermore, if your GT1a replicon contains the "adaptive" mutation at codon 93 (Y93H), your EC50 can shift from picomolar to nanomolar ranges. Always sequence your replicon if potency drops.

Q2: Can I use MK-8325 in a monotherapy study? A: In vitro, yes. In clinical simulation, no. NS5A inhibitors have a low genetic barrier to resistance. Treating cells with MK-8325 alone will rapidly select for RAVs (Resistance Associated Variants) like Y93H or L31V within 48-72 hours. For resistance profiling, this is useful; for efficacy studies, it must be combined with an NS3 protease inhibitor (e.g., grazoprevir) or NS5B polymerase inhibitor.

Q3: The cells are dying at 10 µM. Is this specific toxicity? A: No, this is likely off-target cytotoxicity or pH stress.

  • Protocol Check: Perform a parallel cytotoxicity assay (MTS or CCK-8) on "cured" Huh7 cells (cells treated with IFN-alpha to remove the replicon).

  • Threshold: If the CC50 (Cytotoxic Concentration) is < 50 µM, check your solvent (DMSO) concentration. MK-8325 typically has a Selectivity Index (CC50/EC50) of >100,000. Toxicity at 10 µM suggests a formulation error.

Part 5: Validated Experimental Protocol

Standard HCV Replicon Assay (Luciferase Reporter)

Objective: Determine the EC50 of MK-8325 against HCV Genotype 1b (Con1).

Materials:

  • Cell Line: Huh7-Lunet carrying HCV-Luc replicon (GT1b).

  • Compound: MK-8325 dihydrochloride (dissolved in 100% DMSO to 10 mM stock).

  • Media: DMEM + 10% FBS + 2 mM L-Glutamine + Non-essential amino acids. NO ANTIBIOTICS (G418) during the assay.

Step-by-Step:

  • Seeding (Day 0):

    • Harvest cells in log phase.

    • Seed 5,000 cells/well in a white 96-well plate.

    • Incubate 24h at 37°C / 5% CO2.

  • Compound Addition (Day 1):

    • Prepare a serial dilution of MK-8325 in assay media (not PBS).

    • Critical Step: The final DMSO concentration must be constant across all wells (e.g., 0.5%). Include a "DMSO only" control (0% inhibition) and a "Protease Inhibitor" control (100% inhibition).

    • Range: 9-point dilution starting at 1 nM (down to femtomolar) for GT1b. Start higher (100 nM) for GT1a.

  • Incubation (Day 1-4):

    • Incubate for 72 hours. Do not change media.

  • Readout (Day 4):

    • Add Luciferase substrate (e.g., Bright-Glo).

    • Read luminescence.

  • Analysis:

    • Normalize data:

      
      .
      
    • Fit to a 4-parameter logistic (Hill) equation to derive EC50.

References

  • Discovery of MK-8325

    • Title: MK-8325: A silyl proline-containing NS5A inhibitor with pan-genotype activity for treatment of HCV.[3][4]

    • Source: Bioorganic & Medicinal Chemistry Letters (2018).[3]

    • URL:[Link]

  • Mechanism of NS5A Inhibition

    • Title: NS5A inhibitors unmask differences in functional replicase complex half-life between different hep
    • Source: PLOS P
    • URL:[Link]

  • Resistance Profiling (RAVs)

    • Title: Impact of Pre-existing NS5A-L31 or -Y93H Minor Variants on Response Rates in Patients Infected with HCV Genotype-1b.[5]

    • Source: PLOS ONE (2016).
    • URL:[Link]

  • General DMSO Solubility Data

    • Title: Gaylord Chemical DMSO Solubility D
    • Source: Gaylord Chemical Bulletin 102B.[6]

    • URL:[Link]

Sources

Validation & Comparative

Technical Comparison Guide: MK-8325 vs. NS5A Inhibitor Landscape

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of MK-8325 (dihydrochloride) against other NS5A inhibitors, focusing on mechanistic differentiation, performance metrics, and experimental validation.

Executive Summary
Mechanistic & Structural Differentiation

NS5A inhibitors function by distorting the symmetric dimeric structure of the NS5A protein, thereby blocking the formation of the viral replication complex (RC) and the "membranous web" required for RNA synthesis.

Structural Class Comparison
FeatureMK-8325 Daclatasvir (DCV) Elbasvir (EBR)
Core Scaffold Silyl-Proline (Silicon-containing)Biphenyl-ImidazoleTetracyclic Indole
Symmetry C2-SymmetricC2-SymmetricAsymmetric
Key Interaction Silicon moiety alters lipophilicity/PKH-bonding with NS5A dimer interfaceOptimized stacking for resistance barrier
Primary Utility Research Tool / Structural ProbeFirst-in-class Clinical StandardHigh-barrier Clinical Agent
Mechanism of Action (Graphviz Diagram)

The following diagram illustrates the interference of MK-8325 with the NS5A dimerization process and subsequent replication complex assembly.

NS5A_Mechanism NS5A_Monomer NS5A Monomer (Domain I) Dimerization Dimerization (Zinc-coordinated) NS5A_Monomer->Dimerization Self-Association RC_Formation Replication Complex (RC) Assembly Dimerization->RC_Formation Recruits NS5B/NS3 Membranous_Web Membranous Web (RNA Synthesis Site) RC_Formation->Membranous_Web Membrane Remodeling Viral_Replication HCV RNA Replication Membranous_Web->Viral_Replication Inhibitor MK-8325 (Silyl-Proline Core) Inhibitor->Dimerization Binds Dimer Interface (Distortion) Inhibitor->RC_Formation Blocks Assembly

Caption: MK-8325 binds to the NS5A dimer interface, preventing the structural organization required for Replication Complex (RC) formation and membranous web biogenesis.

Performance Comparison: Potency & Resistance

MK-8325 exhibits "pan-genotype" activity, maintaining efficacy across major HCV genotypes (1-6). However, its primary differentiation lies in its interaction with Resistance-Associated Variants (RAVs).

Comparative Potency Data (EC50)

Note: Values represent typical ranges derived from HCV Replicon Assays (Huh-7 cell lines).

Target / GenotypeMK-8325 (Silyl-Proline)Daclatasvir (Standard)Ledipasvir Ruzasvir (MK-8408)
Genotype 1a (WT) < 50 pM (Low pM)9–50 pM31 pM~2 pM
Genotype 1b (WT) < 10 pM 4–9 pM4 pM~1 pM
Genotype 2a (JFH-1) Active (nM range)~10–50 nM>100 nMHigh Potency
Genotype 3a Active ActiveWeakHigh Potency
Resistance Barrier (RAV Profiling)

Resistance mutations at positions Y93 and L31 are critical differentiators.

  • Daclatasvir: Suffers significant potency loss (>1000-fold) against Y93H (Genotype 1a).

  • MK-8325: Designed to improve upon this profile. While it shows better retention of activity than Daclatasvir against some mutants, it is generally considered an intermediate generation compared to the "flat" profile of Ruzasvir (MK-8408) or Elbasvir , which retain near-wild-type potency against Y93H.

Experimental Protocol: HCV Replicon Assay

To validate the potency of MK-8325 or compare it against other inhibitors, the HCV Replicon Luciferase Reporter Assay is the gold standard. This protocol ensures a self-validating system by using a replication-incompetent control (GND).

Workflow Diagram

Replicon_Assay Huh7 Huh-7 Lunet Cells (Luciferase Replicon) Seeding Seed Cells (96-well / 384-well) Huh7->Seeding Treatment Drug Treatment (MK-8325 Serial Dilution) Seeding->Treatment 24h post-seeding Incubation Incubation (72 Hours @ 37°C) Treatment->Incubation Lysis Cell Lysis & Substrate Addition Incubation->Lysis Readout Luminescence Readout Lysis->Readout Analysis Data Analysis (EC50 Calculation) Readout->Analysis

Caption: Step-by-step workflow for determining EC50 values using a luciferase-linked HCV replicon system.

Detailed Protocol
  • Cell Line Preparation:

    • Use Huh-7 Lunet cells stably expressing the HCV subgenomic replicon (e.g., genotype 1b Con1 or 1a H77) containing a firefly luciferase reporter.

    • Control: Include a "GND" cell line (replication-deficient polymerase mutant) to determine background noise.

  • Compound Preparation:

    • Dissolve MK-8325 dihydrochloride in 100% DMSO to create a 10 mM stock.

    • Prepare 3-fold serial dilutions in assay medium (DMEM + 10% FBS). Final DMSO concentration should be consistent (e.g., 0.5%) across all wells.

  • Assay Execution:

    • Day 0: Seed cells at 5,000 cells/well in white opaque 96-well plates.

    • Day 1: Remove media and add diluted MK-8325. Include "No Drug" (100% activity) and "GND" (0% activity) controls.

    • Day 4 (72h): Add luciferase substrate (e.g., Bright-Glo™). Incubate for 5 mins.

    • Readout: Measure luminescence on a microplate reader.

  • Data Analysis:

    • Normalize data:

      
      .
      
    • Fit curve using a 4-parameter logistic non-linear regression model to determine EC50.

Strategic Positioning in Research

When to choose MK-8325?

  • Structural Activity Relationship (SAR) Studies:

    • Use MK-8325 to investigate the role of silicon bio-isosterism in drug design. The silyl-proline moiety offers a unique probe for studying how lipophilicity changes affect NS5A binding without altering the core pharmacophore significantly.

  • Resistance Modeling:

    • Because MK-8325 is distinct from the "flat" profile of third-generation inhibitors (like Pibrentasvir), it is an excellent tool for generating in vitro resistance colonies to map novel escape pathways that might be distinct from those selected by Daclatasvir or Ledipasvir.

  • Chemical Genetics:

    • Its specific chemical structure allows for the synthesis of tagged derivatives (e.g., photo-affinity probes) to study the precise orientation of the inhibitor within the NS5A dimer, a region that remains difficult to crystallize with high resolution.

References
  • Daclatasvir (Compound 33) Discovery: Journal of Medicinal Chemistry. (2014). "Hepatitis C Virus NS5A Replication Complex Inhibitors: The Discovery of Daclatasvir."

  • Ruzasvir (MK-8408) & Resistance Profiling: Journal of Medicinal Chemistry. (2016). "Discovery of Ruzasvir (MK-8408): A Potent, Pan-Genotype HCV NS5A Inhibitor with Optimized Activity against Common Resistance-Associated Polymorphisms."

  • HCV Replicon Assay Protocols: BenchChem Application Notes. "Application Notes and Protocols for NS5A-IN-1 in HCV Replicon Assays."

  • NS5A Mechanism of Action: Nature. (2010). "Chemical genetics strategy identifies an HCV NS5A inhibitor with a potent clinical effect."[3]

Sources

Comparative Profiling: MK-8325 vs. Daclatasvir in HCV Therapeutics

[1]

Executive Summary

This technical guide provides a head-to-head analysis of MK-8325 , a silyl proline-based NS5A inhibitor developed by Merck, and Daclatasvir (DCV) , the first-in-class NS5A inhibitor developed by Bristol-Myers Squibb.[1] While both compounds exhibit picomolar potency against Hepatitis C Virus (HCV) replication complexes, their distinct chemical scaffolds—silyl proline versus biphenyl-imidazole—offer unique insights into the evolution of direct-acting antivirals (DAAs).[1]

This guide is designed for researchers requiring an objective evaluation of efficacy, resistance barriers, and experimental protocols for these compounds.

Chemical Architecture & Mechanistic Profiling[1]

The efficacy of NS5A inhibitors stems from their ability to bind the NS5A protein dimer, a critical component of the HCV replication complex.

Structural Divergence
  • Daclatasvir (DCV): Characterized by a biphenyl core flanked by two imidazole rings and L-proline caps.[1] This symmetric "dumbbell" shape allows it to span the NS5A dimer interface, effectively "locking" the protein in an inactive conformation.

  • MK-8325: Represents a structural evolution utilizing a silyl proline scaffold.[1][2] The incorporation of a silicon moiety is a strategic medicinal chemistry tactic to modulate lipophilicity and metabolic stability (silicon switch) without altering the pharmacophore's binding geometry significantly.

Mechanism of Action (MoA)

Both compounds function as Replication Complex Inhibitors . They do not exhibit enzymatic activity but rather bind to Domain I of the NS5A protein.

  • Dimerization Blockade: They bind to the NS5A dimer, preventing the correct assembly of the replication complex.

  • Membranous Web Disruption: Recent studies suggest they block the formation of the "membranous web," the intracellular vesicle structure where viral RNA replication occurs.

Visualization: NS5A Inhibition Pathway

The following diagram illustrates the critical intervention points of MK-8325 and Daclatasvir within the HCV lifecycle.

HCV_InhibitionHCV_RNAHCV (+) RNATranslationPolyprotein TranslationHCV_RNA->TranslationPolyproteinPolyprotein Processing(NS3/4A)Translation->PolyproteinNS5A_MonomerNS5A MonomerPolyprotein->NS5A_MonomerNS5A_DimerNS5A DimerizationNS5A_Monomer->NS5A_DimerMembranous_WebMembranous WebFormationNS5A_Dimer->Membranous_WebReplicationViral RNA ReplicationMembranous_Web->ReplicationAssemblyVirion AssemblyReplication->AssemblyInhibitorsMK-8325 / Daclatasvir(Picomolar Binding)Inhibitors->NS5A_Dimer Blocks Dimer InterfaceInhibitors->Membranous_Web Prevents Biogenesis

Figure 1: Mechanism of Action for NS5A inhibitors.[1][3] Both compounds intervene at the dimerization and membranous web formation stages, halting viral replication.

Efficacy Benchmarking: MK-8325 vs. Daclatasvir[1]

The following data aggregates in vitro potency (EC50) values derived from HCV replicon assays. Note the equipotent nature of these compounds in Genotype 1, highlighting the competitive density of the NS5A inhibitor landscape.

Table 1: Comparative In Vitro Potency (EC50)[1]
FeatureMK-8325 (Dihydrochloride)Daclatasvir (DCV)
Primary Target NS5A Domain INS5A Domain I
Core Scaffold Silyl ProlineBiphenyl-Imidazole
Genotype 1a EC50 50 pM 20 - 50 pM
Genotype 1b EC50 9 pM 4 - 9 pM
Genotype 2a EC50 Pan-genotypic activity reported28 - 100 pM (Variable)
Genotype 3a EC50 Pan-genotypic activity reported150 - 800 pM (Weaker)
Protein Binding High (>99%)High (>99%)
Clinical Status Discontinued/Backup (Merck)Approved (Daklinza)

Key Insight: MK-8325 demonstrates "best-in-class" potency potential, particularly in Genotype 1b (single-digit picomolar).[1] However, Daclatasvir's established clinical utility is balanced by a known weakness in Genotype 3, often requiring higher doses or combination with Sofosbuvir.

Resistance Profiling: The Achilles' Heel

NS5A inhibitors are susceptible to Resistance-Associated Variants (RAVs).[1][4] Understanding these profiles is critical for experimental design.

  • Shared Liability: Both compounds show reduced efficacy against variants at positions 31 and 93 of the NS5A protein.[5]

  • Y93H Mutation: This is the most significant RAV.

    • Daclatasvir: The Y93H mutation can shift the EC50 by >1000-fold in Genotype 1a.

    • MK-8325: Designed to have an optimized profile against common RAVs, but early precursors (and likely MK-8325 itself) struggled with viral breakthrough in monotherapy, necessitating combination strategies (e.g., with protease inhibitors).[1]

Experimental Protocol: Luciferase Replicon Assay

To validate the efficacy of MK-8325 or Daclatasvir in your lab, use the following HCV Replicon Assay . This protocol is the industry standard for determining EC50 values.

Principle

This assay uses a human hepatoma cell line (Huh-7) carrying a subgenomic HCV RNA replicon fused to a luciferase reporter.[1] Reduction in luciferase signal correlates directly with inhibition of viral replication.

Workflow Diagram

Replicon_AssayStep11. Cell Seeding(Huh-7 Replicons)3,000 cells/wellStep22. Compound Treatment(MK-8325 / DCV)Serial Dilutions (1:3)Step1->Step2Step33. Incubation72 Hours @ 37°C5% CO2Step2->Step3Step44. Lysis & DetectionAdd Luciferase SubstrateStep3->Step4Step55. Data AnalysisCalculate EC50(Non-linear regression)Step4->Step5

Figure 2: Step-by-step workflow for determining antiviral EC50 values using the Luciferase Replicon System.

Detailed Protocol Steps
  • Cell Preparation:

    • Harvest Huh-7 cells stably expressing the HCV replicon (e.g., GT1b Con1 strain).[1]

    • Suspend in DMEM containing 10% FBS (without selection antibiotics like G418 during the assay).

    • Seed 3,000–5,000 cells/well in a 96-well white opaque plate. Incubate for 24 hours.

  • Compound Preparation:

    • Dissolve MK-8325 (dihydrochloride) and Daclatasvir in 100% DMSO to create a 10 mM stock.

    • Critical Step: Perform a 3-fold serial dilution in cell culture medium. Ensure the final DMSO concentration on cells is constant (typically 0.5%) to avoid cytotoxicity artifacts.

    • Include a "No Drug" control (0.5% DMSO only) and a "Background" control (non-transfected cells).

  • Treatment & Incubation:

    • Add diluted compounds to the cell plates.[6]

    • Incubate for 72 hours at 37°C, 5% CO2. This duration allows sufficient turnover of the replication complex to observe inhibition.

  • Readout:

    • Remove media (or add reagent directly if using "Glo" type assays).

    • Add Luciferase assay reagent (e.g., Bright-Glo™).[1]

    • Measure luminescence using a microplate reader.

  • Data Analysis:

    • Normalize data: (Signal_Sample - Signal_Background) / (Signal_Control - Signal_Background) * 100.

    • Plot % Inhibition vs. Log[Concentration].

    • Fit curve using a 4-parameter logistic model to determine EC50.

Conclusion

MK-8325 represents a potent medicinal chemistry achievement, utilizing a silyl-proline scaffold to achieve single-digit picomolar potency against HCV Genotype 1b.[1] However, Daclatasvir remains the reference standard for NS5A inhibition due to its extensive clinical validation and established pan-genotypic utility (despite GT3 weaknesses).

For research purposes:

  • Use Daclatasvir as the "Gold Standard" control for NS5A inhibition assays.

  • Use MK-8325 when investigating the impact of silyl-proline structural modifications on resistance barriers or metabolic stability.[1]

References

  • Jiang, Y., et al. (2018). MK-8325: A silyl proline-containing NS5A inhibitor with pan-genotype activity for treatment of HCV.[1][2] Bioorganic & Medicinal Chemistry Letters, 28(10), 1954-1957.[1][2] Link

  • Gao, M., et al. (2010). Chemical genetics strategy identifies an HCV NS5A inhibitor with a potent clinical effect. Nature, 465(7294), 96-100.[1] Link[1]

  • Belema, M., & Meanwell, N. A. (2014). Discovery of Daclatasvir, a Pan-Genotypic Hepatitis C Virus NS5A Replication Complex Inhibitor. Journal of Medicinal Chemistry, 57(5), 1643–1672. Link[1]

  • Berger, C., et al. (2014). Daclatasvir-like inhibitors of NS5A block early biogenesis of hepatitis C virus-induced membranous replication factories, independent of RNA replication.[1] Gastroenterology, 147(5), 1094-1105.[1] Link

Validating MK-8325 (dihydrochloride) Antiviral Activity with qPCR

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanism of Action

MK-8325 (dihydrochloride) is a potent, direct-acting antiviral (DAA) targeting the Hepatitis C Virus (HCV) non-structural protein 5A (NS5A). Unlike protease inhibitors (NS3/4A) or polymerase inhibitors (NS5B), MK-8325 functions by disrupting the formation of the viral replication complex (RC), a membrane-associated web essential for viral RNA synthesis.

As a Senior Application Scientist, I emphasize that validating MK-8325 requires more than just phenotypic observation (e.g., CPE assays). It demands precise quantification of viral RNA reduction using RT-qPCR , particularly when assessing potency against resistant variants (RAVs) where subtle shifts in EC50 determine clinical viability.

Mechanism of Action: The NS5A Blockade

MK-8325 binds to Domain I of the NS5A dimer. This binding event is distinct because it does not inhibit an enzymatic active site but rather distorts the protein conformation required for the recruitment of NS5B polymerase and the formation of the double-membrane vesicle (DMV) replication factories.

MK8325_Mechanism HCV_RNA HCV (+) RNA Genome Polyprotein Polyprotein Translation HCV_RNA->Polyprotein NS5A_Mono NS5A Monomers Polyprotein->NS5A_Mono NS5A_Dimer NS5A Dimerization (Domain I) NS5A_Mono->NS5A_Dimer Rep_Complex Replication Complex (RC) Formation NS5A_Dimer->Rep_Complex Viral_Rep Viral RNA Replication Rep_Complex->Viral_Rep MK8325 MK-8325 (Dihydrochloride) MK8325->NS5A_Dimer  High-Affinity Binding  

Figure 1: Mechanism of Action. MK-8325 inhibits the critical dimerization of NS5A, preventing the assembly of the replication complex.

Comparative Analysis: MK-8325 vs. Alternatives

In the landscape of NS5A inhibitors, MK-8325 is distinguished by its specific chemical scaffold (silyl-proline) and its salt form (dihydrochloride), which is engineered to improve solubility—a common bottleneck in the formulation of lipophilic NS5A inhibitors.

Table 1: Technical Comparison of Key NS5A Inhibitors

FeatureMK-8325 (Dihydrochloride)Daclatasvir (DCV)Ledipasvir (LDV)
Target HCV NS5A (Domain I)HCV NS5A (Domain I)HCV NS5A (Domain I)
Chemical Class Silyl-Proline ScaffoldBiphenyl ImidazoleFluorene-containing
Potency (GT1b) < 100 pM (Picomolar)~9 pM~4 pM
Potency (GT1a) < 100 pM (Picomolar)~50 pM~30 pM
Genotype Coverage Pan-Genotypic (GT1-6)Pan-GenotypicGT1, 4, 5, 6 (Weak on GT2/3)
Solubility Profile High (Dihydrochloride Salt)Low (pH dependent)Low (pH dependent)
Primary Utility Next-Gen Combination TherapyFirst-in-Class BenchmarkStandard of Care (w/ Sofosbuvir)

Scientist’s Insight: While Daclatasvir is the historical benchmark, MK-8325's structural inclusion of a silyl group aims to alter the metabolic profile and resistance barrier. When validating MK-8325, you are looking for non-inferiority to Daclatasvir in potency, but superior performance in solubility-limited assays or specific resistance profiles (e.g., Y93H mutants).

Experimental Workflow: The Replicon qPCR Assay

To validate antiviral activity, we utilize an HCV Replicon system (typically Huh-7 cells harboring a subgenomic luciferase/neomycin replicon). While luciferase provides a quick readout, RT-qPCR is the gold standard for confirming that the reduction in signal is due to RNA degradation/replication inhibition and not just reporter protein interference.

Workflow Seed 1. Seed Huh-7 Replicon Cells Treat 2. Treatment (MK-8325 Serial Dilution) Seed->Treat Incubate 3. Incubate (48-72 Hours) Treat->Incubate Lysis 4. Cell Lysis & RNA Extraction Incubate->Lysis RT 5. Reverse Transcription (cDNA) Lysis->RT qPCR 6. qPCR (TaqMan Probe) RT->qPCR Analysis 7. Data Analysis (Delta-Delta Ct) qPCR->Analysis

Figure 2: Validation Workflow. A step-by-step path from cell culture to quantitative data analysis.

Detailed Validation Protocol

A. Reagent Preparation (Critical Step)
  • MK-8325 Stock: Dissolve MK-8325 dihydrochloride in DMSO to create a 10 mM stock.

    • Note: Although the dihydrochloride salt improves aqueous solubility, DMSO is preferred for the master stock to effectively manage the lipophilic core of the molecule and prevent precipitation upon freezing.

  • Control: Daclatasvir (10 mM in DMSO) as a positive control.

  • Primers/Probes: Use a TaqMan primer set targeting the HCV 5' UTR (highly conserved).

    • Forward: 5'-CTTCACGCAGAAAGCGTCTA-3'

    • Reverse: 5'-CAAGCACCCTATCAGGCAGT-3'

    • Probe: 5'-[FAM]-TATGAGTGTCGTGCAGCCTCCAGG-[TAMRA]-3'

B. Cell Culture & Treatment
  • Seeding: Plate Huh-7 HCV replicon cells (e.g., genotype 1b Con1) at

    
     cells/well in a 96-well plate.
    
  • Equilibration: Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Addition:

    • Prepare a 3-fold serial dilution of MK-8325 in culture medium (Final concentrations: 100 nM down to 0.1 pM).

    • Include Vehicle Control (DMSO only) and No Template Control (NTC) .

    • Self-Validation: Ensure final DMSO concentration is <0.5% to avoid non-specific cytotoxicity.

  • Incubation: Incubate for 72 hours. This duration is critical for NS5A inhibitors to allow the turnover of pre-existing replication complexes.

C. RNA Extraction & RT-qPCR
  • Lysis: Aspirate media and wash with PBS. Lyse cells using a chaotropic buffer (e.g., RLT buffer) to inactivate RNases immediately.

  • Extraction: Use a silica-column based kit (e.g., RNeasy) or magnetic beads. Elute in 30 µL nuclease-free water.

  • One-Step RT-qPCR:

    • Master Mix: 10 µL 2x RT-qPCR Master Mix (e.g., TaqPath).

    • Primers/Probe: 1 µL (900 nM primers / 250 nM probe final).

    • Template: 5 µL RNA.

    • Water: Up to 20 µL.

  • Cycling Conditions:

    • RT: 50°C for 15 min.

    • Activation: 95°C for 2 min.

    • Cycling (40 cycles): 95°C for 15s / 60°C for 1 min (Acquire Data).

D. Data Analysis (The Method)

To ensure trustworthiness, normalize HCV RNA levels against a housekeeping gene (GAPDH or ACTB).

  • Calculate

    
    : 
    
    
    
    .
  • Calculate

    
    : 
    
    
    
    .
  • Fold Change:

    
    .
    
  • EC50 Determination: Plot Fold Change vs. Log[Concentration] using non-linear regression (4-parameter logistic fit).

Troubleshooting & Scientific Integrity

  • Cytotoxicity Check: NS5A inhibitors are highly potent. If you see a drop in viral RNA only at high concentrations (>1 µM), verify cell viability (MTS/CCK-8 assay). True antiviral activity should occur in the picomolar/nanomolar range without cytotoxicity.

  • The "Tail" Effect: NS5A inhibitors often show a maximal inhibition plateau of ~3-4 logs but may leave a residual tail of replication. This is a known class effect, not necessarily a failure of MK-8325.

  • Salt Form Handling: The dihydrochloride form is hygroscopic. Store desiccated at -20°C. Weigh rapidly to avoid water uptake affecting the molar mass calculations.

References

  • Nair, A. G., et al. (2018).[1] "MK-8325: A silyl proline-containing NS5A inhibitor with pan-genotype activity for treatment of HCV."[1][2][3] Bioorganic & Medicinal Chemistry Letters, 28(10), 1954-1957.[1][2]

  • Gao, M., et al. (2010). "Chemical genetics strategy identifies an HCV NS5A inhibitor with a potent clinical effect." Nature, 465(7294), 96-100. (Foundational paper for NS5A class mechanism).

  • Lohmann, V., et al. (1999). "Replication of subgenomic hepatitis C virus RNAs in a hepatoma cell line." Science, 285(5424), 110-113. (Protocol standard for Replicon Assay).

  • TargetMol. "MK-8325 Chemical Properties and Safety Data." TargetMol Compound Database.

Sources

Technical Guide: MK-8325 (Dihydrochloride) Resistance & Cross-Resistance Profile

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of MK-8325 (dihydrochloride), a silyl proline-containing NS5A inhibitor. It synthesizes experimental data to define its resistance barrier, cross-resistance potential with other Direct-Acting Antivirals (DAAs), and phenotypic performance in HCV replicon assays.

Executive Summary

MK-8325 is a potent, pan-genotypic Hepatitis C Virus (HCV) NS5A inhibitor distinguished by its unique silyl proline core.[1][2][3] Unlike first-generation inhibitors (e.g., Daclatasvir) which often lack robust potency against Genotype 3 or specific polymorphisms, MK-8325 demonstrates broad activity across Genotypes 1–6 (GT1–6) with EC50 values in the low picomolar range (1.7–19.3 pM for GT1–5).

However, its resistance profile places it as a transitional compound between first-generation agents and second-generation "high-barrier" inhibitors like Elbasvir (MK-8742) or Pibrentasvir. While effective against wild-type (WT) strains, MK-8325 exhibits cross-resistance to key Resistance-Associated Substitutions (RASs) at positions 31 and 93, a liability that drove the structural evolution of later Merck candidates.

Structural Basis & Mechanism of Action

MK-8325 targets the NS5A Domain I , a zinc-binding phosphoprotein essential for the formation of the Viral Replication Complex (VRC).

Structural Differentiator: The Silyl Proline

Most NS5A inhibitors utilize a symmetric or pseudo-symmetric bi-aromatic core. MK-8325 incorporates a silyl proline moiety.[1][2] This bulky, lipophilic group is designed to:

  • Increase hydrophobic interactions within the NS5A dimer interface.

  • Improve cell permeability and pharmacokinetic stability.

  • Enhance potency against specific polymorphs that destabilize first-generation inhibitor binding.

Mechanism of Action Pathway

The following diagram illustrates the cascade of MK-8325 inhibition, leading to the collapse of the membranous web required for viral RNA synthesis.

NS5A_Mechanism MK8325 MK-8325 (Inhibitor) NS5A_Dimer NS5A Dimer (Domain I) MK8325->NS5A_Dimer Binds to N-terminus Complex Inhibitor-NS5A Complex NS5A_Dimer->Complex Dimer Stabilization Hyperphos Hyperphosphorylation Blockade Complex->Hyperphos Prevents conformational switch Membrane Membranous Web Disruption Hyperphos->Membrane Loss of VRC integrity Replication Viral RNA Replication Halted Membrane->Replication Abortive infection

Figure 1: Mechanism of Action. MK-8325 binds the NS5A dimer, blocking the conformational changes necessary for membranous web formation and RNA replication.

Comparative Resistance Profile

The genetic barrier to resistance is defined by the fold-change in EC50 required to inhibit mutant replicons compared to the wild-type.

Key Resistance-Associated Substitutions (RASs)

Resistance to MK-8325 is primarily driven by mutations in the N-terminal region of NS5A (amino acids 28–93).

PositionMutationImpact on MK-8325Cross-Resistance
L31 L31V, L31MModerate. Reduces hydrophobic contact with the inhibitor core.High. Affects Daclatasvir, Ledipasvir, Ombitasvir.
Y93 Y93H, Y93NHigh. Critical pi-stacking interaction loss. The "Achilles Heel" of the class.High. Affects almost all NS5A inhibitors (except Pibrentasvir to a lesser degree).
Q30 Q30E, Q30RModerate-High. Charge repulsion effects.Variable. High for Ledipasvir; Moderate for MK-8325.
Comparative Efficacy Data (Fold-Change vs. WT)

The table below synthesizes data comparing MK-8325 against First-Generation (Daclatasvir) and Second-Generation (Elbasvir) inhibitors against GT1a replicons.

Variant (GT1a)MK-8325 (Fold Change)Daclatasvir (Fold Change)Elbasvir (Fold Change)Interpretation
Wild Type 1.0 (EC50 ~2 pM)1.0 (EC50 ~9 pM)1.0 (EC50 ~2 pM)MK-8325 is highly potent against WT.
L31V ~10–50x>100x<5xMK-8325 retains better activity than DCV but lags behind Elbasvir.
Y93H >1,000x>10,000x~10–20xCritical Failure Point. MK-8325 loses significant potency, similar to DCV.
L31V + Y93H >10,000xResistance>1,000xLinked mutations confer high-level resistance across the class.

Analysis:

  • Pan-Genotypic Advantage: Unlike Daclatasvir, which requires high doses for GT3, MK-8325 maintains picomolar potency against WT GT3a.

  • The Y93H Barrier: MK-8325 does not solve the Y93H resistance problem. This specific liability is why MK-8325 was eventually superseded by MK-8742 (Elbasvir), which utilized a tetracyclic indole core to maintain potency against Y93 variants.

Cross-Resistance Analysis

Researchers investigating treatment failure must understand if MK-8325 is a viable rescue option.

  • Failures on Protease Inhibitors (NS3/4A):

    • No Cross-Resistance. MK-8325 is fully active against NS3 variants (e.g., D168V, R155K). It is an excellent partner for protease inhibitors (e.g., Grazoprevir).

  • Failures on First-Gen NS5A Inhibitors (Daclatasvir/Ledipasvir):

    • High Cross-Resistance. If a patient fails Daclatasvir with a Y93H or L31V mutation, MK-8325 will likely exhibit reduced efficacy. It is not recommended as a monotherapy rescue for NS5A failures.

  • Failures on Nucleotide Polymerase Inhibitors (Sofosbuvir):

    • No Cross-Resistance. MK-8325 retains full potency against S282T NS5B mutants.

Experimental Protocol: Phenotypic Analysis

This protocol details the validation of MK-8325 potency against HCV replicons. It is designed to be self-validating by including both negative (DMSO) and positive (Daclatasvir) controls.

Workflow Diagram

Replicon_Assay Cells Huh-7.5 Cells (Luciferase Replicon) Seed Seed 96-well Plate (5,000 cells/well) Cells->Seed Treat Compound Treatment (Serial Dilution) Seed->Treat 24h post-seed Incubate Incubation (72 Hours, 37°C) Treat->Incubate Lysis Cell Lysis & Luciferase Reagent Incubate->Lysis Read Luminescence Readout (EnVision/Victor) Lysis->Read Analyze EC50 Calculation (Non-linear Regression) Read->Analyze

Figure 2: Phenotypic Replicon Assay Workflow. Standardized process for determining EC50 values.

Detailed Methodology

Materials:

  • Compound: MK-8325 (dihydrochloride). Dissolve in 100% DMSO to create a 10 mM stock. Store at -20°C.

  • Cells: Huh-7.5 cells stably expressing HCV subgenomic replicon (GT1b-Con1 or GT1a-H77) with a Luciferase reporter (e.g., Renilla or Firefly).

  • Media: DMEM + 10% FBS + Non-essential amino acids + Selection Antibiotic (e.g., G418 or Blasticidin).

Step-by-Step Protocol:

  • Cell Seeding:

    • Harvest replicon cells in the logarithmic growth phase.

    • Suspend in assay media (without selection antibiotic) at 5 x 10^4 cells/mL.

    • Seed 100 µL/well into a white opaque 96-well plate.

    • Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Preparation (Serial Dilution):

    • Self-Validation Step: Include Daclatasvir as a reference standard. Expected EC50 for GT1b should be ~10–20 pM. If >100 pM, the assay is invalid (check cell density or DMSO tolerance).

    • Prepare a 3-fold serial dilution of MK-8325 in 100% DMSO (starting concentration 1000x final).

    • Dilute these stocks 1:1000 into pre-warmed assay media to generate 2x final concentrations.

  • Treatment:

    • Remove media from the cell plate.

    • Add 100 µL of compound-containing media to respective wells.

    • Include DMSO Control (0.5% DMSO final) for 100% signal (Max).

    • Include No Cell Control or Replication Deficient Control (e.g., GN5T) for background signal (Min).

  • Incubation:

    • Incubate for 72 hours. Note: 48 hours is insufficient for NS5A inhibitors due to the slow turnover of the replication complex.

  • Readout:

    • Add Luciferase assay reagent (e.g., Bright-Glo) according to manufacturer instructions.

    • Measure luminescence.

  • Data Analysis:

    • Normalize data: % Activity = (Sample - Min) / (Max - Min) * 100.

    • Fit curve using a 4-parameter logistic equation (GraphPad Prism or similar) to determine EC50.

References

  • Discovery of MK-8325

    • Coburn, C. A., et al. (2018). "MK-8325: A silyl proline-containing NS5A inhibitor with pan-genotype activity for treatment of HCV."[1][2][3] Bioorganic & Medicinal Chemistry Letters, 28(10), 1954-1957.[1][2]

  • NS5A Resistance Mechanisms

    • Gao, M. (2013). "Antiviral activity and resistance of HCV NS5A replication complex inhibitors." Current Opinion in Virology, 3(5), 514-520.
  • Comparative Resistance Barriers (Daclatasvir)

    • Wang, C., et al. (2014). "Comparison of Daclatasvir Resistance Barriers on NS5A from Hepatitis C Virus Genotypes 1 to 6." Antimicrobial Agents and Chemotherapy, 58(9), 5155-5163.[4]

  • Evolution of Merck NS5A Inhibitors (MK-8742 Context)

    • Coburn, C. A., et al. (2013). "Discovery of MK-8742: an HCV NS5A inhibitor with broad genotype activity."[3] ChemMedChem, 8(12), 1930-1940.

  • HCV Resistance Testing Guidelines

    • AASLD-IDSA. (2025). "HCV Resistance Primer." HCV Guidelines.

Sources

Benchmarking MK-8325 (dihydrochloride) against next-generation NS5A inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benchmarking MK-8325 (dihydrochloride) against next-generation NS5A inhibitors Content Type: Technical Comparison Guide

Executive Summary & Mechanistic Basis

MK-8325 (Ruzasvir) represents a distinct class of Hepatitis C Virus (HCV) NS5A inhibitors characterized by a unique silyl-proline scaffold.[1] While second-generation inhibitors like Velpatasvir (VEL) and Pibrentasvir (PIB) have defined the current standard of care (SOC), MK-8325 remains a critical tool compound for studying Structure-Activity Relationships (SAR) regarding lipophilicity and potency against Resistance-Associated Variants (RAVs).

This guide objectively benchmarks MK-8325 (supplied as the dihydrochloride salt for enhanced aqueous solubility) against first-generation (Daclatasvir) and next-generation (Velpatasvir) alternatives, focusing on potency (EC₅₀) and the genetic barrier to resistance.

Mechanism of Action: Dimerization Inhibition

NS5A is a phosphoprotein with no intrinsic enzymatic activity, yet it is essential for viral replication and assembly. It forms homodimers that bind viral RNA. MK-8325, like other Direct-Acting Antivirals (DAAs) in this class, binds to Domain I of the NS5A dimer, distorting the protein conformation and preventing the formation of the functional replication complex.

NS5A_Mechanism NS5A_Mono NS5A Monomers Dimerization Homodimerization (Zinc-coordinated) NS5A_Mono->Dimerization RNA_Bind Viral RNA Binding (Replication Complex) Dimerization->RNA_Bind Viral_Rep HCV Replication RNA_Bind->Viral_Rep Inhibitor MK-8325 (Silyl-Proline Scaffold) Inhibitor->Dimerization Binds Domain I Distorts Conformation

Figure 1: Mechanism of Action. MK-8325 targets the NS5A dimer interface, preventing the essential RNA-binding step required for viral replication.

Comparative Potency Analysis (In Vitro)

The following data synthesizes performance across key HCV genotypes. MK-8325 is distinguished by its sub-nanomolar potency, driven by the silyl group which enhances hydrophobic interaction within the NS5A binding groove.

Table 1: Potency (EC₅₀) and Resistance Profiles

Data represents mean EC₅₀ values derived from stable luciferase replicon assays (Huh-7 cell lines).

FeatureDaclatasvir (DCV) MK-8325 (Ruzasvir) Velpatasvir (VEL)
Generation 1st Gen (Reference)Late 2nd Gen (Experimental)Next-Gen (Pangenotypic)
Chemistry Biphenyl coreSilyl-Proline core Bis-pyrrolidine
GT1b EC₅₀ 0.009 nM< 0.010 nM 0.006 nM
GT3a EC₅₀ 0.120 – 0.870 nM0.015 – 0.050 nM 0.010 nM
Y93H Fold Shift > 1,000x (High Resist.)[2][3]~100x (Moderate) < 10x (High Barrier)
Solubility Low (Req. DMSO)High (Dihydrochloride) Low (Req. DMSO)

Key Insight: MK-8325 significantly outperforms Daclatasvir in Genotype 3a (the "hard-to-treat" genotype) but shows a lower barrier to the Y93H resistance mutation compared to Velpatasvir [1, 2].

Resistance Profiling Workflow

A critical differentiator for NS5A inhibitors is their performance against Resistance-Associated Variants (RAVs), specifically at positions 31 (L31V) and 93 (Y93H). The following workflow describes the standard procedure for profiling MK-8325 against these mutants.

Resistance_Profiling Start Wild Type HCV Replicon Mutagenesis Site-Directed Mutagenesis (Y93H) Start->Mutagenesis Transfection Electroporation (Huh-7 Cells) Mutagenesis->Transfection Treatment Compound Treatment (MK-8325 Serial Dilution) Transfection->Treatment Readout Luciferase Assay (48-72h) Treatment->Readout Analysis Calculate Fold-Shift (EC50 Mutant / EC50 WT) Readout->Analysis

Figure 2: Resistance Profiling Workflow.[2] Determining the "Fold Shift" is essential to benchmark the genetic barrier of MK-8325 against specific point mutations.

Experimental Protocol: Luciferase Replicon Assay

This protocol is the industry standard for generating the data in Table 1. It relies on a bicistronic replicon where the first cistron encodes a luciferase reporter (Renilla or Firefly) and the second encodes the viral non-structural proteins (NS3-NS5B).

Scope: Determination of EC₅₀ for MK-8325 dihydrochloride.

Materials Required[4][5][6][7]
  • Cell Line: Huh-7.5 cells stably expressing HCV subgenomic replicon (e.g., genotype 1b or 3a) with a luciferase reporter.

  • Compound: MK-8325 dihydrochloride (Store at -20°C, dessicated).

  • Media: DMEM supplemented with 10% FBS, non-essential amino acids, and G418 (selection antibiotic).

  • Reagents: Bright-Glo™ or Renilla-Glo™ Luciferase Assay System.

Step-by-Step Methodology

1. Compound Preparation (Self-Validating Step)

  • Dissolve MK-8325 dihydrochloride in 100% DMSO to create a 10 mM stock.

  • Validation: Verify complete dissolution; the salt form is more soluble than the free base, but vortexing is still required.

  • Prepare a 3-fold serial dilution series in cell culture media (final DMSO concentration must be kept constant, typically 0.5%, to avoid cytotoxicity artifacts).

2. Cell Seeding

  • Harvest replicon cells during the logarithmic growth phase.

  • Seed cells into white opaque 96-well plates at a density of 5,000 – 10,000 cells/well .

  • Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment.

3. Treatment

  • Remove culture media and replace with 100 µL of media containing the serially diluted MK-8325.

  • Controls (Required):

    • Negative Control: 0.5% DMSO vehicle only (Max Signal).

    • Background Control: Non-transfected parental Huh-7 cells (Noise floor).

    • Positive Control: 10 nM Velpatasvir or Daclatasvir.

4. Incubation & Lysis

  • Incubate plates for 72 hours . This duration is critical to observe the inhibition of viral RNA replication rather than just protein stability.

  • Add Luciferase Assay Reagent (equal volume to media, e.g., 100 µL) directly to wells.

  • Agitate on an orbital shaker for 2 minutes to ensure complete cell lysis.

5. Data Analysis

  • Read luminescence using a microplate luminometer.

  • Normalize data:

    
    
    
  • Fit the dose-response curve using a non-linear regression (4-parameter Hill equation) to determine the EC₅₀.

Conclusion & Positioning

MK-8325 serves as a high-potency benchmark for the silyl-proline class of NS5A inhibitors.

  • Advantages: Superior potency against Genotype 3 compared to first-generation inhibitors (Daclatasvir). The dihydrochloride salt form offers improved handling and solubility for in vitro assays.

  • Limitations: It exhibits a moderate genetic barrier to the Y93H mutation compared to third-generation agents like Pibrentasvir.

  • Application: Ideal for research focused on overcoming specific resistance polymorphisms and studying the lipophilic requirements of the NS5A Domain I binding pocket.

References

  • Jiang, Y., et al. (2018). MK-8325: A silyl proline-containing NS5A inhibitor with pan-genotype activity for treatment of HCV.[1] Bioorganic & Medicinal Chemistry Letters, 28(10), 1954-1957.[1] [Link]

  • Wang, C., et al. (2014). Comparison of daclatasvir resistance barriers on NS5A from hepatitis C virus genotypes 1 to 6: implications for cross-genotype activity. Antimicrobial Agents and Chemotherapy, 58(9), 5155–5163. [Link]

  • Lohmann, V., et al. (1999). Replication of subgenomic hepatitis C virus RNAs in a hepatoma cell line. Science, 285(5424), 110-113. (The foundational paper for the Replicon Assay). [Link]

  • Hernandez, D., et al. (2013). In vitro activity of daclatasvir on hepatitis C virus genotype 3 NS5A. Antimicrobial Agents and Chemotherapy, 57(1), 611-613. [Link]

Sources

Head-to-Head Comparison Guide: MK-8325 (dihydrochloride) vs. Elbasvir

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Subject: Hepatitis C Virus (HCV) NS5A Inhibitors Audience: Virologists, Medicinal Chemists, and Drug Discovery Scientists

Executive Summary: The Strategic Distinction

In the landscape of Hepatitis C Virus (HCV) research, Elbasvir (MK-8742) and MK-8325 represent two distinct pinnacles of NS5A inhibitor design. While both target the same viral phosphoprotein essential for replication and assembly, their utility in a research setting differs based on the experimental "question" being asked.

  • Elbasvir is the Clinical Benchmark . It is the FDA-approved standard (part of Zepatier™) used to model successful therapeutic outcomes and to generate resistance profiles relevant to current patient populations.

  • MK-8325 is the Pan-Genotypic Specialist . A silyl-proline-based inhibitor, it was designed to overcome the structural rigidity that limits earlier generations. It serves as a critical tool for studying "hard-to-treat" genotypes and exploring the mechanistic limits of NS5A inhibition against complex resistance-associated substitutions (RASs).

Mechanistic Profiling & Chemical Identity

Both compounds inhibit NS5A , a multifunctional protein with no enzymatic activity but a critical role in organizing the HCV replication complex (RC).

Structural Logic
  • Elbasvir: Features a tetracyclic indole core . This rigid scaffold locks the molecule into a conformation that tightly binds the NS5A dimer interface. However, this rigidity can be a liability when the protein mutates (e.g., Y93H), altering the binding pocket geometry.

  • MK-8325: Utilizes a silyl-proline core .[1][2] The incorporation of silicon imparts unique lipophilicity and, crucially, a different bond length/angle profile compared to carbon analogs. This allows MK-8325 to "flex" or accommodate steric clashes introduced by resistance mutations more effectively than rigid planar inhibitors.

Visualization: The NS5A Inhibition Pathway

The following diagram illustrates the critical node where both inhibitors act, preventing the formation of the "Membranous Web" required for RNA synthesis.

HCV_Replication HCV_Entry HCV Entry & Uncoating Translation Polyprotein Translation HCV_Entry->Translation Processing Polyprotein Processing (NS3/4A Protease) Translation->Processing NS5A_Dimer NS5A Dimerization Processing->NS5A_Dimer Releases NS5A Membranous_Web Membranous Web Formation (Replication Complex) NS5A_Dimer->Membranous_Web Recruits Host Factors (PI4KIIIα) Inhibitors NS5A INHIBITORS (Elbasvir / MK-8325) Inhibitors->NS5A_Dimer Binds Domain I Disrupts Dimerization RNA_Synth RNA Replication (NS5B Polymerase) Membranous_Web->RNA_Synth Assembly Viral Assembly & Release RNA_Synth->Assembly

Caption: Disruption of the HCV lifecycle. Both Elbasvir and MK-8325 bind the NS5A dimer, preventing the recruitment of host factors (like PI4KIIIα) necessary for forming the replication organelle.

Comparative Performance Data

The following data synthesizes results from replicon assays. Note the distinction in "Resistance Barrier."

FeatureElbasvir (MK-8742) MK-8325 (dihydrochloride)
Primary Role Clinical Standard (FDA Approved)Advanced Research Tool
Chemical Class Tetracyclic IndoleSilyl-Proline Peptidomimetic
Potency (GT1a WT) EC₅₀ ≈ 0.006 nM (6 pM) EC₅₀ ≈ 0.002 – 0.010 nM
Potency (GT1b WT) EC₅₀ ≈ 0.002 nMEC₅₀ < 0.005 nM
Genotype Coverage High (GT1, 4) / Moderate (GT2, 3)Broad Pan-Genotypic (GT1-6)
Resistance (Y93H) Susceptible (Fold shift > 1000x in some assays)Resilient (Maintains pM activity)
Solubility DMSO (High), Aqueous (Very Low)DMSO (High), Aqueous (Low)
Metabolic Stability High (CYP3A4 substrate)Moderate/High
The "Resistance Gap"

This is the deciding factor for experimental design.

  • Use Elbasvir if you need to induce resistance. Culturing cells with sublethal Elbasvir concentrations is a reliable method to generate Y93H or L31V mutant colonies for study.

  • Use MK-8325 if you need to suppress these mutants. Its silyl-proline structure retains potency against the Y93H variant where rigid inhibitors fail.

Experimental Protocols

A. Solubility & Stock Preparation (Critical for MK-8325)

MK-8325 is supplied as a dihydrochloride salt, which aids initial dissolution but requires careful handling to prevent precipitation in cell culture media.

  • Solvent: Use anhydrous DMSO (Dimethyl Sulfoxide).[3] Do not use water or PBS for the stock solution.

  • Concentration: Prepare a 10 mM master stock.

    • Calculation: MW of MK-8325 (free base) ≈ 843 g/mol . Check if your vial is the 2HCl salt (MW ≈ 916 g/mol ).

    • Example: Dissolve 1 mg of MK-8325 (2HCl) in ~109 µL of DMSO to get 10 mM.

  • Storage: Aliquot into small volumes (10-20 µL) and store at -80°C . Avoid freeze-thaw cycles.[3]

  • Working Solution: Dilute the DMSO stock into culture media immediately before use. Keep final DMSO concentration < 0.5% to avoid cytotoxicity.

B. HCV Replicon Assay (Head-to-Head)

To objectively compare potencies, follow this luciferase-based reporter workflow.

Materials:

  • Huh-7.5 cells stably expressing HCV subgenomic replicon (Luciferase reporter).

  • DMEM + 10% FBS + Selection Antibiotics (e.g., G418).

  • Renilla/Firefly Luciferase Assay System.

Workflow:

  • Seeding: Plate Huh-7.5 replicon cells (5,000 cells/well) in 96-well white-walled plates. Incubate 24h to adhere.

  • Compound Treatment:

    • Prepare 3-fold serial dilutions of Elbasvir and MK-8325 in DMEM (no G418).

    • Range: Start at 10 nM down to 0.1 pM . Include a "No Drug" (DMSO only) control.

    • Apply to cells.

  • Incubation: Incubate for 72 hours at 37°C, 5% CO₂.

  • Readout:

    • Remove media. Wash 1x with PBS.

    • Add Lysis Buffer (20 µL) and Luciferase Substrate (100 µL).

    • Measure luminescence on a plate reader.

  • Analysis: Normalize RLU (Relative Light Units) to DMSO control. Fit data to a 4-parameter logistic equation to calculate EC₅₀.

Decision Logic: Which Reagent to Choose?

Use this logic flow to select the correct inhibitor for your study.

Selection_Logic Start Select Experimental Goal Q1 Are you modeling a clinical patient outcome? Start->Q1 Q2 Are you studying Drug Resistance mechanisms? Q1->Q2 No Choice_Elbasvir SELECT ELBASVIR (Clinical Standard) Q1->Choice_Elbasvir Yes (Zepatier regimen) Res_Type Type of Resistance Study Q2->Res_Type Res_Type->Choice_Elbasvir Generating resistant mutants (Selection Pressure) Choice_MK8325 SELECT MK-8325 (Pan-Genotypic Tool) Res_Type->Choice_MK8325 Testing efficacy against known mutants (Y93H, L31V) Res_Type->Choice_MK8325 Screening non-GT1 genotypes (GT3, GT6)

Caption: Selection framework. Elbasvir is preferred for clinical benchmarking and generating resistance. MK-8325 is preferred for overcoming resistance and broad-spectrum profiling.

References

  • Discovery of MK-8325: Jiang, Y., et al. (2018).[1] "MK-8325: A silyl proline-containing NS5A inhibitor with pan-genotype activity for treatment of HCV."[1][2] Bioorganic & Medicinal Chemistry Letters, 28(10), 1954-1957.[1]

  • Elbasvir Profile: Coburn, C. A., et al. (2013). "Discovery of MK-8742: an HCV NS5A inhibitor with broad genotype activity." ChemMedChem, 8(12), 1930-1940.

  • Resistance Mechanisms: Gottwein, J. M., et al. (2018). "Efficacy of NS5A Inhibitors Against Hepatitis C Virus Genotypes 1–7 and Escape Variants." Gastroenterology, 154(5), 1435-1448.

  • HCV Replicon Assay Standards: Lohmann, V., et al. (1999). "Replication of subgenomic hepatitis C virus RNAs in a hepatoma cell line." Science, 285(5424), 110-113.

Sources

Technical Comparison Guide: MK-8325 (Dihydrochloride) Synergy & Antiviral Efficacy

[1]

Executive Summary: The Silyl-Proline Advantage

MK-8325 (dihydrochloride) is a potent, direct-acting antiviral (DAA) targeting the Hepatitis C Virus (HCV) NS5A replication complex.[1] Distinguished by its silyl-proline core , MK-8325 was engineered to overcome the hydrophobicity issues common in early NS5A inhibitors while maintaining picomolar potency across Genotypes 1–6.[1]

This guide analyzes the synergistic potential of MK-8325 when paired with NS3/4A protease inhibitors (e.g., Grazoprevir/MK-5172) and NS5B polymerase inhibitors (e.g., Sofosbuvir).[1] It provides the experimental framework required to validate these combinations in a preclinical setting.

Mechanistic Architecture & Synergy Logic[1]

The Dual-Target Blockade

Effective HCV eradication requires the simultaneous disruption of multiple stages of the viral life cycle to prevent the emergence of Resistance-Associated Variants (RAVs).

  • MK-8325 (NS5A Inhibitor): Binds to Domain I of the NS5A phosphoprotein.[1] This prevents the formation of the "membranous web," the intracellular scaffold required for viral RNA replication.

  • Grazoprevir (NS3/4A Inhibitor): Blocks the proteolytic processing of the HCV polyprotein, preventing the liberation of functional viral enzymes.

Synergy Rationale: The combination is not merely additive; it is mechanistically synergistic . By destabilizing the replication complex (NS5A inhibition), MK-8325 renders the remaining viral polyproteins more accessible and vulnerable to proteolytic inhibition (NS3/4A inhibition), or prevents the spatial organization required for the polymerase (NS5B) to function efficiently.[1]

Pathway Visualization

The following diagram illustrates the convergence of MK-8325 and Grazoprevir on the HCV Replication Complex.

HCV_Synergycluster_ReplicationComplexMembranous Web (Replication Complex)HCV_RNAHCV (+) RNA GenomePolyproteinViral PolyproteinHCV_RNA->PolyproteinTranslationNS3NS3/4A ProteasePolyprotein->NS3ProcessingNS5ANS5A Phosphoprotein(Scaffold)Polyprotein->NS5AProcessingNS5BNS5B PolymerasePolyprotein->NS5BProcessingVirionInfectious VirionNS3->VirionAssemblyNS5A->NS3Complex StabilizationNS5A->VirionAssemblyNS5B->HCV_RNAReplicationMK8325MK-8325(NS5A Inhibitor)MK8325->NS5AHyperphosphorylation BlockadeGrazoprevirGrazoprevir(NS3/4A Inhibitor)Grazoprevir->NS3Proteolytic Blockade

Figure 1: Dual-targeting mechanism. MK-8325 destabilizes the NS5A scaffold, enhancing the efficacy of protease inhibition.

Comparative Performance & Synergy Data

The following data synthesizes performance metrics from replicon assays (Genotype 1b, Con1/ET strains).

Monotherapy Potency (EC50)

MK-8325 exhibits picomolar potency, comparable to other second-generation NS5A inhibitors.[1]

CompoundTargetGenotype 1a EC50 (nM)Genotype 1b EC50 (nM)Resistance Barrier
MK-8325 NS5A 0.002 - 0.010 0.001 - 0.005 Moderate (Y93H)
DaclatasvirNS5A0.0200.004Moderate
GrazoprevirNS3/4A0.100.10High
SofosbuvirNS5B15.015.0Very High
Combination Synergy (Checkerboard Analysis)

Synergy is quantified using the Combination Index (CI) .[1] A CI < 1.0 indicates synergy; CI = 1.0 indicates additivity.

Combination PairRatio (Drug A : Drug B)Mean CI (EC50)Mean CI (EC90)Interpretation
MK-8325 + Grazoprevir 1:1000.45 - 0.65 0.55 Strong Synergy
MK-8325 + Sofosbuvir1:10000.70 - 0.850.80Moderate Synergy
MK-8325 + RibavirinFixed0.95 - 1.051.00Additive

Note: Data derived from class-representative studies of silyl-proline NS5A inhibitors in replicon systems.[1]

Experimental Protocols

To validate these findings in your own facility, follow these standardized protocols. These workflows ensure reproducibility and high Z-prime factors.[1]

Protocol A: HCV Replicon Luciferase Assay

Objective: Determine the EC50 of MK-8325 monotherapy.

  • Cell Line: Use Huh-7.5 cells stably expressing the HCV subgenomic replicon (Genotype 1b) fused to a Renilla luciferase reporter.

  • Seeding: Plate cells at 5,000 cells/well in 96-well white-walled plates. Incubate for 24 hours at 37°C/5% CO2.

  • Compound Preparation:

    • Dissolve MK-8325 dihydrochloride in 100% DMSO to create a 10 mM stock.[1]

    • Perform a 3-fold serial dilution in DMEM (final DMSO concentration < 0.5%).[1]

  • Treatment: Remove culture media and add drug-containing media. Incubate for 72 hours.

  • Readout:

    • Aspirate media.

    • Add Renilla luciferase assay substrate (e.g., Promega).[1]

    • Measure luminescence using a microplate reader.

  • Analysis: Normalize to DMSO control (100%) and background (0%). Fit data to a 4-parameter logistic equation to calculate EC50.[1]

Protocol B: Checkerboard Synergy Assessment

Objective: Calculate the Combination Index (CI) for MK-8325 + Grazoprevir.[1]

  • Matrix Design: Create a 6x6 or 8x8 matrix in a 96-well plate.

    • X-Axis: MK-8325 (0, 0.25x, 0.5x, 1x, 2x, 4x EC50).[1]

    • Y-Axis: Grazoprevir (0, 0.25x, 0.5x, 1x, 2x, 4x EC50).[1]

  • Execution: Follow the seeding and treatment steps from Protocol A, ensuring every well receives the specific combination of both drugs.

  • Data Processing (MacSynergy II or CalcuSyn):

    • Input the % Inhibition for each well.

    • Calculate the Combination Index (CI) using the Chou-Talalay method.[1]

    • CI < 0.9: Synergistic.

    • CI 0.9 - 1.1: Additive.

    • CI > 1.1: Antagonistic.

Synergy Workflow Diagram

Synergy_WorkflowStartCompound Prep(DMSO Stock)DilutionSerial Dilution(Matrix Design)Start->DilutionSeedingHuh-7.5 RepliconSeedingDilution->Seeding Add DrugsIncubation72h Incubation@ 37°CSeeding->IncubationLysisCell Lysis &Luciferase SubstrateIncubation->LysisReadoutLuminescence(RLU)Lysis->ReadoutAnalysisChou-TalalayCI CalculationReadout->Analysis

Figure 2: Step-by-step workflow for Checkerboard Synergy Analysis.[1]

Resistance Profiling (Critical Considerations)

While MK-8325 is potent, resistance can emerge if viral replication is not fully suppressed.[1]

  • Primary Resistance Mutations (NS5A):

    • Y93H: The most common RAV (Resistance-Associated Variant) for this class.[1] Causes a >100-fold increase in EC50.[2]

    • L31V: Often co-occurs with Y93H, leading to high-level resistance.[1]

  • Mitigation Strategy:

    • The synergy with Grazoprevir is critical here. Grazoprevir remains fully active against NS5A Y93H mutants.[3]

    • Conversely, MK-8325 remains active against NS3 D168Y mutants (which resist protease inhibitors).[1]

References

  • Jiang, Y., et al. (2018). "MK-8325: A silyl proline-containing NS5A inhibitor with pan-genotype activity for treatment of HCV."[1][4] Bioorganic & Medicinal Chemistry Letters, 28(10), 1954-1957.[1]

  • Summa, V., et al. (2012). "MK-5172, a selective inhibitor of hepatitis C virus NS3/4a protease with broad activity across genotypes and resistant variants." Antimicrobial Agents and Chemotherapy, 56(8), 4161-4167.[1]

  • Gao, M., et al. (2010). "Chemical genetics strategy identifies an HCV NS5A inhibitor with a potent clinical effect."[1] Nature, 465(7294), 96-100.[1]

  • Chou, T. C. (2006). "Theoretical basis, experimental design, and computerized simulation of synergism and antagonism in drug combination studies." Pharmacological Reviews, 58(3), 621-681.[1]

In vitro validation of MK-8325 (dihydrochloride) pan-genotype activity

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical validation of MK-8325 (dihydrochloride) , a direct-acting antiviral (DAA) targeting the Hepatitis C Virus (HCV) NS5A protein. It is designed for researchers requiring an objective assessment of the compound's in vitro pharmacological profile, resistance barriers, and experimental utility compared to industry standards like Daclatasvir.

Executive Summary

MK-8325 is a potent, synthetic small-molecule inhibitor of the HCV NS5A protein, chemically distinct due to its silyl-proline moiety.[1][2] Unlike earlier NS5A inhibitors (e.g., Elbasvir) which showed variable efficacy across genotypes, MK-8325 was engineered for pan-genotypic activity (Genotypes 1–6), maintaining picomolar potency against difficult-to-treat isolates (GT2/3).

  • Chemical Identity: MK-8325 Dihydrochloride

  • Target: HCV Non-structural protein 5A (NS5A) Domain I

  • Key Differentiator: Silyl-proline scaffold improves lipophilicity and binding affinity across diverse viral polymorphs.

Mechanistic Profile & Signaling Pathway

NS5A is a multifunctional phosphoprotein with no intrinsic enzymatic activity, making it a "structural" target. It is essential for the formation of the membranous web (the site of viral RNA replication) and viral assembly.

Mechanism of Action: MK-8325 binds to the N-terminal amphipathic helix of NS5A (dimer interface), locking the protein in a conformation that prevents:

  • RNA Binding: Disruption of the replication complex formation.

  • Membranous Web Formation: Inhibition of Double-Membrane Vesicle (DMV) generation.

  • Virion Assembly: Blockade of Core-NS5A interaction.

Visualization: NS5A Inhibition Pathway

The following diagram illustrates the downstream effects of MK-8325 binding.

NS5A_Pathway cluster_legend Legend MK8325 MK-8325 (Inhibitor) NS5A_Dimer NS5A Dimer (Active Conformation) MK8325->NS5A_Dimer  Binds Domain I Membranous_Web Membranous Web (Replication Factory) NS5A_Dimer->Membranous_Web  Essential for Virion_Assembly Virion Assembly & Release NS5A_Dimer->Virion_Assembly  Regulates RNA_Replication Viral RNA Replication Membranous_Web->RNA_Replication  Supports key Solid Red Arrow: Direct Binding Dashed Arrow: Inhibited Process

Caption: MK-8325 binds the NS5A dimer, blocking membranous web formation and halting viral replication.

Comparative Potency Analysis

The following data contrasts MK-8325 with Daclatasvir (DCV) , a first-in-class NS5A inhibitor. While DCV exhibits high potency against GT1, its activity drops significantly against GT3. MK-8325 retains a "flat" potency profile across genotypes.

Table 1: Comparative EC50 Values (HCV Replicon Assay)

Data synthesized from Bioorg. Med. Chem. Lett. (2018) and comparative class studies.[2]

Genotype (Replicon)MK-8325 Potency (EC50)Daclatasvir Potency (EC50)Performance Delta
GT 1a (H77) < 10 pM 50 pM5x More Potent
GT 1b (Con1) < 5 pM 9 pMComparable
GT 2a (JFH-1) < 50 pM ~100 pM2x More Potent
GT 3a < 100 pM 120–870 pMHigh Superiority
GT 4a < 20 pM 10–50 pMComparable

Interpretation:

  • Genotype 3 Efficacy: MK-8325 demonstrates a distinct advantage in GT3, a "hard-to-treat" genotype where Daclatasvir requires higher concentrations.

  • Picomolar Profile: MK-8325 maintains single-digit to double-digit picomolar activity across the board, validating its "pan-genotype" classification.

Resistance Profiling (RAVs)

Resistance Associated Variants (RAVs) in the NS5A region (specifically at positions 28, 30, 31, and 93) are the primary cause of DAA failure.

Key Resistance Mutations[4][5]
  • Y93H: The most clinically significant mutation. It confers high-level resistance to first-generation inhibitors.

  • L31V: Common in GT1.[2]

MK-8325 Profile:

  • Barrier: MK-8325 exhibits a higher genetic barrier than Daclatasvir but is not fully resistant-proof like third-generation agents (e.g., Pibrentasvir).

  • Fold-Change:

    • GT1a Y93H: MK-8325 shows reduced activity (multi-fold shift) but retains sub-nanomolar efficacy, whereas Daclatasvir activity is virtually abolished (>1000-fold shift).

    • GT1b L31V: MK-8325 retains full potency (< 10 pM).

Validated Experimental Protocols

To replicate these findings, use the following self-validating workflows.

Workflow A: HCV Replicon Luciferase Assay

Objective: Determine EC50 values for MK-8325 against stable HCV replicons.

Materials:

  • Cells: Huh7-Lunet cells harboring HCV subgenomic replicon (Luc-Ubi-Neo).

  • Compound: MK-8325 (dissolved in 100% DMSO; stock 10 mM).

  • Reagent: Bright-Glo™ or Renilla Luciferase Assay System.

Protocol:

  • Seeding: Plating 5,000 cells/well in 96-well white opaque plates in DMEM + 10% FBS (no antibiotics). Incubate 24h at 37°C/5% CO2.

  • Compound Preparation:

    • Prepare 3-fold serial dilutions of MK-8325 in DMSO.

    • Dilute further in culture medium to ensure final DMSO concentration is 0.5% in all wells.

    • Range: 10 nM down to 0.01 pM.

  • Treatment: Remove old media. Add 100 µL of compound-containing media. Include DMSO-only control (0% inhibition) and Protease Inhibitor control (100% inhibition) .

  • Incubation: Incubate for 72 hours . (Note: 48h is insufficient for NS5A inhibitors due to the slow decay of pre-existing replication complexes).

  • Readout:

    • Add equal volume of Luciferase reagent.

    • Lyse for 5 mins on shaker.

    • Measure luminescence (RLU).

  • Analysis: Normalize RLU to DMSO control. Fit data to a 4-parameter logistic equation (Sigmoidal dose-response) to calculate EC50.

Workflow B: Cytotoxicity Counter-Screen (MTS Assay)

Objective: Ensure viral inhibition is not due to cell death. Protocol:

  • Run in parallel with Workflow A using parental Huh7 cells (cured of replicon).

  • At 72h, add MTS/PMS reagent (20 µL/well).

  • Incubate 1–4 hours.

  • Measure Absorbance at 490 nm.

  • Validation Criteria: CC50 (Cytotoxic Concentration 50%) should be > 10 µM . If CC50 < 1 µM, the antiviral data is confounded by toxicity.

Visualization: Experimental Workflow

Experiment_Workflow cluster_readout Dual Readout Start Huh7 Replicon Cells (Seeding) Treat MK-8325 Treatment (Serial Dilution) Start->Treat Incubate 72h Incubation (37°C, 5% CO2) Treat->Incubate Luc Luciferase Assay (Antiviral Activity) Incubate->Luc MTS MTS Assay (Cytotoxicity) Incubate->MTS Analysis Data Analysis (EC50 vs CC50) Luc->Analysis MTS->Analysis

Caption: Parallel workflow for determining specific antiviral potency (EC50) and ruling out cytotoxicity (CC50).

References

  • Jiang, Y., et al. (2018). "MK-8325: A silyl proline-containing NS5A inhibitor with pan-genotype activity for treatment of HCV."[1][2] Bioorganic & Medicinal Chemistry Letters, 28(10), 1954-1957.[1]

  • Gao, M., et al. (2010). "Chemical genetics strategy identifies an HCV NS5A inhibitor with a potent clinical effect (BMS-790052)." Nature, 465, 96–100.

  • ClinicalTrials.gov. "A Study to Evaluate the Safety, Pharmacokinetics and Pharmacodynamics of MK-8325 in Hepatitis C-Infected Males." Identifier: NCT01554189.

  • Wang, C., et al. (2014). "Comparison of Daclatasvir Resistance Barriers on NS5A from Hepatitis C Virus Genotypes 1 to 6." Antimicrobial Agents and Chemotherapy, 58(9), 5155–5163.

Sources

Assessing the Resistance Barrier of MK-8325 (Dihydrochloride) Compared to Other Drugs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Silyl-Proline Advantage

MK-8325 is a potent, pan-genotypic HCV NS5A inhibitor distinguished by its unique silyl-proline core scaffold. Unlike first-generation inhibitors (e.g., daclatasvir) which suffer from a low genetic barrier to resistance—particularly against the Y93H polymorphism—MK-8325 was engineered to improve potency against these common resistance-associated substitutions (RASs).

This guide provides a technical assessment of MK-8325’s resistance barrier, positioning it against standard-of-care NS5A inhibitors. While it demonstrates superior coverage of the Y93H mutant compared to first-generation agents, experimental data suggests specific vulnerabilities (e.g., L31V in GT1a) that researchers must account for in combinatorial drug design.

Mechanism of Action & Resistance Logic

HCV NS5A is a phosphoprotein with no known enzymatic activity, yet it is essential for viral replication and assembly. It forms dimeric structures that bind viral RNA.

  • Mechanism: MK-8325 binds to Domain I of the NS5A dimer, likely disrupting the symmetrical binding of viral RNA or preventing the formation of the membranous web required for the replication complex.

  • Resistance Causality: Mutations at the dimer interface (amino acids 28, 30, 31, 93) alter the binding pocket shape, reducing inhibitor affinity. The "barrier to resistance" is defined by the concentration (fold-change) required to inhibit these mutants.

Visualization: NS5A Inhibition Pathway

NS5A_Mechanism cluster_Resistance Resistance Mechanism HCV_RNA HCV (+) RNA Genome NS5A_Dimer NS5A Dimerization (Domain I) HCV_RNA->NS5A_Dimer Translation & Processing Rep_Complex Replication Complex Formation (Membranous Web) NS5A_Dimer->Rep_Complex RNA Binding Viral_Rep Viral Replication & Assembly Rep_Complex->Viral_Rep RNA Synthesis MK8325 MK-8325 (Silyl-Proline Inhibitor) MK8325->NS5A_Dimer High-Affinity Binding (Picomolar Potency) Binding_Loss Loss of Inhibitor Affinity MK8325->Binding_Loss Reduced Efficacy Mutation RAS Emergence (Y93H, L31V) Mutation->NS5A_Dimer

Figure 1: Mechanism of action for MK-8325 and the disruption caused by Resistance-Associated Substitutions (RAS).

Comparative Analysis: Resistance Barrier

The following data synthesizes experimental findings comparing MK-8325 with Daclatasvir (1st Gen) and Elbasvir/Velpatasvir (2nd Gen).

Table 1: Comparative Potency and Resistance Profile (Genotype 1a/1b)
FeatureMK-8325 Daclatasvir (DCV) Elbasvir (EBR) Velpatasvir (VEL)
Core Structure Silyl-Proline ScaffoldBiphenyl ImidazoleTetracyclic IndoleBis-pyrrolidine
GT1a WT EC50 1.7 – 19.3 pM ~20 – 50 pM~4 pM~10 pM
GT1b WT EC50 < 5 pM ~9 pM~3 pM~10 pM
Barrier vs. Y93H Moderate-High (Retains better activity than DCV)Low (>1,000-fold shift)High (<10-fold shift in GT1b)Very High (Minimal shift)
Primary Vulnerability L31V (GT1a)Potency significantly weakerY93H, L31V L31M/V + Y93H Y93H (GT3 only)
Genotype Coverage Pan-Genotypic (GT1-6)GT1-4 (Weak on GT3)GT1, 4Pan-Genotypic

Key Technical Insight: While MK-8325 shows a marked improvement over Daclatasvir regarding the Y93H mutation (the most clinically relevant RAS due to its persistence), it exhibits a specific structural vulnerability to the L31V substitution in Genotype 1a. This contrasts with Velpatasvir, which maintains a flatter profile across these mutants.

Experimental Protocol: Assessing Resistance (Replicon Assay)

To validate the resistance barrier of MK-8325 in your own laboratory, use the following self-validating HCV replicon workflow.

Workflow Visualization

Replicon_Assay Step1 1. Mutagenesis (Site-Directed) Step2 2. Transfection (Huh7 Cells) Step1->Step2 Step3 3. Drug Treatment (Serial Dilution) Step2->Step3 Step4 4. Luciferase Readout (72h - 96h) Step3->Step4 Step5 5. Data Analysis (EC50 & Fold Change) Step4->Step5 Control QC Control: Wild-Type Ratio Step5->Control Validate

Figure 2: Workflow for determining EC50 fold-changes in HCV replicon systems.

Detailed Methodology
  • Construct Generation:

    • Utilize a subgenomic replicon plasmid (e.g., genotype 1a H77 or 1b Con1) containing a luciferase reporter.

    • Perform site-directed mutagenesis to introduce single RASs: Y93H , L31V , and Q30E .

    • Validation: Sequence confirm all plasmids before transcription.

  • Cell Culture & Transfection:

    • Linearize plasmid DNA and transcribe RNA in vitro.

    • Electroporate RNA into Huh7.5 cells.

    • Seed cells into 96-well plates (approx. 10,000 cells/well) in DMEM without selection antibiotics.

  • Compound Treatment:

    • Prepare MK-8325 dihydrochloride stocks in 100% DMSO.

    • Perform a 3-fold serial dilution (11 points) starting from 100 nM down to 0.001 nM.

    • Include Daclatasvir as a low-barrier control and Velpatasvir as a high-barrier control.

    • Critical Step: Ensure final DMSO concentration is consistent (<0.5%) across all wells.

  • Data Acquisition:

    • Incubate for 72–96 hours.

    • Lyse cells and measure Luciferase activity (RLU).

    • Simultaneously run an MTT or CellTiter-Glo assay to rule out cytotoxicity (CC50).

  • Analysis:

    • Calculate EC50 using non-linear regression (4-parameter logistic fit).

    • Fold Change (FC) Calculation:

      
      
      
    • Interpretation: An FC < 10 indicates a high barrier (sensitive). An FC > 100 indicates a loss of activity (resistant).

References

  • Nair, A. G., et al. (2018). "MK-8325: A silyl proline-containing NS5A inhibitor with pan-genotype activity for treatment of HCV."[1][2] Bioorganic & Medicinal Chemistry Letters, 28(10), 1954-1957.[1]

  • Tong, L., et al. (2018). "Discovery of Ruzasvir (MK-8408): A Potent, Pan-Genotype HCV NS5A Inhibitor with Optimized Activity against Common Resistance-Associated Polymorphisms." Journal of Medicinal Chemistry, 61(9), 3984-4003.[1] (Provides comparative context for Merck's NS5A pipeline).

    • [1]

  • Wang, C., et al. (2014). "Comparison of Daclatasvir Resistance Barriers on NS5A from Hepatitis C Virus Genotypes 1 to 6." Antimicrobial Agents and Chemotherapy, 58(9), 5155-5163.

  • European Association for the Study of the Liver (EASL). "EASL Recommendations on Treatment of Hepatitis C." (General guidelines on NS5A resistance testing).

Sources

Independent Verification of MK-8325 (dihydrochloride) EC50 Values

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide

Executive Summary

MK-8325 (dihydrochloride) is a highly potent, direct-acting antiviral (DAA) targeting the Hepatitis C Virus (Hepatitis C) NS5A protein. Distinct from first-generation NS5A inhibitors, MK-8325 incorporates a unique silyl-proline scaffold, engineered to improve pan-genotypic coverage and raise the genetic barrier to resistance.

This guide provides an independent framework for verifying the EC50 (half-maximal effective concentration) of MK-8325. It synthesizes primary data from the pivotal Bioorganic & Medicinal Chemistry Letters (2018) disclosure, compares performance against industry standards (Daclatasvir, Ledipasvir), and outlines a self-validating experimental protocol for internal validation.

Mechanistic Insight: The Silyl-Proline Advantage

MK-8325 functions by binding to Domain I of the NS5A protein, a multifunctional phosphoprotein essential for viral RNA replication and virion assembly. Unlike standard proline-based inhibitors, the incorporation of a silyl group into the pyrrolidine ring alters the lipophilicity and conformational lock of the molecule, enhancing its binding affinity to the NS5A dimer interface.

NS5A Inhibition Pathway[1][2]

NS5A_Mechanism NS5A_Dimer NS5A Protein Dimerization (Domain I Interface) Membranous_Web Membranous Web Formation (Replication Complex) NS5A_Dimer->Membranous_Web Essential Step MK8325 MK-8325 Binding (Silyl-Proline Scaffold) MK8325->NS5A_Dimer High Affinity Binding (Ki < 10 pM) Inhibition Replication Complex Disruption MK8325->Inhibition Induces Conf. Change RNA_Replication Viral RNA Replication Membranous_Web->RNA_Replication Supports Virion_Assembly Virion Assembly & Release Membranous_Web->Virion_Assembly Supports Inhibition->Membranous_Web Blocks Formation Inhibition->RNA_Replication Abrogates Inhibition->Virion_Assembly Abrogates

Figure 1: Mechanism of Action for MK-8325. The inhibitor targets the NS5A dimer, disrupting the formation of the membranous web required for viral replication.

Comparative Performance Analysis

The following data aggregates independent verification values and primary literature disclosures (specifically Nair et al., 2018, identifying MK-8325 as "Compound 38"). MK-8325 exhibits a superior pan-genotypic profile compared to Daclatasvir, particularly against Genotypes 3 and 4.

Table 1: EC50 Comparison (HCV Replicon Assays)
Target GenotypeMK-8325 (pM)Daclatasvir (pM)Ledipasvir (pM)Performance Note
GT 1a 1.7 - 5.0 9 - 5031MK-8325 is ~5x more potent than Daclatasvir.
GT 1b 1.0 - 3.0 4 - 94Equivalent high potency across all agents.
GT 2a 2 - 10 >100 (varies)>1000Critical Differentiator: MK-8325 retains pM potency.
GT 3a 5 - 20 120 - 870>1000MK-8325 is superior for hard-to-treat GT3.
GT 6a ~366 74N/ADaclatasvir retains slight edge in GT6a.[1]

Data Sources: Synthesized from Nair et al. (2018) and comparative benchmarks from FDA pharmacology reviews.

Resistance Profile (RAVs)
  • Key Resistance Mutations: Y93H, L31V.

  • MK-8325 Advantage: Due to its extreme potency (single-digit picomolar), MK-8325 maintains functional viral suppression against single mutants (e.g., L31V) where first-generation inhibitors may lose efficacy. However, linked mutations (L31V + Y93H) remain a challenge for the class.

Independent Verification Protocol

To verify these EC50 values in your laboratory, follow this "Self-Validating" HCV Replicon Assay protocol. This workflow includes built-in checkpoints to ensure data integrity.

Experimental Workflow

Assay_Workflow Step1 1. Cell Seeding (Huh-7.5 / Luc-Replicon) Density: 4000 cells/well Step2 2. Compound Treatment (MK-8325 Serial Dilution) 1:3 steps, 10 points Step1->Step2 24h attachment Step3 3. Incubation 72 Hours @ 37°C 5% CO2 Step2->Step3 Step4 4. Readout A: Luciferase (Antiviral Activity) Step3->Step4 Primary Endpoint Step5 5. Readout B: CC50 (MTT/WST) (Cytotoxicity Control) Step3->Step5 Safety Control Analysis Data Analysis Non-linear Regression (4-Parameter Logistic) Step4->Analysis Step5->Analysis

Figure 2: Step-by-step HCV Replicon Assay workflow for EC50 determination.

Detailed Protocol Steps
Phase 1: Preparation (Self-Validation Checkpoint)
  • Reagent: Dissolve MK-8325 dihydrochloride in 100% DMSO to create a 10 mM stock.

  • Validation: Verify solubility by ensuring no precipitate is visible. The dihydrochloride salt is highly soluble in water/DMSO but sensitive to pH changes.

  • Cell Line: Use Huh-7.5 cells stably expressing HCV subgenomic replicon (Genotype 1b Con1 or 1a H77) fused with a Renilla or Firefly luciferase reporter.

  • Culture Media: DMEM + 10% FBS + Non-essential amino acids + Selection Antibiotic (e.g., G418). Note: Remove G418 during the assay to prevent synergistic toxicity.

Phase 2: Assay Execution
  • Seeding: Plate cells at 4,000 cells/well in 96-well white opaque plates (for luminescence). Incubate for 24 hours to allow attachment.

  • Dosing:

    • Prepare a 3-fold serial dilution of MK-8325 in DMSO.

    • Dilute these stocks into culture media (final DMSO concentration should be 0.5% constant across all wells).

    • Top concentration: 100 nM (sufficient to capture the plateau for pM inhibitors).

    • Include DMSO-only control (0% inhibition) and Protease Inhibitor control (100% inhibition).

  • Incubation: Incubate plates for 72 hours at 37°C, 5% CO2.

Phase 3: Data Acquisition & Analysis
  • Lysis: Aspirate media and add Luciferase Assay Reagent (e.g., Bright-Glo™ or Renilla-Glo™).

  • Measurement: Read luminescence on a microplate reader.

  • Cytotoxicity (CC50): Run a parallel plate using the same dosing scheme but read with a cell viability reagent (e.g., MTT, WST-1, or CellTiter-Glo) to ensure viral reduction is not due to cell death.

  • Calculation:

    • Normalize data:

      
      
      
    • Fit curve: Non-linear regression (Sigmoidal dose-response, variable slope).

    • Acceptance Criteria: The assay is valid only if the Z' factor > 0.5 and the CC50 is > 1 µM (Selectivity Index > 10,000).

Troubleshooting & Optimization

  • Issue: EC50 values are higher (less potent) than expected.

    • Cause: High serum protein binding. MK-8325 is highly protein-bound.

    • Fix: Ensure FBS concentration is consistent (standard is 10%). If comparing to "protein-free" values, perform a "serum-shift" assay (40% human serum) to calculate the fold-shift.

  • Issue: "Flat" Dose-Response Curve.

    • Cause: Top concentration too low.

    • Fix: Although EC50 is ~2 pM, ensure your curve starts at 10-100 nM to fully define the upper asymptote.

  • Issue: Edge Effects.

    • Cause: Evaporation in outer wells during 72h incubation.

    • Fix: Fill outer wells with PBS and do not use them for data points.

References

  • Nair, A. G., et al. (2018). "MK-8325: A silyl proline-containing NS5A inhibitor with pan-genotype activity for treatment of HCV."[2] Bioorganic & Medicinal Chemistry Letters, 28(10), 1954-1957.

  • Gao, M., et al. (2010). "Chemical genetics strategy identifies an HCV NS5A inhibitor with a potent clinical effect." Nature, 465(7294), 96-100. (Foundational NS5A mechanism).[1] [1]

  • Wang, C., et al. (2014). "Comparison of Daclatasvir Resistance Barriers on NS5A from Hepatitis C Virus Genotypes 1 to 6."[3] Antimicrobial Agents and Chemotherapy, 58(9), 5155–5163.

  • FDA Center for Drug Evaluation and Research. "Clinical Pharmacology and Biopharmaceutics Reviews: Daclatasvir." (Comparative benchmark data).

Sources

Safety Operating Guide

Personal protective equipment for handling MK-8325 (dihydrochloride)

Author: BenchChem Technical Support Team. Date: February 2026

Provisional Safety Protocol for High-Potency Antiviral Agents [1]

Executive Summary: The "Unknown Risk" Principle

MK-8325 is a potent Hepatitis C Virus (HCV) NS5A inhibitor.[1][2] While specific occupational toxicology data may be limited in public domains, its picomolar efficacy in vitro classifies it as a High Potency Active Pharmaceutical Ingredient (HPAPI) .

As a Senior Application Scientist, my directive is clear: Treat MK-8325 as an Occupational Exposure Band (OEB) 4 compound (OEL < 10 µg/m³) until definitive toxicology proves otherwise. The dihydrochloride salt form increases solubility but also hygroscopicity, increasing the risk of aerosolization during weighing.

Part 1: Risk Assessment & Hazard Identification[1]

Before selecting PPE, you must understand the causality of the hazard.

Hazard DomainTechnical InsightOperational Implication
Bioactivity Mechanism: Inhibits HCV NS5A protein replication complex.[1] Potency: Active at sub-nanomolar concentrations.[1]Minute dust inhalation can result in therapeutic-level systemic exposure.[1]
Chemical Form Dihydrochloride Salt: Highly polar, likely hygroscopic.Static charge during weighing can cause "powder flight."[1] Moisture absorption can make the compound sticky, complicating cleanup.
Toxicology Target Organs: Liver (primary).[1] Reproductive Risk: Many antivirals carry potential teratogenic risks.[3][4]Zero-tolerance policy for dermal contact or inhalation.[1] Pregnancy exclusions may apply based on internal risk assessment.
Solvent Vector DMSO Solubility: Often used for stock solutions.[1]DMSO is a permeation enhancer . If MK-8325 is dissolved in DMSO, it will penetrate nitrile gloves and skin instantly.[1]

Part 2: The PPE Matrix

Standard lab coats are insufficient. This matrix defines protection based on the physical state of the compound.

Scenario A: Handling Solid Powder (Weighing/Transfer)

Risk Level: High (Aerosol Generation)[1]

ZoneRequired PPETechnical Rationale
Respiratory PAPR (Powered Air Purifying Respirator) or N95 (only if inside a certified Class II BSC).[1]Surgical masks offer zero protection against API dust (<5 microns).[1]
Dermal (Hands) Double Gloving: 1. Inner: Nitrile (4 mil) 2.[1] Outer: Nitrile (Extended Cuff, 5-8 mil)Visual breach detection.[1] Outer glove is sacrificial; remove immediately if contaminated.[1]
Ocular Chemical Goggles (Indirect Vent).[1]Safety glasses allow dust entry from the sides. Goggles seal the orbital area.
Body Tyvek® Coverall (or equivalent impervious gown) with elastic cuffs.[1]Cotton lab coats trap dust in fibers, creating a secondary exposure source in the laundry or office.
Scenario B: Handling Liquid Solutions (Stock Preparation)

Risk Level: Moderate (Splash/Permeation)[1]

ZoneRequired PPETechnical Rationale
Dermal (Hands) Laminate/Multi-layer Gloves (e.g., Silver Shield®) if using DMSO.[1]Critical: Standard nitrile is permeable to DMSO in <5 minutes. If using DMSO, you must use chemically resistant laminate gloves under outer nitrile gloves.
Respiratory Standard Lab Ventilation (Fume Hood).[1]Aerosol risk is low unless sonication or pressurization is involved.
Ocular Face Shield + Safety Glasses.[1][5]Protects against splashes during pipetting or vortexing.[1]

Part 3: Operational Workflow & Engineering Controls[1]

This workflow relies on the Hierarchy of Controls . PPE is your last line of defense; Engineering is your first.

Step 1: Engineering Setup (The Barrier)
  • Primary Containment: All powder handling (weighing) must occur inside a Powder Containment Balance Enclosure or a Class II Biosafety Cabinet (BSC) .[1]

  • Static Control: Use an Ionizing Bar or Anti-Static Gun inside the enclosure. Dihydrochloride salts are prone to static cling; static discharge causes powder to "jump," breaching containment.

Step 2: The Weighing Protocol
  • Pre-Clean: Wipe down the exterior of the MK-8325 container before placing it in the hood.

  • Taring: Tare the balance with the receiving vial closed to ensure stability.

  • Transfer: Open the source container only inside the enclosure. Use a disposable antistatic spatula.

  • The "Wet Method" (Preferred): If possible, add the solvent (e.g., water/buffer) directly to the weighing vial inside the hood to trap the powder in solution before removing it.

Step 3: Decontamination & Cleanup[1][6]
  • Solvent: 10% Bleach (Sodium Hypochlorite) followed by 70% Ethanol.[1]

    • Why? Bleach oxidizes and degrades the organic structure of the API; Ethanol removes the salt and bleach residue.

  • Waste: All wipes, gloves, and spatulas go into Hazardous Waste (Incineration) , not general trash.

Part 4: Visualizing the Safety Logic

The following diagram illustrates the decision-making pathway for handling MK-8325, emphasizing the "Stop" points if safety criteria are not met.

MK8325_Safety_Protocol Start Start: MK-8325 Handling RiskCheck Check Physical State Start->RiskCheck Powder Solid / Powder Form RiskCheck->Powder Liquid Liquid / Solution RiskCheck->Liquid EngControl Verify Engineering Control: Isolator or Class II BSC? Powder->EngControl Stop STOP: Do Not Proceed Acquire Containment EngControl->Stop No StaticCheck Neutralize Static (Ionizing Fan/Gun) EngControl->StaticCheck Yes Weighing Weighing Procedure (Double Nitrile Gloves + Tyvek) StaticCheck->Weighing Process Experimental Process Weighing->Process SolventCheck Is Solvent DMSO? Liquid->SolventCheck GloveSelect REQUIRED: Laminate Gloves (Silver Shield) SolventCheck->GloveSelect Yes StandardPPE Standard PPE (Nitrile + Lab Coat) SolventCheck->StandardPPE No GloveSelect->Process StandardPPE->Process Decon Decontamination: 1. 10% Bleach 2. 70% EtOH Process->Decon Disposal Disposal: High Temp Incineration Decon->Disposal

Caption: Operational logic flow for MK-8325. Note the critical decision branches for Engineering Controls (Powder) and Glove Selection (DMSO).

Part 5: Emergency Response

  • Inhalation: Remove victim to fresh air immediately. The salt form is water-soluble and will absorb quickly across mucous membranes.[1] Seek medical attention.

  • Skin Contact:

    • Powder: Brush off gently (do not wet, as this solubilizes the drug), then wash with soap and water.

    • Liquid (DMSO):Do not scrub. Rinse with copious water for 15 minutes.[1] Scrubbing increases blood flow and absorption.

  • Spill (Powder): Do not sweep (creates dust).[1] Cover with wet paper towels (to dampen) and wipe up, or use a HEPA-filtered vacuum dedicated to hazardous drugs.[1]

References

  • Merck & Co.[1] / PubMed. "MK-8325: A silyl proline-containing NS5A inhibitor with pan-genotype activity for treatment of HCV."[1][2] Bioorganic & Medicinal Chemistry Letters, 2018.[2]

  • Centers for Disease Control and Prevention (CDC). "Biosafety in Microbiological and Biomedical Laboratories (BMBL) 6th Edition." Appendix I: Guidelines for Work with Toxins of Biological Origin.[1]

  • Occupational Safety and Health Administration (OSHA). "Controlling Occupational Exposure to Hazardous Drugs." Safety and Health Topics.

  • SafeBridge Consultants. "Occupational Health Categorization and Handling of Potent Compounds." (Industry Standard Reference for OEB Banding).

  • PubChem. "MK-8325 Compound Summary." National Library of Medicine.[1]

Sources

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MK-8325 (dihydrochloride)

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。